molecular formula C16H12O5 B15592792 7,3'-Dihydroxy-5'-methoxyisoflavone

7,3'-Dihydroxy-5'-methoxyisoflavone

Cat. No.: B15592792
M. Wt: 284.26 g/mol
InChI Key: CJAXVEMKKDGDQM-UHFFFAOYSA-N
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Description

7,3'-Dihydroxy-5'-methoxyisoflavone has been reported in Dalbergia odorifera with data available.
from Huoxue Yiqi Tang

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

7-hydroxy-3-(3-hydroxy-5-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C16H12O5/c1-20-12-5-9(4-11(18)6-12)14-8-21-15-7-10(17)2-3-13(15)16(14)19/h2-8,17-18H,1H3

InChI Key

CJAXVEMKKDGDQM-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling 7,3'-Dihydroxy-5'-methoxyisoflavone: A Technical Guide to its Potential Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge surrounding the isoflavone (B191592) 7,3'-Dihydroxy-5'-methoxyisoflavone, with a focus on its potential natural sources and detailed methodologies for its isolation. While direct evidence for the natural occurrence of this specific isoflavone remains elusive in currently available scientific literature, this document explores promising plant genera and outlines a representative isolation protocol based on established phytochemical practices for structurally related compounds.

Natural Sources: An Exploratory Outlook

Extensive literature reviews, including comprehensive analyses of the phytochemical constituents of various plant species, do not explicitly confirm the isolation of this compound from a natural source. However, the chemical profile of certain plant families suggests potential candidates for its discovery.

The genus Viola, and specifically the species Viola yedoensis, is a rich and diverse source of flavonoids and isoflavonoids.[1][2][3] Comprehensive reviews of Viola yedoensis have identified 162 distinct chemical constituents, with a significant number of these being flavonoids and coumarins.[1][2][3] While this compound is not explicitly listed among the currently identified compounds from Viola yedoensis, the established presence of a wide array of isoflavonoid (B1168493) structures within this plant makes it a prime candidate for further phytochemical investigation to ascertain the presence of this specific molecule.

Isolation and Purification: A Representative Protocol

Given the absence of a confirmed natural source for this compound, a specific, validated isolation protocol is not available. However, based on established methods for the separation of isoflavones from flavonoid-rich plant matrices, particularly from the genus Viola, a representative experimental workflow can be proposed. This protocol is designed to be a starting point for researchers aiming to isolate this or structurally similar isoflavones.

General Experimental Workflow for Isoflavone Isolation

The isolation of isoflavones from a plant source typically involves a multi-step process of extraction, fractionation, and purification. A general workflow is depicted below:

Isoflavone Isolation Workflow cluster_0 Extraction & Fractionation cluster_1 Purification cluster_2 Analysis plant_material Dried & Powdered Plant Material (e.g., Viola yedoensis) extraction Solvent Extraction (e.g., 80% Methanol) plant_material->extraction filtration Filtration & Concentration extraction->filtration partitioning Liquid-Liquid Partitioning (Hexane, Ethyl Acetate (B1210297), n-Butanol) filtration->partitioning column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) partitioning->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection hplc Semi-Preparative HPLC fraction_collection->hplc pure_compound Pure this compound hplc->pure_compound structural_elucidation Structural Elucidation (NMR, MS) pure_compound->structural_elucidation

A representative workflow for the isolation of isoflavones.
Detailed Experimental Protocols

The following protocols are generalized from methods used for the isolation of flavonoids from Viola yedoensis and other plant sources.[4][5][6][7]

2.2.1. Plant Material and Extraction

  • Preparation: Air-dry the whole plant material of the candidate species (e.g., Viola yedoensis) at room temperature and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material (e.g., 1 kg) with 80% aqueous methanol (B129727) (10 L) at room temperature for 72 hours, with occasional agitation. Repeat the extraction process three times.

  • Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

2.2.2. Fractionation

  • Solvent Partitioning: Suspend the crude extract in distilled water (1 L) and sequentially partition it with solvents of increasing polarity: n-hexane (3 x 1 L), ethyl acetate (3 x 1 L), and n-butanol (3 x 1 L).

  • Fraction Concentration: Concentrate each solvent fraction (n-hexane, ethyl acetate, n-butanol, and the remaining aqueous fraction) to dryness in vacuo. The isoflavones are typically expected to be enriched in the ethyl acetate and n-butanol fractions.

2.2.3. Chromatographic Purification

  • Silica (B1680970) Gel Column Chromatography: Subject the ethyl acetate fraction (or the most promising fraction based on preliminary TLC analysis) to column chromatography on a silica gel (200-300 mesh) column.

    • Elution: Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:0 to 80:20, v/v).

    • Fraction Collection: Collect fractions of a fixed volume (e.g., 200 mL) and monitor the composition of each fraction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualization under UV light (254 nm and 365 nm) and/or with a spray reagent (e.g., 10% H₂SO₄ in ethanol (B145695) followed by heating).

  • Sephadex LH-20 Column Chromatography: Combine fractions containing the compound of interest and further purify them by size exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase.

  • Semi-Preparative HPLC: For final purification, subject the enriched fractions to semi-preparative reverse-phase high-performance liquid chromatography (HPLC) on a C18 column.

    • Mobile Phase: A gradient of methanol and water (both containing 0.1% formic acid) is a common choice.

    • Detection: Monitor the elution profile with a UV detector at appropriate wavelengths (e.g., 260 nm and 340 nm).

2.2.4. Structural Elucidation

The structure of the purified compound should be confirmed using modern spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways have been reported for this compound, the activities of structurally related flavonoids provide a basis for postulating its potential pharmacological effects. Flavonoids with similar hydroxylation and methoxylation patterns have demonstrated significant anti-inflammatory and anticancer properties.[8][9][10]

Putative Anti-Inflammatory and Anticancer Signaling Pathway

Based on the known mechanisms of similar flavonoids, this compound may exert its biological effects by modulating key inflammatory and cell survival signaling pathways, such as NF-κB, MAPK, and PI3K/Akt.

Putative Signaling Pathway cluster_0 Cellular Stimuli (e.g., LPS, Cytokines) cluster_1 Upstream Signaling cluster_2 Transcription Factor Activation cluster_3 Target Compound Action cluster_4 Downstream Effects stimuli Inflammatory Stimuli receptor Toll-like Receptor 4 (TLR4) stimuli->receptor mapk MAPK Pathway (ERK, JNK, p38) receptor->mapk pi3k PI3K/Akt Pathway receptor->pi3k nfkb NF-κB Activation mapk->nfkb ap1 AP-1 Activation mapk->ap1 pi3k->nfkb proliferation Cell Proliferation & Survival pi3k->proliferation inflammation Inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) nfkb->inflammation ap1->inflammation isoflavone 7,3'-Dihydroxy- 5'-methoxyisoflavone isoflavone->mapk Inhibition isoflavone->pi3k Inhibition isoflavone->nfkb Inhibition

References

An In-depth Technical Guide to 7,3'-Dihydroxy-5'-methoxyisoflavone: Discovery, Characterization, and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,3'-Dihydroxy-5'-methoxyisoflavone is a naturally occurring isoflavone (B191592) that has been reported in Dalbergia odorifera[1]. Its chemical structure, characterized by a 3-phenylchromen-4-one backbone with specific hydroxyl and methoxy (B1213986) substitutions, places it within a class of compounds known for a wide range of biological activities. The IUPAC name for this compound is 7-hydroxy-3-(3-hydroxy-5-methoxyphenyl)chromen-4-one[1]. Despite its identification, dedicated research on its specific biological functions, and detailed characterization is sparse in current scientific literature. This guide aims to provide a comprehensive overview of this compound by consolidating information on its discovery, proposing detailed experimental protocols for its isolation and characterization based on methodologies applied to structurally similar isoflavones, and exploring its potential biological activities with a focus on antioxidant and anti-inflammatory mechanisms.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₆H₁₂O₅PubChem[1]
Molecular Weight 284.26 g/mol PubChem[1]
IUPAC Name 7-hydroxy-3-(3-hydroxy-5-methoxyphenyl)chromen-4-onePubChem[1]
CAS Number 947611-61-2PubChem[1]
Predicted LogP 2.8PubChem (Predicted)
Predicted Hydrogen Bond Donors 2PubChem (Predicted)
Predicted Hydrogen Bond Acceptors 5PubChem (Predicted)

Discovery and Characterization

While this compound is known to be present in Dalbergia odorifera, detailed studies on its specific isolation and characterization are not extensively published. However, based on established protocols for isolating isoflavones from Dalbergia species, a comprehensive experimental workflow can be proposed.

Proposed Experimental Protocol for Isolation and Purification

The following protocol is a hypothetical procedure based on methodologies reported for the isolation of other flavonoids from Dalbergia odorifera and related species[2][3][4].

  • Plant Material and Extraction:

    • Air-dried and powdered heartwood of Dalbergia odorifera is subjected to extraction.

    • Maceration or Soxhlet extraction can be performed using solvents of increasing polarity, starting with hexane (B92381) to remove non-polar compounds, followed by ethyl acetate (B1210297) and then methanol[2]. Alternatively, a direct extraction with 95% ethanol (B145695) can be employed[3].

  • Fractionation:

    • The crude ethanol or ethyl acetate extract is concentrated under reduced pressure.

    • The concentrated extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol, to yield different fractions.

  • Chromatographic Separation:

    • The ethyl acetate fraction, which is likely to contain the isoflavones, is subjected to column chromatography on silica (B1680970) gel[3][4].

    • The column is eluted with a gradient of solvents, typically a mixture of hexane and ethyl acetate or chloroform (B151607) and methanol, with increasing polarity.

    • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

    • Further purification of the combined fractions is achieved using Sephadex LH-20 column chromatography, eluting with methanol[3].

    • Final purification to yield this compound can be performed using preparative High-Performance Liquid Chromatography (HPLC)[3].

G Workflow for Isolation and Purification cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Dalbergia odorifera (heartwood) extraction Ethanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction silica_gel Silica Gel Chromatography ethyl_acetate_fraction->silica_gel sephadex Sephadex LH-20 silica_gel->sephadex hplc Preparative HPLC sephadex->hplc pure_compound This compound hplc->pure_compound

A proposed workflow for the isolation of this compound.
Structural Characterization

The structure of the isolated compound would be confirmed using a combination of spectroscopic techniques. Predicted and comparative data from similar isoflavones are presented in Table 2.

Table 2: Predicted and Comparative Spectroscopic Data for Characterization

TechniquePredicted/Comparative Data for this compound
¹H-NMR Expected signals would include aromatic protons on the A and B rings, a characteristic singlet for the C2-H of the isoflavone core, a methoxy group singlet, and hydroxyl proton signals. The substitution pattern would lead to specific splitting patterns (e.g., doublets, triplets, singlets) in the aromatic region.
¹³C-NMR Approximately 16 carbon signals are expected, including those for the carbonyl carbon (C4), olefinic carbons of the C-ring, and carbons of the aromatic A and B rings, as well as a signal for the methoxy group.
Mass Spectrometry (MS) The electrospray ionization (ESI-MS) spectrum would be expected to show a prominent [M-H]⁻ ion in negative mode or an [M+H]⁺ ion in positive mode, corresponding to the molecular weight of 284.26.
UV-Vis Spectroscopy In methanol, isoflavones typically exhibit two major absorption bands. For this compound, these would be expected around 250-270 nm (Band II) and 300-330 nm (Band I).

Potential Biological Activities and Mechanisms of Action

While no specific biological activities have been reported for this compound, the isoflavone class of compounds, particularly those isolated from Dalbergia species, are known for their antioxidant and anti-inflammatory properties[5][6][7][8].

Antioxidant Activity

Isoflavones can exert antioxidant effects through various mechanisms, including scavenging of free radicals and chelation of metal ions[6]. The antioxidant capacity is often attributed to the number and position of hydroxyl groups on the aromatic rings[5].

Proposed Experimental Protocol for Antioxidant Activity Assessment:

  • DPPH Radical Scavenging Assay:

    • A solution of this compound at various concentrations is mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

    • The mixture is incubated in the dark, and the absorbance is measured at 517 nm.

    • The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined. Ascorbic acid or quercetin (B1663063) can be used as a positive control.

  • Oxygen Radical Absorbance Capacity (ORAC) Assay:

    • This assay measures the ability of the compound to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

    • The isoflavone is incubated with a fluorescent probe (e.g., fluorescein) and a radical initiator (e.g., AAPH).

    • The fluorescence decay is monitored over time, and the ORAC value is calculated relative to a standard antioxidant like Trolox[5].

Anti-inflammatory Activity

Isoflavones have been shown to modulate inflammatory pathways, often by inhibiting the production of pro-inflammatory mediators and cytokines[9][10][11].

Proposed Experimental Protocol for Anti-inflammatory Activity Assessment:

  • Cell Culture and Treatment:

    • Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

    • Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Inflammation is induced by adding lipopolysaccharide (LPS).

  • Nitric Oxide (NO) Production Assay:

    • After LPS stimulation, the cell culture supernatant is collected.

    • The concentration of nitrite (B80452) (a stable product of NO) is measured using the Griess reagent.

    • The inhibitory effect of the isoflavone on NO production is determined.

  • Cytokine Production Measurement:

    • The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis for Signaling Pathways:

    • Cell lysates are prepared from treated and untreated cells.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The expression and phosphorylation status of key proteins in inflammatory signaling pathways, such as NF-κB (p65) and MAPKs (p38, ERK, JNK), are assessed using specific antibodies.

G Potential Anti-inflammatory Signaling Pathway of Isoflavones cluster_cytoplasm Cytoplasm cluster_nucleus isoflavone This compound ikb IκBα isoflavone->ikb inhibits degradation nfkb NF-κB (p65/p50) isoflavone->nfkb inhibits nuclear translocation lps LPS tlr4 TLR4 lps->tlr4 tlr4->ikb leads to degradation of nucleus Nucleus nfkb->nucleus translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb_nuc NF-κB gene_transcription Gene Transcription nfkb_nuc->gene_transcription gene_transcription->cytokines

A potential mechanism of anti-inflammatory action for isoflavones.

Synthesis of this compound

A specific, optimized synthesis for this compound has not been reported. However, a plausible synthetic route can be designed based on established methods for isoflavone synthesis, such as the Suzuki coupling or methods involving deoxybenzoin (B349326) intermediates.

Proposed Synthetic Workflow:

A common strategy for isoflavone synthesis involves the construction of a deoxybenzoin intermediate, followed by cyclization to form the chromen-4-one ring.

G Proposed Synthetic Workflow start_A 2,4-Dihydroxyphenylacetic acid derivative deoxybenzoin_formation Deoxybenzoin Formation (e.g., Friedel-Crafts acylation or coupling reaction) start_A->deoxybenzoin_formation start_B 3-Hydroxy-5-methoxybromobenzene start_B->deoxybenzoin_formation deoxybenzoin Deoxybenzoin Intermediate deoxybenzoin_formation->deoxybenzoin cyclization Cyclization with a formylating agent (e.g., DMF-DMA or Vilsmeier-Haack reaction) deoxybenzoin->cyclization isoflavone This compound cyclization->isoflavone

A generalized synthetic approach for this compound.

Conclusion and Future Directions

This compound is a sparsely characterized isoflavone with a confirmed presence in Dalbergia odorifera. While direct experimental data on this compound is limited, its structural similarity to other well-studied isoflavones suggests a strong potential for biological activity, particularly as an antioxidant and anti-inflammatory agent. The experimental protocols and predictive data presented in this guide offer a foundational framework for researchers interested in exploring this promising natural product. Future research should focus on the definitive isolation and structural elucidation of this compound, followed by comprehensive in vitro and in vivo studies to validate its biological activities and elucidate its mechanisms of action. Such investigations could pave the way for its development as a novel therapeutic agent.

References

The Biosynthesis of 7,3'-Dihydroxy-5'-methoxyisoflavone in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 7,3'-Dihydroxy-5'-methoxyisoflavone, a naturally occurring isoflavonoid (B1168493) with potential pharmacological applications. The guide details the enzymatic steps involved in its formation, from the general phenylpropanoid pathway to the specific hydroxylation and methylation reactions that define its unique structure. This document is intended to be a valuable resource for researchers in phytochemistry, metabolic engineering, and drug discovery, providing detailed experimental protocols for the characterization of key enzymes and quantitative analysis of the target compound.

Introduction

Isoflavonoids are a class of plant secondary metabolites predominantly found in leguminous plants. They play crucial roles in plant defense and symbiotic nitrogen fixation. In recent years, isoflavonoids have garnered significant attention from the scientific community due to their potential health benefits in humans, including estrogenic, antioxidant, and anti-cancer activities. This compound is a specific isoflavonoid whose biological activities are an area of active research. Understanding its biosynthesis is critical for developing biotechnological approaches to enhance its production in plants or through microbial fermentation. This guide elucidates the proposed biosynthetic pathway, summarizes key enzymatic data, and provides detailed methodologies for further research.

The General Isoflavonoid Biosynthetic Pathway

The biosynthesis of all isoflavonoids, including this compound, originates from the general phenylpropanoid pathway. This pathway converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a central precursor for a wide array of phenolic compounds.

The key enzymatic steps leading to the core isoflavone (B191592) skeleton are:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its corresponding CoA-thioester, 4-coumaroyl-CoA.

  • Chalcone (B49325) synthase (CHS): A polyketide synthase that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

  • Chalcone isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin, a flavanone.

  • Isoflavone synthase (IFS): A key branch-point enzyme and cytochrome P450 monooxygenase that catalyzes an aryl migration reaction, converting flavanones (like naringenin and liquiritigenin) into isoflavones (like genistein (B1671435) and daidzein (B1669772), respectively).[1]

Proposed Biosynthetic Pathway of this compound

The specific biosynthetic route to this compound from the central isoflavone precursors involves subsequent hydroxylation and methylation steps. Based on the available literature on isoflavonoid-modifying enzymes, a plausible pathway is proposed, starting from the common isoflavone, daidzein (7,4'-dihydroxyisoflavone).

The proposed pathway involves two key enzymatic modifications:

  • 3'-Hydroxylation: An isoflavone 3'-hydroxylase (I3'H), a cytochrome P450-dependent monooxygenase, is proposed to catalyze the introduction of a hydroxyl group at the 3' position of the B-ring of an isoflavone precursor. While the substrate specificity of these enzymes can vary between plant species, studies have shown that daidzein can be hydroxylated at the 3'-position.[2] This reaction would convert daidzein into 7,3',4'-trihydroxyisoflavone.

  • 5-O-Methylation: An isoflavone 5-O-methyltransferase (I5OMT) is hypothesized to catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group of the A-ring. An enzyme with this specific activity has been identified and characterized from yellow lupin (Lupinus luteus), demonstrating the existence of this enzymatic function in plants.[1] The substrate for this reaction would be a 5,7-dihydroxyisoflavone. Therefore, it is likely that the precursor to our target molecule is 5,7,3'-trihydroxyisoflavone (an intermediate that would require an initial 5-hydroxylation of daidzein, a reaction catalyzed by a flavone (B191248) 5-hydroxylase, F5H). The methylation of the 5-hydroxyl group would then lead to the final product, this compound.

The following diagram illustrates the proposed biosynthetic pathway:

Biosynthesis of this compound cluster_general General Phenylpropanoid & Isoflavonoid Pathway cluster_specific Specific Pathway to this compound L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Genistein Genistein Naringenin->Genistein IFS 5,7,3',4'-Tetrahydroxyisoflavone 5,7,3',4'-Tetrahydroxyisoflavone Genistein->5,7,3',4'-Tetrahydroxyisoflavone I3'H 7,3',4'-Trihydroxy-5-methoxyisoflavone 7,3',4'-Trihydroxy-5-methoxyisoflavone 5,7,3',4'-Tetrahydroxyisoflavone->7,3',4'-Trihydroxy-5-methoxyisoflavone I5OMT

Proposed biosynthetic pathway of this compound.

Quantitative Data

Enzyme ClassEnzyme SourceSubstrateKm (µM)Kcat (s⁻¹)Reference
Isoflavone 3'-Hydroxylase Streptomyces avermitilis (CYP105D7)Daidzein1.9 ± 0.20.04 ± 0.001[2]
Isoflavone 5-O-Methyltransferase Lupinus luteus2',5,7-Trihydroxy-4'-methoxyisoflavone15N/A[1]
Isoflavone O-Methyltransferase Glycine max (GmIOMT1)6-Hydroxydaidzein10.3 ± 1.50.23 ± 0.01[3]

Note: N/A indicates that the data was not available in the cited literature. The kinetic parameters for the specific enzymes in the pathway to this compound will need to be determined experimentally.

Experimental Protocols

This section provides detailed methodologies for the heterologous expression, purification, and characterization of the key enzymes, Isoflavone 3'-Hydroxylase and Isoflavone 5-O-Methyltransferase, as well as a protocol for the quantitative analysis of the final product.

Heterologous Expression and Purification of Isoflavone 3'-Hydroxylase (a Cytochrome P450 Enzyme)

Workflow Diagram:

P450_Expression_Purification cluster_cloning Gene Cloning and Vector Construction cluster_expression Heterologous Expression in Yeast cluster_purification Protein Purification cluster_characterization Enzyme Characterization Isolate I3'H cDNA Isolate I3'H cDNA Clone into Yeast Expression Vector (e.g., pYES-DEST52) Clone into Yeast Expression Vector (e.g., pYES-DEST52) Isolate I3'H cDNA->Clone into Yeast Expression Vector (e.g., pYES-DEST52) Transform Yeast (e.g., S. cerevisiae) Transform Yeast (e.g., S. cerevisiae) Clone into Yeast Expression Vector (e.g., pYES-DEST52)->Transform Yeast (e.g., S. cerevisiae) Select Transformants Select Transformants Transform Yeast (e.g., S. cerevisiae)->Select Transformants Induce Protein Expression (Galactose) Induce Protein Expression (Galactose) Select Transformants->Induce Protein Expression (Galactose) Yeast Cell Lysis Yeast Cell Lysis Induce Protein Expression (Galactose)->Yeast Cell Lysis Microsome Isolation (Ultracentrifugation) Microsome Isolation (Ultracentrifugation) Yeast Cell Lysis->Microsome Isolation (Ultracentrifugation) Solubilization of Microsomal Proteins Solubilization of Microsomal Proteins Microsome Isolation (Ultracentrifugation)->Solubilization of Microsomal Proteins Affinity Chromatography (e.g., His-tag) Affinity Chromatography (e.g., His-tag) Solubilization of Microsomal Proteins->Affinity Chromatography (e.g., His-tag) SDS-PAGE & Western Blot SDS-PAGE & Western Blot Affinity Chromatography (e.g., His-tag)->SDS-PAGE & Western Blot CO-Difference Spectrum Analysis CO-Difference Spectrum Analysis SDS-PAGE & Western Blot->CO-Difference Spectrum Analysis Enzyme Activity Assay Enzyme Activity Assay CO-Difference Spectrum Analysis->Enzyme Activity Assay

Workflow for heterologous expression and purification of Isoflavone 3'-Hydroxylase.

Methodology:

  • Gene Cloning and Vector Construction:

    • Isolate the full-length cDNA of the putative Isoflavone 3'-Hydroxylase (I3'H) from a suitable plant source (e.g., Medicago sativa).

    • Amplify the coding sequence using PCR with primers containing appropriate restriction sites or Gateway cloning sequences.

    • Clone the PCR product into a yeast expression vector, such as pYES-DEST52, which allows for galactose-inducible expression and contains an affinity tag (e.g., 6x-His tag) for purification.

  • Heterologous Expression in Saccharomyces cerevisiae:

    • Transform the expression vector into a suitable yeast strain (e.g., INVSc1).

    • Select for transformed colonies on appropriate selection media.

    • Inoculate a single colony into selective media containing glucose and grow overnight.

    • Inoculate a larger culture with the overnight culture in media containing raffinose.

    • Induce protein expression by adding galactose to the culture and incubate for 24-48 hours at 30°C.

  • Purification of Recombinant I3'H:

    • Harvest the yeast cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells using glass beads or a French press.

    • Isolate the microsomal fraction by ultracentrifugation.

    • Solubilize the microsomal proteins using a mild detergent (e.g., CHAPS).

    • Purify the His-tagged I3'H protein using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.

    • Elute the protein using an imidazole (B134444) gradient.

    • Verify the purity and identity of the protein using SDS-PAGE and Western blotting with an anti-His antibody.

    • Confirm the correct folding of the P450 enzyme by performing a CO-difference spectrum analysis.

In Vitro Assay for Isoflavone 3'-Hydroxylase Activity

Methodology:

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • Purified I3'H enzyme

      • NADPH-cytochrome P450 reductase (if not co-expressed)

      • Isoflavone substrate (e.g., daidzein) dissolved in DMSO

      • NADPH

      • Potassium phosphate (B84403) buffer (pH 7.5)

  • Reaction Incubation:

    • Pre-incubate the reaction mixture without NADPH at 30°C for 5 minutes.

    • Initiate the reaction by adding NADPH.

    • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate (B1210297).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the organic (ethyl acetate) phase containing the substrate and product.

    • Evaporate the solvent under a stream of nitrogen.

  • Product Analysis:

    • Resuspend the dried extract in methanol (B129727).

    • Analyze the products by HPLC or LC-MS/MS to identify and quantify the 3'-hydroxylated product.

Heterologous Expression and Purification of Isoflavone 5-O-Methyltransferase

Workflow Diagram:

OMT_Expression_Purification cluster_cloning_omt Gene Cloning and Vector Construction cluster_expression_omt Heterologous Expression in E. coli cluster_purification_omt Protein Purification cluster_characterization_omt Enzyme Characterization Isolate I5OMT cDNA Isolate I5OMT cDNA Clone into E. coli Expression Vector (e.g., pET) Clone into E. coli Expression Vector (e.g., pET) Isolate I5OMT cDNA->Clone into E. coli Expression Vector (e.g., pET) Transform E. coli (e.g., BL21(DE3)) Transform E. coli (e.g., BL21(DE3)) Clone into E. coli Expression Vector (e.g., pET)->Transform E. coli (e.g., BL21(DE3)) Select Transformants Select Transformants Transform E. coli (e.g., BL21(DE3))->Select Transformants Induce Protein Expression (IPTG) Induce Protein Expression (IPTG) Select Transformants->Induce Protein Expression (IPTG) E. coli Cell Lysis E. coli Cell Lysis Induce Protein Expression (IPTG)->E. coli Cell Lysis Clarification of Lysate (Centrifugation) Clarification of Lysate (Centrifugation) E. coli Cell Lysis->Clarification of Lysate (Centrifugation) Affinity Chromatography (e.g., His-tag) Affinity Chromatography (e.g., His-tag) Clarification of Lysate (Centrifugation)->Affinity Chromatography (e.g., His-tag) SDS-PAGE SDS-PAGE Affinity Chromatography (e.g., His-tag)->SDS-PAGE Enzyme Activity Assay Enzyme Activity Assay SDS-PAGE->Enzyme Activity Assay

Workflow for heterologous expression and purification of Isoflavone 5-O-Methyltransferase.

Methodology:

  • Gene Cloning and Vector Construction:

    • Isolate the full-length cDNA of the putative Isoflavone 5-O-Methyltransferase (I5OMT) from a suitable plant source (e.g., Lupinus luteus).

    • Amplify the coding sequence using PCR and clone it into an E. coli expression vector, such as a pET vector, with an N- or C-terminal affinity tag (e.g., 6x-His).

  • Heterologous Expression in E. coli:

    • Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the transformed cells in LB medium to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG and incubate at a lower temperature (e.g., 18-25°C) overnight to enhance soluble protein production.

  • Purification of Recombinant I5OMT:

    • Harvest the cells by centrifugation and resuspend in lysis buffer.

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Purify the soluble His-tagged I5OMT protein using IMAC on a Ni-NTA resin.

    • Wash the column extensively to remove non-specifically bound proteins.

    • Elute the I5OMT protein with an imidazole gradient.

    • Assess the purity of the enzyme by SDS-PAGE.

In Vitro Assay for Isoflavone 5-O-Methyltransferase Activity

Methodology:

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • Purified I5OMT enzyme

      • Isoflavone substrate (e.g., 5,7,3'-trihydroxyisoflavone) dissolved in DMSO

      • S-adenosyl-L-methionine (SAM) (radiolabeled [¹⁴C]SAM can be used for sensitive detection)

      • Tris-HCl buffer (pH 7.5)

      • Dithiothreitol (DTT)

  • Reaction Incubation:

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Vortex and centrifuge to separate the phases.

    • Collect the organic phase.

  • Product Analysis:

    • If using radiolabeled SAM, the product can be quantified by scintillation counting of the organic phase after evaporation of the solvent.

    • Alternatively, for non-radioactive assays, evaporate the solvent, resuspend the residue in methanol, and analyze by HPLC or LC-MS/MS to quantify the 5-O-methylated product.

Quantitative Analysis of this compound by LC-MS/MS

Methodology:

  • Sample Preparation:

    • Extract isoflavones from plant material by grinding the tissue in 80% methanol.

    • Hydrolyze any glycosidic forms of the isoflavones to their aglycones using enzymatic (e.g., β-glucosidase) or acid hydrolysis.

    • Partition the aglycones into ethyl acetate.

    • Evaporate the ethyl acetate and redissolve the residue in methanol for analysis.

  • LC-MS/MS Conditions:

    • Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

    • Multiple Reaction Monitoring (MRM): Develop an MRM method for the specific parent ion to daughter ion transitions of this compound and an appropriate internal standard.

  • Quantification:

    • Generate a standard curve using a purified standard of this compound.

    • Quantify the amount of the target isoflavone in the samples by comparing the peak areas to the standard curve.

Conclusion

The biosynthesis of this compound is a specialized branch of the complex isoflavonoid pathway in plants. This guide has outlined a plausible biosynthetic route, highlighted the key enzymatic steps, and provided detailed experimental protocols for the further investigation of this pathway. The methodologies described herein will enable researchers to clone, express, and characterize the responsible enzymes, as well as to quantify the final product. A thorough understanding of this biosynthetic pathway is essential for the metabolic engineering of plants and microorganisms to produce this and other valuable isoflavonoids for potential applications in medicine and human health. Further research is needed to definitively identify the specific enzymes and their kinetic properties in various plant species to fully elucidate this important metabolic pathway.

References

The Total Synthesis of 7,3'-Dihydroxy-5'-methoxyisoflavone (Cajanin): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of 7,3'-Dihydroxy-5'-methoxyisoflavone, a naturally occurring isoflavone (B191592) also known as Cajanin. This document details the complete nine-step total synthesis, including experimental protocols and quantitative data. Furthermore, it elucidates the key signaling pathways associated with the biological activities of Cajanin, offering valuable insights for researchers in drug discovery and development.

Chemical Synthesis of Cajanin

The first total synthesis of Cajanin was achieved by Geng et al. in 2011, involving a nine-step process with an overall yield of 10%. The synthesis commences from readily available starting materials and employs a series of classical and modern organic reactions to construct the isoflavone core.[1]

Synthesis Workflow

The synthesis can be conceptually divided into the construction of two key fragments, followed by their coupling and subsequent modifications to yield the final product. A Horner-Wadsworth-Emmons reaction is a key step in the formation of a stilbene (B7821643) intermediate. The final step of the synthesis involves the hydrolysis of an ester group to furnish Cajanin.[1]

Cajanin Synthesis Workflow cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Coupling and Cyclization cluster_3 Final Modifications A1 Starting Material A A2 Intermediate A1 A1->A2 Step 1 A3 Intermediate A2 (Phosphonate) A2->A3 Step 2 C1 Stilbene Intermediate A3->C1 Step 4: Horner-Wadsworth-Emmons B1 Starting Material B B2 Intermediate B1 (Aldehyde) B1->B2 Step 3 B2->C1 C2 Deoxybenzoin Intermediate C1->C2 Step 5 C3 Isoflavone Core C2->C3 Step 6 D1 Intermediate D1 C3->D1 Step 7 D2 Intermediate D2 (Ester) D1->D2 Step 8 D3 Cajanin D2->D3 Step 9: Hydrolysis

A high-level overview of the nine-step total synthesis of Cajanin.
Experimental Protocols

The following are the detailed experimental protocols for the key steps in the synthesis of Cajanin, adapted from the work of Geng et al. (2011).[1]

Step 4: Horner-Wadsworth-Emmons Reaction to form (E)-methyl 2,4-dimethoxy-6-styrylbenzoate

To a solution of the phosphonate (B1237965) intermediate (12 g, 0.035 mol) in dry DME (200 mL) was added NaH (1.26 g, 0.037 mol) and benzaldehyde (B42025) (3.9 g, 0.037 mol) at room temperature. The resulting mixture was heated under reflux in a N₂ atmosphere for 1 hour. The reaction was then quenched by pouring into ice water and extracted with ether. The combined organic layers were dried over anhydrous MgSO₄, filtered, and concentrated. The residue was recrystallized from ethyl acetate/petroleum ether to afford the product as colorless needles.

Step 9: Hydrolysis to Cajanin

The ester intermediate from the previous step was subjected to hydrolysis. Due to steric hindrance, the reaction required more than 24 hours for completion under standard conditions. However, the use of microwave irradiation reduced the reaction time to 1 hour.

Quantitative Data

The following table summarizes the quantitative data for the key intermediates and the final product in the synthesis of Cajanin.

CompoundStepMolecular FormulaMolecular Weight ( g/mol )Yield (%)Spectroscopic Data Highlights
Intermediate (4b) -C₁₁H₁₂O₄Br₂371.0281IR (thin film, cm⁻¹): 2952.1, 2841.0, 1724.0, 1587.7, 1460.6.[1]
Phosphonate Intermediate (5) -C₁₅H₂₃O₇P346.31-MS (EI) [M]⁺: 346.1181.[1]
Stilbene Intermediate (6) 4C₁₈H₁₈O₄298.3385-
Cajanin 9C₁₆H₁₂O₅284.26--
Longistyline A 9 (byproduct)--8 (overall)-
Overall Yield of Cajanin 1-9--10 -

Biological Activities and Signaling Pathways

Cajanin has been reported to possess a range of biological activities, including anti-osteoporotic, antiproliferative, and hypocholesterolemic effects.

Anti-Osteoporotic Activity

Cajanin has been shown to inhibit osteoclast fusion and bone resorption, suggesting its potential as a therapeutic agent for osteoporosis. The mechanism of action involves the transcriptional disruption of the Siglec15/NFATc1 signaling cascade.

Cajanin Anti-Osteoporotic Pathway cluster_osteoclast Osteoclast Precursor RANKL RANKL RANK RANK RANKL->RANK binds TRAF6 TRAF6 RANK->TRAF6 Siglec15 Siglec15 DAP12 DAP12 Siglec15->DAP12 SYK SYK DAP12->SYK NFATc1 NFATc1 SYK->NFATc1 activates TRAF6->NFATc1 activates Fusion Osteoclast Fusion & Bone Resorption NFATc1->Fusion promotes Cajanin Cajanin Cajanin->Siglec15 downregulates transcription Cajanin->NFATc1 downregulates transcription

Cajanin inhibits osteoclastogenesis by downregulating Siglec15 and NFATc1.
Antiproliferative Activity

Cajanin has demonstrated antiproliferative activity against human hepatoma cells.[1] While the precise signaling pathway for Cajanin is still under investigation, many isoflavones exert their anticancer effects through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis, such as the PI3K/Akt and MAPK pathways.

Antiproliferative Activity Hypothesis cluster_cell Hepatoma Cell Cajanin Cajanin PI3K PI3K Cajanin->PI3K inhibits (hypothesized) MAPK MAPK Cajanin->MAPK inhibits (hypothesized) GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Receptor->PI3K Receptor->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation promotes MAPK->Proliferation promotes

Hypothesized antiproliferative mechanism of Cajanin in hepatoma cells.
Hypocholesterolemic Effect

Extracts of Cajanus cajan, which contain Cajanin, have been shown to possess hypocholesterolemic effects. This is attributed to the upregulation of the LDL-receptor and cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This leads to increased clearance of LDL cholesterol from the blood.

Hypocholesterolemic Effect cluster_liver Hepatocyte Cajanin Cajanus cajan extract (contains Cajanin) LDLR LDL Receptor Cajanin->LDLR upregulates expression CYP7A1 Cholesterol 7α-hydroxylase (CYP7A1) Cajanin->CYP7A1 upregulates expression LDLc Blood LDL Cholesterol LDLR->LDLc increases uptake BileAcids Bile Acids CYP7A1->BileAcids catalyzes conversion Cholesterol Intracellular Cholesterol Cholesterol->CYP7A1 substrate LDLc->Cholesterol source of

Mechanism of hypocholesterolemic effect of Cajanus cajan extracts.

Conclusion

This technical guide provides a detailed account of the total synthesis of this compound (Cajanin) and an overview of its significant biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in the fields of synthetic chemistry, medicinal chemistry, and pharmacology, facilitating further investigation and development of Cajanin and its analogs as potential therapeutic agents.

References

physical and chemical properties of 7,3'-Dihydroxy-5'-methoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of the isoflavone (B191592), 7,3'-Dihydroxy-5'-methoxyisoflavone. While specific experimental data for this compound is limited in publicly available literature, this document compiles established information, data from structurally similar compounds, and validated experimental methodologies to serve as a valuable resource for research and development.

Chemical and Physical Properties

This compound, a member of the isoflavonoid (B1168493) class of organic compounds, possesses the following identifiers and properties:

PropertyValueSource
IUPAC Name 7-hydroxy-3-(3-hydroxy-5-methoxyphenyl)chromen-4-onePubChem
Molecular Formula C₁₆H₁₂O₅[1][2]
Molecular Weight 284.26 g/mol [1][2]
CAS Number 947611-61-2[1]
Predicted Boiling Point 567.9 ± 50.0 °CChemicalBook
Predicted Density 1.420 ± 0.06 g/cm³ChemicalBook
Predicted pKa 6.82 ± 0.20ChemicalBook

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Spectral Data (Predicted)

Based on the spectral data of structurally related hydroxy- and methoxy-substituted isoflavones, the following characteristics for this compound can be anticipated:

Spectral DataPredicted Characteristics
¹H NMR Signals corresponding to aromatic protons on the A and B rings, a characteristic singlet for the C2-proton of the isoflavone core, a singlet for the methoxy (B1213986) group protons, and signals for the hydroxyl protons. The exact chemical shifts will be influenced by the substitution pattern.
¹³C NMR Resonances for 16 carbon atoms, including signals for the carbonyl carbon (C4), olefinic carbons of the C-ring, and aromatic carbons of the A and B rings. The carbon attached to the methoxy group will show a characteristic upfield shift.
UV-Vis Spectroscopy Two major absorption bands are expected, typical for the isoflavone skeleton. Band I, representing the B-ring absorption, is anticipated in the 310-330 nm range, while Band II, from the A-ring benzoyl system, is expected around 250-270 nm.
Mass Spectrometry The molecular ion peak [M]⁺ would be observed at m/z 284. Fragmentation patterns would likely involve retro-Diels-Alder (RDA) cleavage of the C-ring, providing structural information about the A and B rings.

Natural Occurrence and Isolation

This compound has been identified as a constituent of the heartwood of Pterocarpus soyauxii, also known as African Padauk.

Proposed Isolation Protocol from Pterocarpus soyauxii

The following is a generalized protocol for the isolation of isoflavonoids from plant material, which can be adapted for this compound.

G A Air-dried and powdered heartwood of P. soyauxii B Maceration with methanol at room temperature A->B C Filtration and concentration under reduced pressure B->C D Crude Methanolic Extract C->D E Solvent-solvent partitioning (e.g., n-hexane, ethyl acetate, n-butanol) D->E F Ethyl Acetate Fraction (enriched with isoflavones) E->F G Column Chromatography (Silica gel or Sephadex LH-20) F->G H Gradient elution with increasing polarity solvent system G->H I Fraction Collection and TLC analysis H->I J Pooling of fractions containing the target compound I->J K Preparative HPLC or recrystallization for final purification J->K L Pure this compound K->L

Fig. 1: General workflow for the isolation of this compound.

Synthesis

While a specific synthesis for this compound has not been detailed in the literature, a plausible synthetic route can be devised based on established methods for isoflavone synthesis, such as the deoxybenzoin (B349326) route.

Proposed Synthetic Workflow

G cluster_0 Deoxybenzoin Formation cluster_1 Isoflavone Ring Closure cluster_2 Deprotection A 2,4-Dihydroxyphenylacetic acid C Protection of hydroxyl groups A->C B 3-Hydroxy-5-methoxybenzaldehyde B->C D Condensation reaction C->D E Formation of a chalcone (B49325) intermediate D->E F Rearrangement to deoxybenzoin E->F G Protected Deoxybenzoin F->G H Cyclization with a formylating agent (e.g., N,N-dimethylformamide dimethyl acetal) G->H I Formation of the isoflavone core H->I J Protected this compound I->J K Removal of protecting groups J->K L This compound K->L

Fig. 2: Proposed synthetic pathway for this compound.

Biological Activity and Potential Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not yet available. However, based on the known activities of isoflavones isolated from Pterocarpus soyauxii and other structurally similar flavonoids, it is plausible that this compound exhibits antioxidant, anti-inflammatory, and anticancer properties.

Potential Anticancer Effects

Many isoflavones have been shown to induce apoptosis (programmed cell death) in cancer cells through the modulation of various signaling pathways. A potential mechanism involves the induction of reactive oxygen species (ROS), leading to cellular stress and the activation of apoptotic cascades.

Hypothesized Apoptosis Induction Signaling Pathway

The following diagram illustrates a generalized signaling pathway by which isoflavones can induce apoptosis in cancer cells.

G Isoflavone 7,3'-Dihydroxy- 5'-methoxyisoflavone ROS Increased intracellular Reactive Oxygen Species (ROS) Isoflavone->ROS Mito Mitochondrial Stress ROS->Mito ER ER Stress ROS->ER Bcl2 Bcl-2 family (e.g., ↓Bcl-2, ↑Bax) Mito->Bcl2 Casp9 Caspase-9 activation ER->Casp9 Bcl2->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig. 3: Hypothesized signaling pathway for isoflavone-induced apoptosis.

Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of this compound, the following standard experimental protocols are recommended.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.

G A Seed cancer cells in a 96-well plate and allow to adhere overnight B Treat cells with varying concentrations of This compound for 24-72h A->B C Add MTT solution to each well and incubate for 2-4 hours B->C D Viable cells reduce MTT to purple formazan (B1609692) crystals C->D E Solubilize formazan crystals with DMSO or other suitable solvent D->E F Measure absorbance at ~570 nm using a microplate reader E->F G Calculate cell viability as a percentage of the untreated control F->G

Fig. 4: Workflow for the MTT cell viability assay.
Western Blot Analysis for Apoptosis Markers

Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Protocol Steps:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate proteins by size using polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).

  • Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a naturally occurring isoflavonoid with potential for further scientific investigation. While a complete experimental profile is not yet established, this guide provides a solid foundation for researchers by summarizing its known properties, offering plausible methods for its isolation and synthesis, and outlining standard protocols for evaluating its biological activity. The hypothesized involvement in apoptosis signaling pathways warrants further investigation to elucidate its precise mechanisms of action and to explore its potential as a therapeutic agent.

References

In Vitro Bioactivity of 7,3'-Dihydroxy-5'-methoxyisoflavone: A Technical Guide to Screening and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 7,3'-Dihydroxy-5'-methoxyisoflavone is limited in publicly available literature. This guide leverages in vitro bioactivity data from its close structural analog, Calycosin (B1668236) (7,3'-dihydroxy-4'-methoxyisoflavone) , to provide a comprehensive framework for screening and mechanistic studies. The substitution position of the methoxy (B1213986) group (5' vs. 4') may influence biological activity.

Introduction

Isoflavonoids, a class of polyphenolic compounds, are widely recognized for their diverse pharmacological properties. This technical guide details the in vitro screening of the bioactivity of this compound, with a focus on its potential antioxidant, anti-inflammatory, and anticancer effects. The experimental protocols and data presented are primarily based on studies of its structural analog, Calycosin, providing a robust starting point for the investigation of this specific isoflavone.

In Vitro Bioactivity Screening: Quantitative Data Summary

The following tables summarize the quantitative data on the bioactivity of Calycosin, which can be used as a reference for screening this compound.

Table 1: In Vitro Antioxidant Activity of Calycosin

Assay TypeRadical/OxidantTest SystemIC50 / ActivityReference
DPPH Radical ScavengingDPPHChemical AssayIC50: 15.4 µg/mL[1]
ABTS Radical ScavengingABTS•+Chemical AssayIC50: 8.7 µg/mL[1]

Table 2: In Vitro Anti-inflammatory Activity of Calycosin

Assay TypeCell LineInducerMeasured ParameterInhibition/EffectReference
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPSNitrite (B80452)Significant reduction in NO production[2]
Pro-inflammatory CytokinesTHP-1 derived MacrophagesLPSIL-6 ProductionSignificant reduction in IL-6 levels[3]
Pro-inflammatory CytokinesTHP-1 derived MacrophagesLPSTNF-α ProductionSignificant reduction in TNF-α levels[4]

Table 3: In Vitro Anticancer Activity of Calycosin

Cell LineCancer TypeAssayIC50 / EffectReference
MG-63OsteosarcomaMTT AssayIC50: ~50 µM (48h)[5]
T24Bladder CancerMTT AssayIC50: ~10 µM (48h)[6]
K562LeukemiaMTT AssayIC50: ~130 µg/mL[7]
HT29Colorectal CancerApoptosis AssayIncreased apoptosis at 50 µM[8]
HCT-116Colorectal CancerApoptosis Assay55.16% apoptosis at 100 µM[9]

Detailed Experimental Protocols

In Vitro Antioxidant Activity Assays

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). Prepare a series of concentrations of the test compound in methanol.

  • Assay Procedure : In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : The percentage of scavenging activity is calculated as: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is determined by plotting the percentage of scavenging activity against the compound concentration.[10]

3.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the reduction of the pre-formed ABTS radical cation.

  • Reagent Preparation : Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure : Add 10 µL of the test compound at various concentrations to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubation : Incubate for 6 minutes at room temperature.

  • Measurement : Measure the absorbance at 734 nm.

  • Calculation : Calculate the percentage of inhibition as for the DPPH assay and determine the IC50 value.[11]

In Vitro Anti-inflammatory Activity Assays

3.2.1. Nitric Oxide (NO) Production in Macrophages

This assay measures the production of NO, a pro-inflammatory mediator, by macrophages.

  • Cell Culture : Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80% confluence.

  • Treatment : Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Assay : Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement : Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Quantification : Determine the nitrite concentration from a sodium nitrite standard curve.[12]

3.2.2. Pro-inflammatory Cytokine (TNF-α, IL-6) Production Assay

This assay quantifies the levels of pro-inflammatory cytokines released by immune cells.

  • Cell Culture and Treatment : Seed THP-1 monocytes and differentiate them into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA). Pre-treat the macrophages with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • ELISA (Enzyme-Linked Immunosorbent Assay) : Collect the cell culture supernatant. Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis : The concentration of each cytokine is determined by comparison with a standard curve.[4][13]

In Vitro Anticancer Activity Assays

3.3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding : Seed cancer cells (e.g., MG-63, T24) in a 96-well plate and allow them to adhere overnight.

  • Treatment : Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at a wavelength of 490 nm or 570 nm.

  • Calculation : Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.[5][14]

3.3.2. Apoptosis Assay by Flow Cytometry

This assay quantifies the percentage of apoptotic cells.

  • Cell Treatment : Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 48 hours).

  • Cell Staining : Harvest the cells and wash with PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis : Quantify the percentage of cells in each quadrant.[9][15]

3.3.3. Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction : Treat cells with the test compound and/or an activator (e.g., LPS, growth factors). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-p65, p65, p-p38, p38, β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification : Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).[16][17]

Visualization of Signaling Pathways and Experimental Workflows

Experimental Workflow for In Vitro Bioactivity Screening

experimental_workflow cluster_screening In Vitro Bioactivity Screening cluster_antioxidant Antioxidant Assays cluster_anti_inflammatory Anti-inflammatory Assays cluster_anticancer Anticancer Assays start Test Compound (this compound) antioxidant Antioxidant Activity start->antioxidant anti_inflammatory Anti-inflammatory Activity start->anti_inflammatory anticancer Anticancer Activity start->anticancer dpph DPPH Assay antioxidant->dpph abts ABTS Assay antioxidant->abts no_production NO Production (RAW 264.7) anti_inflammatory->no_production cytokine Cytokine Production (ELISA) anti_inflammatory->cytokine mtt MTT Cell Viability anticancer->mtt apoptosis Apoptosis Assay (Flow Cytometry) anticancer->apoptosis western_blot Mechanistic Studies (Western Blot) anticancer->western_blot

Caption: General workflow for in vitro bioactivity screening.

Calycosin-Modulated Anti-inflammatory Signaling Pathway (NF-κB)

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tlr4 TLR4 myd88 MyD88 tlr4->myd88 tak1 TAK1 myd88->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb Phosphorylates (leading to degradation) nfkb NF-κB (p65/p50) ikb->nfkb Inhibits nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocates calycosin Calycosin calycosin->tlr4 Inhibits calycosin->ikk Inhibits dna DNA nfkb_nuc->dna Binds cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) dna->cytokines Transcription lps LPS lps->tlr4 Activates

Caption: Calycosin inhibits the NF-κB signaling pathway.

Calycosin-Modulated Anticancer Signaling Pathway (PI3K/Akt)

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 p_akt p-Akt pip3->p_akt Activates akt Akt bad Bad p_akt->bad Inhibits bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits calycosin Calycosin calycosin->p_akt Inhibits growth_factor Growth Factors growth_factor->receptor Activates

Caption: Calycosin induces apoptosis via inhibition of the PI3K/Akt pathway.

Calycosin-Modulated Anticancer Signaling Pathway (MAPK)

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk p_erk p-ERK erk->p_erk Phosphorylation p_erk_nuc p-ERK p_erk->p_erk_nuc Translocates calycosin Calycosin calycosin->p_erk Inhibits transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) p_erk_nuc->transcription_factors Activates gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression stimuli Extracellular Stimuli stimuli->receptor Activate

Caption: Calycosin can modulate the MAPK/ERK signaling pathway.

Conclusion

The in vitro bioactivity data for Calycosin strongly suggests that this compound holds significant potential as a bioactive compound with antioxidant, anti-inflammatory, and anticancer properties. The provided experimental protocols offer a comprehensive guide for the systematic screening and mechanistic elucidation of this and other related isoflavonoids. Further investigation into the specific activity of this compound is warranted to fully characterize its therapeutic potential. The modulation of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK appears to be a central mechanism for the observed bioactivities.

References

A Theoretical and In-depth Technical Guide on the Predicted Antioxidant Potential of 7,3'-Dihydroxy-5'-methoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available experimental data specifically detailing the antioxidant potential, experimental protocols, or modulated signaling pathways for 7,3'-Dihydroxy-5'-methoxyisoflavone. This guide, therefore, presents a predictive analysis based on established structure-activity relationships of the isoflavone (B191592) class of compounds and data from structurally similar molecules. The experimental protocols provided are generalized for the assessment of antioxidant potential in flavonoids and would be suitable for testing this specific isoflavone.

Introduction to Isoflavone Antioxidant Activity

Isoflavones, a subclass of flavonoids, are polyphenolic compounds found abundantly in legumes, particularly soybeans. They are recognized for a variety of biological activities, with their antioxidant properties being a key area of research. This antioxidant capacity is primarily attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases. The specific chemical structure of an isoflavone, including the number and arrangement of hydroxyl and methoxy (B1213986) groups, dictates its antioxidant efficacy.

Predicted Antioxidant Potential of this compound: A Structure-Activity Relationship Analysis

The antioxidant activity of isoflavones is largely governed by their molecular structure. Key determinants include the presence and location of hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals, and the potential for electron delocalization across the molecule.

Structural Features of this compound:

  • A-Ring: A hydroxyl group at the 7-position.

  • B-Ring: A hydroxyl group at the 3'-position and a methoxy group at the 5'-position.

  • C-Ring: A typical isoflavone core with a double bond between C2 and C3 and a carbonyl group at C4.

Based on established structure-activity relationships for isoflavones, we can predict the antioxidant potential of this molecule:

  • Hydroxyl Groups: The presence of two hydroxyl groups allows for the donation of hydrogen atoms to scavenge free radicals. The 3'-hydroxyl group on the B-ring is significant for antioxidant activity. However, the 7-hydroxyl group on the A-ring is considered to be of little significance to the overall radical scavenging capacity.[1]

  • Methoxy Group: The methoxy group at the 5'-position is predicted to diminish the antioxidant potential compared to a hydroxyl group at the same position. Methoxylation of hydroxyl groups generally reduces the hydrogen-donating capacity of the molecule.

  • Ortho-dihydroxy (Catechol) Group: This isoflavone lacks a catechol group (ortho-dihydroxy substitution) on the B-ring, which is a key feature for potent antioxidant activity in many flavonoids. This absence likely results in a lower antioxidant capacity compared to isoflavones possessing this moiety.

Predicted Efficacy in Antioxidant Assays

The following table summarizes the predicted qualitative antioxidant performance of this compound in common in vitro assays, based on its structural features.

Antioxidant AssayPredicted Activity of this compoundRationale based on Structure-Activity Relationships
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay ModerateThe presence of hydroxyl groups, particularly at the 3'-position, should allow for some radical scavenging activity. However, the lack of a catechol group on the B-ring and the presence of a methoxy group suggest it would be less potent than isoflavones like genistein.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay ModerateSimilar to the DPPH assay, the molecule's ability to donate hydrogen atoms from its hydroxyl groups would contribute to its activity. The 4'-hydroxyl group, which is absent, is considered crucial for high reactivity in this assay.[2]
ORAC (Oxygen Radical Absorbance Capacity) Assay ModerateThis assay measures the capacity to quench peroxyl radicals. The overall hydrogen-donating ability will determine its efficacy.
FRAP (Ferric Reducing Antioxidant Power) Assay Low to ModerateThis assay measures the ability to reduce ferric iron. The reducing potential is linked to the number and position of hydroxyl groups. The absence of a catechol group is a significant disadvantage in this assay.

Proposed Experimental Protocols for Antioxidant Activity Assessment

To empirically determine the antioxidant potential of this compound, the following standard in vitro assays are recommended.

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH (e.g., 0.1 mM in methanol).

  • In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm using a microplate reader.

  • Ascorbic acid or Trolox should be used as a positive control.

  • The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.[3]

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The change in absorbance is measured.

Methodology:

  • Prepare the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[3]

  • Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a stock solution and serial dilutions of this compound.

  • Add a small volume of the test compound dilutions to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Use Trolox as a standard to determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (like fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Methodology:

  • Prepare a working solution of fluorescein (B123965) in a phosphate (B84403) buffer (75 mM, pH 7.4).

  • Prepare serial dilutions of this compound and Trolox standards.

  • In a black 96-well plate, add the test compound or Trolox standard to the fluorescein solution.

  • Pre-incubate the plate at 37°C.

  • Initiate the reaction by adding a freshly prepared AAPH solution.

  • Monitor the fluorescence decay every minute for at least 60 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).

  • Calculate the area under the curve (AUC) for each sample and compare it to the AUC of the Trolox standards. The results are expressed as Trolox equivalents.[3]

Predicted Modulation of Cellular Signaling Pathways

Flavonoids, including isoflavones, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant and cytoprotective enzymes.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). It is predicted that this compound, like other bioactive isoflavones, could induce the Nrf2 pathway.[4]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isoflavone This compound Keap1 Keap1 Isoflavone->Keap1 Reacts with Keap1 ROS Oxidative Stress (ROS) ROS->Keap1 Oxidizes Keap1 Nrf2 Nrf2 Keap1->Nrf2 Keap1->Nrf2 Inhibition of Nrf2 release Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Ub Ubiquitination Nrf2->Ub is ubiquitinated Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Ub Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Nucleus Nucleus

Caption: Predicted modulation of the Nrf2-Keap1 pathway by this compound.

Mitogen-activated protein kinases (MAPKs) and Nuclear Factor-kappa B (NF-κB) are crucial signaling pathways involved in cellular responses to stress, including oxidative stress. Some isoflavones have been shown to modulate these pathways, which can in turn affect the expression of inflammatory and antioxidant genes.[5][6]

MAPK_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isoflavone This compound ROS Oxidative Stress (ROS) Isoflavone->ROS Scavenges MAPKKK MAPKKK (e.g., ASK1) Isoflavone->MAPKKK Inhibits IKK IKK Complex Isoflavone->IKK Inhibits ROS->MAPKKK ROS->IKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK JNK_p38 JNK / p38 MAPK MAPKK->JNK_p38 AP1 AP-1 JNK_p38->AP1 Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation Gene_Expression Gene Expression (Antioxidant & Inflammatory Genes) NFkB_n->Gene_Expression Regulates AP1->Gene_Expression Regulates

References

Methodological & Application

Optimizing the Synthesis of 7,3'-Dihydroxy-5'-methoxyisoflavone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 7,3'-Dihydroxy-5'-methoxyisoflavone, a valuable isoflavone (B191592) for research and potential therapeutic applications. The protocol is designed to be a comprehensive guide, offering a reliable and optimized synthetic route. Additionally, strategies for further optimization are discussed to allow for adaptation and improvement based on laboratory-specific conditions and desired outcomes.

Introduction

Isoflavonoids are a class of naturally occurring phenolic compounds with diverse biological activities. This compound is a specific isoflavone that has garnered interest for its potential pharmacological properties. The efficient synthesis of this molecule is crucial for enabling further investigation into its biological functions and for the development of potential drug candidates. This protocol outlines a robust synthetic pathway, leveraging the widely used deoxybenzoin (B349326) route, which involves the condensation of a substituted deoxybenzoin with a formylating agent followed by cyclization.

Core Synthesis Protocol: Deoxybenzoin Route

The recommended synthetic pathway for this compound is the deoxybenzoin route. This method is well-established for isoflavone synthesis and offers a reliable approach to the target molecule.[1] The key steps involve the synthesis of a deoxybenzoin intermediate followed by cyclization to form the isoflavone core.

Overall Reaction Scheme:

Synthesis_Scheme cluster_0 Step 1: Deoxybenzoin Synthesis (Friedel-Crafts Acylation) cluster_1 Step 2: Isoflavone Formation (Cyclization) A Resorcinol C 2,4-Dihydroxyphenyl-(3-hydroxy-5-methoxyphenyl)ethanone (Deoxybenzoin Intermediate) A->C BF3·OEt2 B 3-Hydroxy-5-methoxyphenylacetic acid B->C D Deoxybenzoin Intermediate G This compound D->G 1. BF3·OEt2, DMF 2. POCl3 3. H2O E N,N-Dimethylformamide (DMF) E->G F Phosphorus oxychloride (POCl3) F->G Optimization_Workflow Start Start Optimization A Vary Catalyst Concentration (BF3·OEt2) Start->A B Optimize Reaction Temperature A->B C Evaluate Different Solvents B->C D Adjust Reagent Stoichiometry C->D E Modify Reaction Time D->E F Analyze Yield and Purity (HPLC, NMR) E->F F->A Feedback Loop G Identify Optimal Conditions F->G Iterative Process End Finalized Protocol G->End Suzuki_Miyaura_Route cluster_0 Suzuki-Miyaura Coupling A 7-Hydroxy-3-bromochromone C This compound A->C Pd Catalyst, Base B 3-Hydroxy-5-methoxyphenylboronic acid B->C

References

Application Note: Quantitative Analysis of 7,3'-Dihydroxy-5'-methoxyisoflavone in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of 7,3'-Dihydroxy-5'-methoxyisoflavone in human plasma. This isoflavone (B191592), a potential bioactive compound, requires a robust analytical method for pharmacokinetic and metabolic studies. The protocol details a straightforward protein precipitation for sample preparation and utilizes a reversed-phase chromatographic separation coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The proposed method provides a strong foundation for researchers and drug development professionals requiring the accurate measurement of this compound in a biological matrix.

Introduction

This compound is a substituted isoflavone, a class of compounds known for their potential health benefits, including phytoestrogenic and antioxidant activities. Found in certain plant species, this particular isoflavone is of growing interest to researchers in nutrition, pharmacology, and drug discovery. Accurate quantification in biological matrices such as plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental for evaluating its therapeutic potential. This document provides a detailed protocol for a sensitive HPLC-MS/MS method suitable for pharmacokinetic studies.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma. This technique is rapid and effective for removing the majority of proteinaceous matrix components.

  • Reagents:

    • Acetonitrile (B52724) (HPLC grade), chilled at -20°C

    • Internal Standard (IS) working solution (e.g., Biochanin A, 100 ng/mL in methanol)

    • Human plasma (K2-EDTA)

  • Procedure:

    • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Spike with 10 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Water with 0.1% Formic Acid, 20% Acetonitrile with 0.1% Formic Acid).

    • Vortex for 30 seconds and inject into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

The chromatographic separation is performed on a C18 reversed-phase column, which is standard for isoflavone analysis.[1][2] The mass spectrometric detection is carried out using an electrospray ionization (ESI) source operating in positive ion mode.

  • HPLC System: A standard UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of isoflavone isomers.[2]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • MS System: A triple quadrupole mass spectrometer.

Table 1: HPLC Parameters

ParameterValue
Column Temperature40°C
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient Elution
0.0 min20% B
1.0 min20% B
5.0 min95% B
7.0 min95% B
7.1 min20% B
10.0 min20% B

Table 2: Proposed MS/MS Parameters (Positive ESI Mode)

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV) - QuantifierCollision Energy (eV) - Qualifier
This compound285.1153.1132.12535
Biochanin A (Internal Standard)285.1270.1132.12238

Note: The molecular weight of this compound is 284.26 g/mol , leading to a protonated molecule [M+H]⁺ at m/z 285.1. The proposed product ions are based on common fragmentation patterns of flavonoids, including retro-Diels-Alder (RDA) fragmentation of the C-ring. These parameters serve as a starting point and should be optimized for the specific instrument used.

Data Presentation

The following table summarizes the expected performance characteristics of the method. This data is illustrative and would need to be confirmed through a full method validation.

Table 3: Illustrative Quantitative Performance Data

ParameterThis compound
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Precision (%RSD)
Intra-day< 10%
Inter-day< 15%
Accuracy (% Recovery)
Low QC (3 ng/mL)90 - 110%
Mid QC (100 ng/mL)95 - 105%
High QC (800 ng/mL)95 - 105%

Visualizations

Experimental Workflow

The overall process from sample receipt to data analysis is depicted in the following workflow diagram.

G Experimental Workflow for Plasma Analysis cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporation (N2) transfer->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (MRM Mode) separate->detect integrate Peak Integration detect->integrate quantify Quantification (Calibration Curve) integrate->quantify report Generate Report quantify->report

Caption: Workflow from sample preparation to data analysis.

Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound in positive ion ESI, leading to the proposed product ions for MRM analysis.

G Proposed Fragmentation of this compound parent Precursor Ion [M+H]⁺ m/z 285.1 frag1 Product Ion (Quantifier) Retro-Diels-Alder Fragment m/z 153.1 parent->frag1 Collision-Induced Dissociation (CID) frag2 Product Ion (Qualifier) B-Ring Fragment m/z 132.1 parent->frag2 CID

Caption: Proposed MS/MS fragmentation of the target analyte.

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC-MS/MS analysis of this compound in human plasma. The method is designed to be a robust starting point for researchers, offering guidance on sample preparation, chromatographic separation, and mass spectrometric detection. With appropriate validation, this method can be effectively applied to pharmacokinetic and other related studies, contributing to a better understanding of the biological activity of this promising isoflavone.

References

Application Notes & Protocols for the Quantitative Determination of 7,3'-Dihydroxy-5'-methoxyisoflavone in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY

Abstract

These application notes provide a comprehensive guide for the quantitative determination of 7,3'-Dihydroxy-5'-methoxyisoflavone in plant extracts. Detailed protocols for sample preparation, including extraction and optional hydrolysis, are outlined. Furthermore, validated analytical methodologies using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are presented. This document is intended for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this specific isoflavone (B191592) in complex plant matrices.

Introduction

This compound (C₁₆H₁₂O₅) is a naturally occurring isoflavone found in various plant species. Isoflavones, a class of phytoestrogens, are of significant interest in the fields of nutrition, pharmacology, and drug development due to their potential health benefits. Accurate quantification of specific isoflavones like this compound in plant extracts is crucial for quality control, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies.

This document provides detailed protocols for the extraction and subsequent quantitative analysis of this compound from plant materials using HPLC-DAD and LC-MS/MS. The methods described are based on established principles of isoflavone analysis and include validation parameters to ensure reliable and reproducible results.

Experimental Protocols

  • Plant Material: Dried and finely powdered plant material suspected to contain this compound.

  • Analytical Standard: this compound (purity ≥98%).

  • Solvents: HPLC grade methanol, acetonitrile, and water. Formic acid and acetic acid (analytical grade).

  • Extraction Solvents: 80% Methanol in water (v/v) or 80% Ethanol in water (v/v).

The efficient extraction of isoflavones from the plant matrix is a critical step for accurate quantification.

Protocol:

  • Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.

  • Add 20 mL of 80% methanol.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Sonication-assisted extraction: Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean collection tube.

  • Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure exhaustive extraction.

  • Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Reconstitute the dried extract in a known volume (e.g., 5.0 mL) of methanol.

  • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

In many plants, isoflavones exist as glycosides. To determine the total aglycone content, an acid hydrolysis step can be performed.

Protocol:

  • To the pooled supernatant from step 7 of the extraction protocol, add an equal volume of 2 M hydrochloric acid.

  • Heat the mixture at 80°C in a water bath for 2 hours.

  • Allow the mixture to cool to room temperature.

  • Neutralize the solution with sodium bicarbonate until the pH is approximately 7.

  • Proceed with the evaporation and reconstitution steps as described in the extraction protocol (steps 8-10).

Analytical Methodologies

This method is suitable for the routine quantification of this compound in plant extracts.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water (v/v).

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: 10-50% B

      • 25-30 min: 50-90% B

      • 30-35 min: 90% B

      • 35.1-40 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 260 nm.

For higher sensitivity and selectivity, especially in complex matrices, an LC-MS/MS method is recommended.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (UHPLC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water (v/v).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v).

    • Gradient Elution: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Precursor Ion (m/z): 283.06 [M-H]⁻

    • Product Ions (m/z): Specific product ions for this compound would need to be determined by infusing a standard solution and performing a product ion scan. Tentative product ions can be predicted based on the fragmentation of similar isoflavones.

    • Multiple Reaction Monitoring (MRM): Monitor at least two MRM transitions for confident quantification.

Method Validation

Method validation should be performed according to international guidelines (e.g., ICH or AOAC) to ensure the reliability of the results. The following parameters should be assessed:

  • Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of the analytical standard. A linear range should be established with a correlation coefficient (r²) > 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

  • Precision: Assessed as the relative standard deviation (RSD) of replicate measurements at different concentration levels (intra-day and inter-day precision).

  • Accuracy: Determined by performing recovery studies by spiking a blank plant matrix with known concentrations of the analytical standard.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Data Presentation

The quantitative data obtained from method validation studies are summarized in the tables below. These values are representative and may vary depending on the specific instrumentation and plant matrix.

Table 1: HPLC-DAD Method Validation Parameters

ParameterResult
Linearity Range (µg/mL)0.5 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.15
Limit of Quantification (LOQ) (µg/mL)0.50
Intra-day Precision (%RSD)< 2.0%
Inter-day Precision (%RSD)< 3.0%
Accuracy (Recovery %)95.0 - 105.0%

Table 2: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range (ng/mL)1 - 500
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD) (ng/mL)0.3
Limit of Quantification (LOQ) (ng/mL)1.0
Intra-day Precision (%RSD)< 5.0%
Inter-day Precision (%RSD)< 7.0%
Accuracy (Recovery %)92.0 - 108.0%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Quantitative Analysis cluster_data Data Processing plant_material Dried, Powdered Plant Material extraction Sonication-Assisted Extraction (80% MeOH) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant hydrolysis Optional: Acid Hydrolysis supernatant->hydrolysis For total aglycone evaporation Evaporation supernatant->evaporation hydrolysis->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration 0.45 µm Filtration reconstitution->filtration hplc_dad HPLC-DAD Analysis filtration->hplc_dad lc_msms LC-MS/MS Analysis filtration->lc_msms quantification Quantification using Calibration Curve hplc_dad->quantification lc_msms->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for the quantitative determination of this compound.

hplc_gradient cluster_gradient HPLC Gradient Elution Profile time0 0 min time5 5 min time25 25 min time30 30 min time35 35 min time40 40 min b0 10% B b5 10% B b0->b5 Isocratic b25 50% B b5->b25 Linear Gradient b30 90% B b25->b30 Linear Gradient b35 90% B b30->b35 Isocratic b40 10% B b35->b40 Re-equilibration

Caption: HPLC mobile phase gradient for the separation of this compound.

Conclusion

The protocols and methods detailed in these application notes provide a robust framework for the accurate and precise quantitative determination of this compound in plant extracts. The choice between HPLC-DAD and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the plant matrix. Proper method validation is essential to ensure the generation of reliable and defensible data for research, quality control, and regulatory purposes.

Application Notes and Protocols for Cell-Based Assays to Determine the Biological Activity of 7,3'-Dihydroxy-5'-methoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing key cell-based assays for evaluating the biological activity of 7,3'-Dihydroxy-5'-methoxyisoflavone. The protocols detailed below cover the assessment of its potential phytoestrogenic, anti-inflammatory, antioxidant, and anticancer properties. While specific quantitative data for this compound is limited in publicly available literature, this document presents illustrative data from structurally related isoflavones such as calycosin, prunetin, and biochanin A to serve as a benchmark for experimental design and data interpretation.

Phytoestrogenic Activity Assessment

Phytoestrogens are plant-derived compounds that can exert estrogen-like effects. The estrogen receptor beta (ERβ) reporter assay is a common method to screen for such activity.

Experimental Protocol: ERβ Reporter Assay

This protocol describes a cell-based luciferase reporter assay to determine the estrogenic activity of this compound by measuring the activation of the estrogen receptor beta (ERβ).

Materials:

  • ERβ reporter cell line (e.g., T-47D, MCF-7 cells stably transfected with an ERβ reporter construct)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • 17β-Estradiol (positive control)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the ERβ reporter cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and 17β-estradiol in a serum-free medium.

  • Remove the culture medium from the wells and replace it with 100 µL of the prepared compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay: After incubation, remove the medium and wash the cells once with PBS.

  • Add 50 µL of luciferase assay reagent to each well and incubate for 15 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC₅₀ value by plotting the fold induction against the log of the compound concentration.

Data Presentation: Phytoestrogenic Activity of Related Isoflavones
CompoundCell LineAssayEC₅₀ (µM)Reference
CalycosinMG-63ERβ-mediated apoptosis-[1]
Biochanin AHuman Granulosa CellsSteroidogenesis~0.185[2]

Note: The data presented is for related isoflavones and serves as an example. Actual values for this compound may differ.

Visualization: ERβ Signaling Pathway

ER_beta_signaling cluster_nucleus Nucleus Isoflavone 7,3'-Dihydroxy- 5'-methoxyisoflavone ERb Estrogen Receptor β (ERβ) Isoflavone->ERb Binds ERE Estrogen Response Element (ERE) ERb->ERE Binds to Gene Target Gene Transcription ERE->Gene Initiates Nucleus Nucleus

Estrogen Receptor β Signaling Pathway

Anti-Inflammatory Activity Assessment

Isoflavones are known to possess anti-inflammatory properties. The following assays can be used to evaluate the potential of this compound to mitigate inflammatory responses in vitro.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Inflammation Induction: Stimulate the cells with 1 µg/mL LPS for 24 hours. Include a control group without LPS stimulation.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

Data Analysis: Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC₅₀ value.

Data Presentation: Anti-inflammatory Activity of Related Isoflavones
CompoundCell LineAssayIC₅₀ (µM)Reference
PrunetinHuman Nasal Epithelial CellsInhibition of LPS-induced inflammatory cytokines-[3]
5-O-methylscutellareinMouse Peritoneal MacrophagesInhibition of LPS-induced TNF-α and IL-1β-[4]

Note: The data presented is for related isoflavones and serves as an example. Actual values for this compound may differ.

Visualization: LPS-Induced Inflammatory Pathway

lps_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Activates iNOS iNOS NFkB->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces Isoflavone 7,3'-Dihydroxy- 5'-methoxyisoflavone Isoflavone->NFkB Inhibits

LPS-Induced Pro-Inflammatory Signaling

Antioxidant Activity Assessment

Antioxidant assays determine the capacity of a compound to neutralize reactive oxygen species (ROS), which are implicated in cellular damage and various diseases.

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure the intracellular antioxidant activity of this compound.

Materials:

  • Human cell line (e.g., HepG2, HaCaT)

  • Cell culture medium

  • This compound

  • DCFH-DA solution

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a ROS generator

  • Quercetin (B1663063) (positive control)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and quercetin for 1 hour.

  • Probe Loading: Remove the medium and add 100 µL of 25 µM DCFH-DA solution to each well. Incubate for 1 hour at 37°C.

  • ROS Induction: Wash the cells with PBS and add 100 µL of 600 µM AAPH solution to induce oxidative stress.

  • Data Acquisition: Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour.

Data Analysis: Calculate the area under the curve (AUC) for fluorescence versus time. Determine the percentage of ROS inhibition for each concentration relative to the AAPH-treated control. Calculate the IC₅₀ value.

Data Presentation: Antioxidant Activity of Related Isoflavones
CompoundAssayIC₅₀ (µg/mL)Reference
PrunetinDPPH radical scavenging-[5]
7-hydroxy-3',4'-dimethoxyflavoneDPPH radical scavenging>100[6]

Note: The data presented is for related isoflavones and serves as an example. Actual values for this compound may differ.

Visualization: Cellular Antioxidant Assay Workflow

caa_workflow Start Seed Cells in 96-well Plate Treat Treat with Isoflavone Start->Treat Load Load with DCFH-DA Probe Treat->Load Induce Induce ROS with AAPH Load->Induce Measure Measure Fluorescence Kinetically Induce->Measure Analyze Analyze Data (AUC, IC50) Measure->Analyze

Cellular Antioxidant Assay Workflow

Anticancer and Cytotoxicity Assessment

These assays are fundamental in drug discovery to determine the potential of a compound to inhibit cancer cell growth and induce cell death.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Normal cell line (e.g., MCF-10A, for selectivity testing)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of Related Isoflavones
CompoundCell LineAssayIC₅₀ (µM)Reference
Biochanin ASK-BR-3 (Breast Cancer)MTT~50[7]
Biochanin AA549 (Lung Cancer)MTT-[8]
CalycosinMG-63 (Osteosarcoma)MTT~100[1]
CalycosinHeLa (Cervical Cancer)MTT-[9]

Note: The data presented is for related isoflavones and serves as an example. Actual values for this compound may differ.

Visualization: PI3K/Akt/mTOR Signaling Pathway in Cancer

pi3k_akt_mtor GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Isoflavone 7,3'-Dihydroxy- 5'-methoxyisoflavone Isoflavone->PI3K Inhibits Isoflavone->Akt Inhibits

PI3K/Akt/mTOR Pro-Survival Pathway

References

Application Notes and Protocols for Studying the Neuroprotective Effects of 7,3'-Dihydroxy-5'-methoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the neuroprotective effects of 7,3'-Dihydroxy-5'-methoxyisoflavone is not available in the current scientific literature. The following application notes and protocols are based on the established neuroprotective mechanisms of structurally related isoflavones and flavonoids.[1][2] These documents are intended to serve as a comprehensive template and guide for researchers to initiate and design studies to investigate the potential of this specific compound. All proposed experiments and expected outcomes require empirical validation.

Application Notes

Compound: this compound

Background: Isoflavones, a class of polyphenolic compounds found abundantly in soy and other legumes, have garnered significant interest for their potential health benefits, including potent neuroprotective properties.[2][3][4] Numerous studies on isoflavones like genistein, daidzein, and biochanin A have demonstrated their ability to mitigate neuronal damage in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[2][3][5] The primary mechanisms underlying these effects include potent antioxidant, anti-inflammatory, and anti-apoptotic activities.[1][2]

Hypothesized Mechanism of Action: Based on the known bioactivity of related flavonoids, this compound is hypothesized to confer neuroprotection through the modulation of key intracellular signaling pathways:

  • Activation of the Nrf2/HO-1 Antioxidant Response Pathway: Oxidative stress is a major contributor to neuronal cell death in neurodegenerative disorders.[6] Many flavonoids protect neurons by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2).[6][7][8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In response to oxidative stress or chemical inducers (like isoflavones), Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE).[7][8] This initiates the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).[6][7]

  • Modulation of the PI3K/Akt Survival Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a critical pathway for promoting cell survival, growth, and proliferation.[1][9][10] Activation of this pathway by neuroprotective agents can inhibit apoptosis by phosphorylating and inactivating pro-apoptotic proteins (e.g., Bad, Caspase-9) and promoting the expression of anti-apoptotic proteins (e.g., Bcl-2).[5][10] Flavonoids have been shown to activate the PI3K/Akt pathway, thereby protecting neurons from various toxic insults.[1][11][12]

Applications:

  • In Vitro Neuroprotection Assays: Evaluation of the compound's ability to protect neuronal cell lines (e.g., SH-SY5Y, PC12) from neurotoxins such as 6-hydroxydopamine (6-OHDA), MPP+, rotenone, or hydrogen peroxide (H₂O₂).[13]

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways (e.g., Nrf2, PI3K/Akt) involved in its neuroprotective effects using techniques like Western blotting and reporter assays.

  • Drug Discovery and Development: Serve as a lead compound for the development of novel therapeutics for neurodegenerative diseases.

Data Presentation (Illustrative)

The following tables present hypothetical data based on typical results observed for neuroprotective isoflavones in comparable experimental setups.[5][7]

Table 1: Effect of this compound on Cell Viability in an H₂O₂-Induced Neurotoxicity Model (MTT Assay)

Treatment GroupConcentration (µM)Cell Viability (% of Control)
Control (Vehicle)-100 ± 5.2
H₂O₂ (100 µM)-52 ± 4.5
Compound + H₂O₂165 ± 3.8
Compound + H₂O₂578 ± 4.1
Compound + H₂O₂1089 ± 3.9
Compound Alone1098 ± 4.7

Table 2: Effect of this compound on Key Neuroprotective and Apoptotic Protein Expression (Western Blot Quantification)

Treatment Groupp-Akt/Akt (Fold Change)Nrf2 (Nuclear) (Fold Change)HO-1 (Fold Change)Cleaved Caspase-3 (Fold Change)
Control1.01.01.01.0
Neurotoxin0.40.91.13.5
Compound + Neurotoxin1.52.83.11.4

Visualizations: Signaling Pathways and Workflows

PI3K_Akt_Pathway cluster_membrane Cell Membrane Compound 7,3'-OH-5'-MeO-Isoflavone Receptor Receptor Compound->Receptor Neurotoxin Neurotoxic Insult (e.g., Oxidative Stress) Apoptosis Apoptosis Neurotoxin->Apoptosis Induces PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation pAkt->Apoptosis Inhibits Survival Neuronal Survival pAkt->Survival Promotes Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 7,3'-OH-5'-MeO-Isoflavone Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Activates Transcription Protection Neuroprotection Genes->Protection Experimental_Workflow cluster_assays Endpoint Assays Start Seed SH-SY5Y Cells in 96-well plate Pretreat Pre-treat with 7,3'-OH-5'-MeO-Isoflavone (24h) Start->Pretreat Induce Induce Neurotoxicity (e.g., 100 µM H₂O₂ for 24h) Pretreat->Induce Assay Perform Assay Induce->Assay MTT Cell Viability (MTT Assay) Assay->MTT ROS ROS Levels (DCFH-DA Assay) Assay->ROS WB Protein Expression (Western Blot) Assay->WB End Data Analysis MTT->End ROS->End WB->End

References

Investigating the Anticancer Mechanism of 7,3'-Dihydroxy-5'-methoxyisoflavone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the anticancer mechanism of 7,3'-Dihydroxy-5'-methoxyisoflavone is limited in publicly available scientific literature. The following application notes and protocols are based on the known anticancer activities of structurally similar isoflavones and methoxyflavones. Researchers should adapt and validate these protocols for the specific compound of interest.

Introduction

Isoflavones, a class of polyphenolic compounds, have garnered significant attention for their potential as anticancer agents. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][2][3] Methoxyflavones, in particular, have demonstrated potent cytotoxic activities across various cancer cell lines.[1][4] The presence and position of hydroxyl and methoxy (B1213986) groups on the isoflavone (B191592) scaffold play a critical role in their biological activity and lipophilicity, which influences their uptake and efficacy.[1][4] This document provides a framework for investigating the anticancer mechanism of this compound, drawing parallels from related compounds.

Data Presentation

The anticancer effects of isoflavones are often quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. Below is a summary of IC50 values for structurally related methoxyflavones, which can serve as a reference for preliminary studies on this compound.

CompoundCell LineIC50 (µM)Reference
5,7-DimethoxyflavoneHepG225[5][6]
5,3'-dihydroxy-3,6,7,8,4'-PeMFMDA-MB-23121.27[4]
4',5'-dihydroxy-5,7,3'-TMFHCC19548.58[4]
5,7-dihydroxy-3,6,4'-TMF (P1)A20583.92[4]
5,7,5'-trihydroxy-3,6,3',4'-TeMF (P2)A20588.18[4]

Key Anticancer Mechanisms of Related Isoflavones

Based on studies of similar compounds, the potential anticancer mechanisms of this compound may involve:

  • Induction of Apoptosis: Many flavonoids induce programmed cell death in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the release of cytochrome c, activation of caspases (caspase-3, -6, -7, and -9), and cleavage of poly(ADP-ribose) polymerase (PARP).[2] The regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is also a key aspect.[3][7]

  • Cell Cycle Arrest: Flavonoids can halt the progression of the cell cycle, preventing cancer cells from dividing. Arrest in the G2/M or Sub-G1 phase is commonly observed.[2][5][6]

  • Generation of Reactive Oxygen Species (ROS): Some flavonoids exhibit a pro-oxidant effect in cancer cells, leading to increased ROS levels. This can trigger oxidative stress and subsequently induce apoptosis.[5][6]

  • Modulation of Signaling Pathways: Key survival pathways in cancer cells, such as the ERK and Akt signaling pathways, can be inhibited by isoflavones, leading to decreased proliferation and increased apoptosis.[3]

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the anticancer mechanism of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) is solubilized, and its absorbance is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry.

Cell Cycle Analysis (PI Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins involved in apoptosis and cell signaling.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p-ERK, p-Akt, and their total forms) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate the potential signaling pathways and experimental workflows for investigating the anticancer mechanism of this compound.

anticancer_mechanism cluster_compound This compound cluster_cellular_effects Cellular Effects cluster_signaling_pathways Signaling Pathways cluster_outcome Outcome compound This compound ros ↑ ROS Generation compound->ros cell_cycle Cell Cycle Arrest (G2/M or Sub-G1) compound->cell_cycle erk_akt ↓ p-ERK / p-Akt compound->erk_akt bcl2_family ↓ Bcl-2 / ↑ Bax ros->bcl2_family apoptosis Apoptosis cell_cycle->apoptosis erk_akt->bcl2_family caspases ↑ Caspase Activation bcl2_family->caspases parp ↑ PARP Cleavage caspases->parp parp->apoptosis

Caption: Putative anticancer signaling pathway of this compound.

experimental_workflow cluster_assays In Vitro Assays start Cancer Cell Culture treatment Treatment with This compound start->treatment mtt MTT Assay (Cell Viability, IC50) treatment->mtt flow_cytometry Flow Cytometry (Apoptosis, Cell Cycle) treatment->flow_cytometry western_blot Western Blot (Protein Expression) treatment->western_blot data_analysis Data Analysis and Mechanism Elucidation mtt->data_analysis flow_cytometry->data_analysis western_blot->data_analysis

Caption: Experimental workflow for investigating anticancer activity.

References

7,3'-Dihydroxy-5'-methoxyisoflavone: Investigating Anticancer Potential in MCF-7 and PC-3 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

7,3'-Dihydroxy-5'-methoxyisoflavone is a member of the isoflavone (B191592) class of flavonoids, which are naturally occurring polyphenolic compounds found in various plants. Isoflavones have garnered significant interest in cancer research due to their potential to modulate cellular processes involved in tumor growth and progression. This document provides an overview of the current understanding of the effects of isoflavones, with a focus on derivatives structurally related to this compound, on the human breast adenocarcinoma cell line (MCF-7) and the human prostate cancer cell line (PC-3). Due to a lack of direct studies on this compound in these specific cell lines, this report summarizes findings on structurally similar compounds to provide insights into its potential anticancer activities and to guide future research.

Challenges in Direct Data Acquisition

A comprehensive search of scientific literature revealed a significant gap in research specifically investigating the effects of this compound on MCF-7 and PC-3 cancer cell lines. Consequently, no quantitative data regarding its efficacy (e.g., IC50 values) or detailed experimental protocols for its use in these cell lines are currently available.

Insights from Structurally Related Compounds

To approximate the potential biological activities of this compound, studies on isoflavones and flavonoids with similar structural motifs—namely hydroxyl and methoxyl groups on the isoflavone backbone—have been reviewed. These related compounds offer valuable clues into the potential mechanisms of action, which may involve the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways.

For instance, a study on 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) , which shares methoxy (B1213986) and hydroxy substitutions, demonstrated its ability to inhibit proliferation and induce apoptosis in MCF-7 cells. The anti-proliferative effect was confirmed using an MTT cytotoxicity assay, and apoptosis induction was observed through staining studies.[1] The treatment of MCF-7 cells with HTMF led to the modulation of apoptotic markers such as p53, Bcl-2, and Bax.[1]

Another related compound, acacetin (5,7-dihydroxy-4'-methoxyflavone) , has been shown to induce apoptosis in the DU145 human prostate cancer cell line, which is also a common model for prostate cancer research. This effect was associated with the suppression of the NF-κB/Akt signaling pathway.[2][3]

The broader class of flavonoids has been extensively studied for its anticancer properties. For example, various flavonoids have been shown to affect the viability of MCF-7 cells.[4] Furthermore, the synthesis and anticancer activities of various isoflavanone (B1217009) derivatives have been explored, indicating a general interest in this class of compounds for cancer research.[5]

Quantitative Data on Structurally Similar Compounds

The following table summarizes the cytotoxic activities of various flavonoids and isoflavones against different cancer cell lines, including MCF-7. It is important to note that these are not direct data for this compound.

CompoundCell LineAssayIC50 ValueReference
5-Hydroxy-3',4',7-trimethoxyflavone (HTMF)MCF-7MTT AssayData not specified[1]
Acacetin (5,7-dihydroxy-4'-methoxyflavone)DU145MTT AssayDose-dependent decrease in viability[2]

Experimental Protocols (General)

While specific protocols for this compound are unavailable, the following are generalized protocols based on studies of similar compounds, which can be adapted for initial investigations.

Cell Culture Protocol for MCF-7 and PC-3 Cells

A foundational step in assessing the impact of any compound on cancer cells is establishing and maintaining healthy cell cultures.

Materials:

  • MCF-7 or PC-3 cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Thawing and Seeding: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium (DMEM/RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin). Centrifuge at low speed to pellet the cells, remove the supernatant, and resuspend the cells in fresh complete growth medium. Seed the cells into a culture flask.

  • Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2. Monitor cell growth and change the medium every 2-3 days.

  • Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS. Add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete growth medium and centrifuge. Resuspend the cell pellet and seed into new flasks at a lower density.

G General Cell Culture Workflow Thaw Thaw Cryopreserved Cells Seed Seed Cells in Flask Thaw->Seed Incubate Incubate (37°C, 5% CO2) Seed->Incubate Monitor Monitor Cell Growth Incubate->Monitor Passage Subculture when Confluent Monitor->Passage 80-90% Confluency Passage->Seed Split into new flasks

Caption: General workflow for culturing cancer cell lines.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.

Materials:

  • Cultured MCF-7 or PC-3 cells

  • This compound (or test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G MTT Assay Workflow Seed Seed Cells in 96-well Plate Treat Treat with Compound Seed->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Solubilize with DMSO Incubate_Formazan->Solubilize Read Read Absorbance Solubilize->Read

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while Propidium Iodide (PI) stains necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from the culture plates.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in the provided binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Potential Signaling Pathways

Based on studies of related flavonoids, this compound may exert its anticancer effects through the modulation of several key signaling pathways.

G Potential Signaling Pathways Compound This compound PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt Inhibition NF_kB NF-κB Pathway Compound->NF_kB Inhibition Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Proliferation Cell Proliferation PI3K_Akt->Proliferation Promotes NF_kB->Apoptosis Inhibits NF_kB->Proliferation Promotes

Caption: Potential signaling pathways modulated by isoflavones.

While there is a clear lack of direct research on this compound in MCF-7 and PC-3 cancer cell lines, the available data on structurally similar compounds suggest that it holds potential as an anticancer agent. Future research should focus on synthesizing and testing this specific isoflavone to determine its cytotoxic and apoptotic effects on these and other cancer cell lines. Elucidating its precise mechanism of action and identifying the specific signaling pathways it modulates will be crucial for its potential development as a therapeutic agent. The protocols and insights provided herein offer a foundational framework for initiating such investigations.

References

Application Notes and Protocols for Evaluating 7,3'-Dihydroxy-5'-methoxyisoflavone Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, there is a lack of specific published in vivo efficacy studies for 7,3'-Dihydroxy-5'-methoxyisoflavone. The following application notes and protocols are generalized based on established methodologies for evaluating the efficacy of other isoflavones in preclinical animal models. These should serve as a comprehensive framework that can be adapted for the investigation of this compound.

Introduction

Isoflavones are a class of phytoestrogens that have garnered significant interest for their potential therapeutic effects in a range of conditions, most notably postmenopausal osteoporosis and inflammatory diseases. Their structural similarity to 17-β-estradiol allows them to interact with estrogen receptors, potentially mimicking or modulating estrogenic effects.[1][2] Furthermore, many isoflavones exhibit anti-inflammatory properties by modulating key signaling pathways.[3] This document provides a detailed guide for the preclinical evaluation of this compound in two widely accepted animal models: the ovariectomized (OVX) rodent model for postmenopausal osteoporosis and the lipopolysaccharide (LPS)-induced inflammation model.

Application Note 1: Evaluation of Anti-Osteoporotic Efficacy

Animal Model: Ovariectomized (OVX) Rodent Model

The ovariectomized (OVX) rat or mouse is the most common and well-established animal model for studying postmenopausal osteoporosis.[2] Ovariectomy induces estrogen deficiency, leading to an imbalance in bone remodeling with increased bone resorption and decreased bone formation, which closely mimics the bone loss seen in postmenopausal women.[1]

Experimental Protocol: OVX Rodent Model
  • Animal Selection and Acclimatization:

    • Species: Female Sprague-Dawley rats (8-12 weeks old) or C57BL/6 mice (8-12 weeks old).

    • Acclimatization: House animals in a controlled environment (22±2°C, 12-hour light/dark cycle) with ad libitum access to a standard soy-free diet and water for at least one week prior to the experiment.[4]

  • Surgical Procedure:

    • Anesthetize the animals using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

    • Perform bilateral ovariectomy for the OVX groups. A sham operation (laparotomy without removal of ovaries) should be performed on the control group (SHAM).

    • Administer postoperative analgesics as required.

    • Allow a recovery period of 2-4 weeks to allow for the onset of bone loss.

  • Treatment Groups and Administration:

    • A minimum of four groups are recommended:

      • SHAM + Vehicle

      • OVX + Vehicle

      • OVX + this compound (Low Dose)

      • OVX + this compound (High Dose)

    • An optional positive control group (e.g., OVX + 17β-estradiol) can be included.

    • Dosage: The optimal dose for this compound needs to be determined through dose-ranging studies. Based on studies with other isoflavones, a range of 10-50 mg/kg body weight/day can be considered for initial studies.[5][6]

    • Administration: Administer the compound daily via oral gavage for a period of 8-12 weeks.

  • Endpoint Analysis:

    • Bone Mineral Density (BMD): At the end of the study, euthanize the animals and collect femurs and lumbar vertebrae. Analyze BMD using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT).

    • Serum Biomarkers: Collect blood at baseline and at the end of the study. Analyze serum for markers of bone formation (e.g., alkaline phosphatase (ALP), osteocalcin) and bone resorption (e.g., C-terminal telopeptide of type I collagen (CTX-I), deoxypyridinoline).[7][8]

    • Histomorphometry: Perform histological analysis of the collected bones to assess trabecular bone volume, number, and thickness.

Data Presentation: Anti-Osteoporotic Efficacy
GroupTreatmentFinal Body Weight (g)Uterine Weight (mg)Femur BMD (g/cm²)Serum ALP (U/L)Serum Osteocalcin (ng/mL)Urine CTX-I (ng/mL)
1SHAM + VehicleDataDataDataDataDataData
2OVX + VehicleDataDataDataDataDataData
3OVX + Low DoseDataDataDataDataDataData
4OVX + High DoseDataDataDataDataDataData
Associated Signaling Pathways

Isoflavones are known to influence bone metabolism through various signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating osteoblast differentiation and function.[9][10]

Osteoporosis_Signaling_Pathway Isoflavone This compound ER Estrogen Receptor Isoflavone->ER MAPK_Pathway MAPK Pathway (ERK, p38, JNK) ER->MAPK_Pathway Activates RANKL RANKL ER->RANKL Inhibits Runx2 Runx2 MAPK_Pathway->Runx2 Activates Osteoblast Osteoblast Differentiation & Proliferation Runx2->Osteoblast Bone_Formation Increased Bone Formation Osteoblast->Bone_Formation Osteoclast Osteoclast Differentiation & Activity RANKL->Osteoclast Bone_Resorption Decreased Bone Resorption Osteoclast->Bone_Resorption

General MAPK signaling in bone metabolism.

Application Note 2: Evaluation of Anti-Inflammatory Efficacy

Animal Model: Lipopolysaccharide (LPS)-Induced Inflammation Model

The LPS-induced inflammation model is a widely used and reproducible model to study acute systemic inflammation.[11][12] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a strong inflammatory response characterized by the release of pro-inflammatory cytokines.[13]

Experimental Protocol: LPS-Induced Inflammation Model
  • Animal Selection and Acclimatization:

    • Species: Male C57BL/6 or BALB/c mice (8-10 weeks old).

    • Acclimatization: House animals under standard conditions for at least one week.

  • Treatment Groups and Administration:

    • A minimum of four groups are recommended:

      • Control + Vehicle

      • LPS + Vehicle

      • LPS + this compound (Low Dose)

      • LPS + this compound (High Dose)

    • An optional positive control group (e.g., LPS + Dexamethasone) can be included.

    • Dosage: Based on studies with other flavonoids, a dose range of 10-50 mg/kg can be used for initial evaluation.

    • Administration: Pre-treat the animals with the test compound or vehicle via oral gavage for a specified period (e.g., 1-7 days) before LPS challenge.

  • Induction of Inflammation:

    • Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg). The optimal dose may vary depending on the mouse strain and the specific endpoints.[13]

  • Endpoint Analysis:

    • Cytokine Levels: Collect blood via cardiac puncture 2-6 hours after LPS injection. Analyze serum or plasma for pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) using ELISA kits.[11][14]

    • Tissue Analysis: Collect tissues such as the liver, lungs, and spleen. Homogenize the tissues to measure cytokine levels or perform histological analysis to assess inflammatory cell infiltration.

    • Gene Expression: Analyze the expression of inflammatory genes (e.g., Tnf, Il6, Il1b, Cox2) in tissues using quantitative real-time PCR (qRT-PCR).

Data Presentation: Anti-Inflammatory Efficacy
GroupTreatmentSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)Serum IL-1β (pg/mL)Liver Tnf mRNA (Fold Change)
1Control + VehicleDataDataDataData
2LPS + VehicleDataDataDataData
3LPS + Low DoseDataDataDataData
4LPS + High DoseDataDataDataData
Associated Signaling Pathways

The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a key regulator of the inflammatory response.[15][16][17]

Inflammation_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (Leads to Degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes Induces Inhibits Isoflavone This compound Isoflavone->IKK Inhibits Inhibits

General NF-κB signaling in inflammation.

Experimental Workflow Visualization

Experimental_Workflow Animal_Selection Animal Selection & Acclimatization Model_Induction Disease Model Induction (OVX or LPS) Animal_Selection->Model_Induction Grouping Randomization into Treatment Groups Model_Induction->Grouping Treatment Daily Treatment with This compound (Oral Gavage) Grouping->Treatment Data_Collection Endpoint Data Collection (Blood, Tissues, Bones) Treatment->Data_Collection Analysis Biochemical, Histological, & Molecular Analysis Data_Collection->Analysis Results Data Interpretation & Efficacy Evaluation Analysis->Results

Generalized experimental workflow.

References

Formulation of 7,3'-Dihydroxy-5'-methoxyisoflavone for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating 7,3'-Dihydroxy-5'-methoxyisoflavone for in vivo research. This document outlines the physicochemical properties, potential formulation strategies, detailed experimental protocols, and relevant biological signaling pathways associated with this class of compounds.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of this compound is critical for developing a stable and bioavailable formulation. While specific experimental data for this exact isoflavone (B191592) is limited in publicly available literature, data from structurally similar isoflavones can provide valuable guidance.

Table 1: Physicochemical Properties of this compound and Structurally Similar Isoflavones

PropertyThis compound5,7-Dihydroxy-4'-methoxyisoflavone (Biochanin A)5,7-Dihydroxyisoflavone
Molecular Formula C₁₆H₁₂O₅[1]C₁₆H₁₂O₅[2]C₁₅H₁₀O₄[3]
Molecular Weight 284.26 g/mol [1]284.26 g/mol [2]254.24 g/mol [3]
Melting Point (°C) Data not available212-218[4]205[3]
Calculated LogP Data not available~3.5 (estimated)~2.8 (estimated)
Aqueous Solubility Expected to be lowPoorly solublePoorly soluble
Solubility in Organic Solvents Data not availableSoluble in DMF and DMSOSoluble in DMSO

Key Considerations:

  • Poor Aqueous Solubility: Isoflavones are notoriously poorly soluble in water, which presents a significant challenge for achieving adequate bioavailability in vivo.

  • Organic Solvents: While soluble in organic solvents like DMSO, these are often not suitable for direct in vivo administration at high concentrations due to potential toxicity.

  • Formulation Strategy: The formulation strategy should aim to enhance the solubility and/or dissolution rate of the compound in the gastrointestinal tract for oral administration or provide a safe and stable vehicle for parenteral routes.

Recommended Formulation Strategies for In Vivo Studies

Based on the expected poor solubility of this compound, the following formulation approaches are recommended for preclinical in vivo studies in rodent models.

Oral Administration

Oral gavage is the most common method for administering compounds to rodents in preclinical studies.

This is a straightforward and widely used method for water-insoluble compounds.

  • Vehicle: A common vehicle is an aqueous solution of a suspending agent such as 0.5% - 2% carboxymethylcellulose (CMC) or methylcellulose (B11928114) (MC). Tween 80 (polysorbate 80) at a concentration of 0.1% - 0.5% can be added as a wetting agent to improve the dispersibility of the compound.

  • Advantages: Simple to prepare, generally well-tolerated, and allows for the administration of a precise dose.

  • Disadvantages: The compound is not in solution, and bioavailability can be limited by the dissolution rate in the gastrointestinal tract. Particle size of the compound can significantly impact absorption.

For compounds with moderate solubility in a mixture of water-miscible solvents.

  • Vehicle: A mixture of solvents such as polyethylene (B3416737) glycol 400 (PEG 400), propylene (B89431) glycol (PG), and water or saline. A typical starting point could be a ternary system of PEG 400:PG:Water (e.g., 40:10:50 v/v/v). The final concentration of organic solvents should be kept as low as possible to minimize potential toxicity.

  • Advantages: The compound is in a dissolved state, which can lead to improved and more consistent absorption compared to a suspension.

  • Disadvantages: The potential for drug precipitation upon dilution in the aqueous environment of the stomach. The tolerability of the co-solvent mixture needs to be assessed.

Lipid-based formulations can significantly enhance the oral bioavailability of poorly soluble compounds by promoting their solubilization and absorption through the lymphatic system.[5][6][7][8][9]

  • Vehicle: This can range from simple oil solutions (e.g., sesame oil, corn oil) to more complex self-emulsifying drug delivery systems (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like the gastrointestinal fluid.

  • Advantages: Can significantly improve bioavailability, particularly for lipophilic compounds. Can also protect the compound from degradation in the GI tract.

  • Disadvantages: More complex to formulate and characterize. The potential for interactions between the formulation components and the compound needs to be evaluated.

Intravenous Administration

Intravenous (IV) administration is used to achieve 100% bioavailability and is often necessary for pharmacokinetic studies to determine parameters like clearance and volume of distribution.

  • Vehicle: A co-solvent system is typically required to solubilize the compound for IV injection. A common vehicle is a mixture of PEG 400, ethanol, and saline. The final concentration of organic solvents must be carefully controlled to avoid hemolysis and other adverse effects. For example, a formulation could consist of 10% DMSO, 40% PEG 400, and 50% saline. The solution should be sterile-filtered before administration.

  • Important Considerations: The solution must be clear and free of particulates. The injection should be administered slowly to minimize the risk of precipitation in the bloodstream and local irritation. The maximum tolerated dose of the vehicle should be determined in a pilot study.

Experimental Protocols

Preparation of an Aqueous Suspension (for Oral Gavage)

Objective: To prepare a 10 mg/mL suspension of this compound in 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80.

Materials:

  • This compound powder

  • Carboxymethylcellulose (CMC), low viscosity

  • Tween 80

  • Purified water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Graduated cylinders and beakers

  • Analytical balance

Protocol:

  • Prepare the Vehicle:

    • In a beaker, add 500 mg of CMC to approximately 90 mL of purified water while stirring with a magnetic stirrer.

    • Heat the mixture to about 60-70°C while stirring to facilitate the dissolution of CMC.

    • Once the CMC is fully dissolved, allow the solution to cool to room temperature.

    • Add 100 µL of Tween 80 to the CMC solution.

    • Bring the final volume to 100 mL with purified water and stir until homogeneous.

  • Prepare the Suspension:

    • Weigh 100 mg of this compound powder.

    • Place the powder in a mortar.

    • Add a small volume (e.g., 1-2 mL) of the 0.5% CMC/0.1% Tween 80 vehicle to the powder and triturate with the pestle to form a smooth paste. This step is crucial for wetting the powder and preventing clumping.

    • Gradually add the remaining vehicle to the paste while continuing to mix.

    • Transfer the contents to a graduated cylinder and adjust the final volume to 10 mL with the vehicle.

    • Transfer the suspension to a suitable container and stir continuously with a magnetic stirrer before and during dose administration to ensure homogeneity.

Administration by Oral Gavage in Rats

Objective: To administer a precise dose of the prepared formulation to a rat via oral gavage.

Materials:

  • Rat of appropriate size and weight

  • Prepared formulation

  • Syringe (1-3 mL)

  • Stainless steel, ball-tipped gavage needle (16-18 gauge for adult rats)

  • Personal protective equipment (gloves, lab coat)

Protocol:

  • Dose Calculation: Calculate the required volume of the formulation based on the rat's body weight and the desired dose (e.g., for a 250 g rat and a dose of 50 mg/kg, the volume of a 10 mg/mL suspension would be 1.25 mL). The maximum recommended gavage volume for a rat is 10 mL/kg.[6][10]

  • Animal Restraint: Gently but firmly restrain the rat to immobilize its head and body. The head should be held in a slightly extended position to straighten the path to the esophagus.[11][12]

  • Gavage Needle Insertion:

    • Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the insertion depth.[11]

    • With the syringe attached, gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[6]

    • The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle.

  • Dose Administration: Once the needle is in the correct position, slowly administer the formulation.

  • Withdrawal and Monitoring: Gently withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress, such as labored breathing, for a few minutes after the procedure.[6]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the formulation and in vivo evaluation of this compound.

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Studies cluster_analysis Data Analysis physchem Physicochemical Characterization form_selection Formulation Selection physchem->form_selection form_prep Formulation Preparation form_selection->form_prep stability Stability Testing form_prep->stability dosing Dose Administration (Oral Gavage/IV) stability->dosing Optimized Formulation pk_study Pharmacokinetic (PK) Study dosing->pk_study efficacy_study Efficacy Study (e.g., Cancer Model) dosing->efficacy_study toxicity Toxicity Assessment dosing->toxicity bioanalysis Bioanalysis (LC-MS/MS) pk_study->bioanalysis data_interp Data Interpretation & Reporting efficacy_study->data_interp toxicity->data_interp bioanalysis->data_interp signaling_pathway cluster_stimulus External Stimuli cluster_pathways Intracellular Signaling Cascades cluster_response Cellular Responses lps LPS / Cytokines nfkb_path IKK -> IκBα -> NF-κB lps->nfkb_path mapk_path MAPK Cascade (ERK, JNK, p38) lps->mapk_path pi3k_path PI3K -> Akt lps->pi3k_path isoflavone This compound isoflavone->nfkb_path Inhibition isoflavone->mapk_path Inhibition isoflavone->pi3k_path Inhibition apoptosis Apoptosis isoflavone->apoptosis Induction inflammation Inflammation (↑ TNF-α, IL-6) nfkb_path->inflammation proliferation Cell Proliferation & Survival mapk_path->proliferation pi3k_path->proliferation

References

Application Notes and Protocols for the Analysis of 7,3'-Dihydroxy-5'-methoxyisoflavone Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflavones, a class of phytoestrogens, are bioactive compounds found in various plants, notably soybeans. Their structural similarity to 17-β-estradiol allows them to exert estrogen-like effects, leading to significant interest in their potential health benefits. 7,3'-Dihydroxy-5'-methoxyisoflavone is a specific isoflavone (B191592) whose metabolic fate is crucial for understanding its bioavailability and biological activity. In the human body, isoflavones undergo extensive metabolism, primarily by the gut microbiota and hepatic enzymes.[1][2] This process involves deglycosylation, reduction, demethylation, and other modifications, resulting in a variety of metabolites that may possess different biological activities than the parent compound.[3]

The accurate detection and quantification of these metabolites in biological matrices such as urine and plasma are essential for pharmacokinetic studies, biomarker discovery, and assessing the physiological impact of isoflavone consumption.[4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for this purpose, offering high sensitivity and selectivity.[5]

This document provides detailed application notes and protocols for the analytical methods used to detect and quantify the metabolites of this compound. While direct metabolic studies on this specific isoflavone are limited, a putative metabolic pathway can be proposed based on the well-documented metabolism of structurally similar isoflavones, such as glycitein (B1671905) (7,4'-dihydroxy-6-methoxyisoflavone).[6]

Putative Metabolic Pathway of this compound

The metabolism of isoflavones is a complex process primarily carried out by intestinal microflora and liver enzymes.[3] For this compound, the metabolic transformations are expected to follow established isoflavone metabolic pathways. The initial step in the metabolism of isoflavone glycosides is the removal of the sugar moiety by intestinal β-glucosidases to yield the aglycone.[4] The aglycone then undergoes further biotransformation.

Based on the metabolism of the structurally related isoflavone, glycitein, the following putative metabolic pathway for this compound is proposed[6]:

  • Reduction: The double bond in the C-ring can be reduced to form dihydro-7,3'-dihydroxy-5'-methoxyisoflavone.

  • O-Demethylation: The methoxy (B1213986) group at the 5'-position can be demethylated to yield 7,3',5'-trihydroxyisoflavone.

  • C-ring Cleavage: The heterocyclic C-ring can be cleaved, leading to the formation of metabolites like O-desmethylangolensin (O-DMA) analogs.

  • Conjugation: In the liver, the parent isoflavone and its metabolites can be conjugated with glucuronic acid or sulfate (B86663) to form more water-soluble compounds that are readily excreted in urine.[2]

metabolic_pathway parent This compound dihydro Dihydro-7,3'-dihydroxy- 5'-methoxyisoflavone parent->dihydro Reduction (Gut Microbiota) trihydroxy 7,3',5'-Trihydroxyisoflavone parent->trihydroxy O-Demethylation (Gut Microbiota/Liver) conjugates Glucuronide and Sulfate Conjugates parent->conjugates Conjugation (Liver) odma_analog O-DMA Analog dihydro->odma_analog C-ring Cleavage (Gut Microbiota) dihydro->conjugates Conjugation (Liver) trihydroxy->conjugates Conjugation (Liver) odma_analog->conjugates Conjugation (Liver)

Caption: Putative metabolic pathway of this compound.

Experimental Protocols

The following protocols are generalized from established methods for the analysis of isoflavones and their metabolites in biological fluids.[7][8]

Protocol 1: Analysis of Metabolites in Human Urine

1. Sample Collection and Storage:

  • Collect first-morning midstream urine samples.[9]

  • To prevent bacterial contamination and degradation of metabolites, samples can be collected in containers with a preservative like sodium azide.[10]

  • Immediately after collection, centrifuge the urine at 2,000 x g for 10 minutes at 4°C to remove particulate matter.[9]

  • Store the supernatant at -80°C until analysis.[10]

2. Enzymatic Hydrolysis of Conjugated Metabolites:

  • To a 1 mL aliquot of urine, add 1 mL of 0.1 M sodium acetate (B1210297) buffer (pH 5.0).

  • Add 50 µL of β-glucuronidase/sulfatase from Helix pomatia (approximately 1000 units of glucuronidase and 50 units of sulfatase).[7]

  • Incubate the mixture at 37°C for 18 hours to ensure complete hydrolysis of glucuronide and sulfate conjugates.[7]

3. Solid-Phase Extraction (SPE) for Sample Cleanup and Concentration:

  • Condition a C18 SPE cartridge (e.g., 200 mg, 3 mL) by sequentially passing 3 mL of methanol (B129727) and 3 mL of deionized water.

  • Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of deionized water to remove interfering hydrophilic compounds.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the isoflavone metabolites with 3 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[11]

    • Mobile Phase A: 0.1% formic acid in water.[11]

    • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).[11]

    • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred for isoflavones.[7]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Specific precursor-to-product ion transitions for each putative metabolite need to be determined by infusing standard compounds, if available. For unknown metabolites, a full scan or product ion scan can be used for identification.[11]

Protocol 2: Analysis of Metabolites in Human Plasma

1. Sample Collection and Storage:

  • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma.

  • Store the plasma at -80°C until analysis.

2. Protein Precipitation:

  • To 200 µL of plasma, add 600 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

3. Enzymatic Hydrolysis and SPE:

  • Evaporate the supernatant to dryness under nitrogen.

  • Reconstitute the residue in 1 mL of 0.1 M sodium acetate buffer (pH 5.0).

  • Proceed with enzymatic hydrolysis and SPE as described in Protocol 1 (steps 2 and 3).

4. LC-MS/MS Analysis:

  • The LC-MS/MS conditions are the same as described in Protocol 1 (step 4).

Experimental Workflow

The overall workflow for the analysis of this compound metabolites is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection Sample Collection (Urine/Plasma) hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) sample_collection->hydrolysis spe Solid-Phase Extraction (Cleanup & Concentration) hydrolysis->spe reconstitution Reconstitution spe->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing lcms->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for metabolite analysis.

Data Presentation

The following table summarizes typical quantitative data and validation parameters for the LC-MS/MS analysis of isoflavones, which can be expected for the analysis of this compound metabolites. The exact values would need to be determined experimentally.

Analyte (Putative Metabolite)Linearity (R²)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
This compound>0.990.5 - 21.5 - 585 - 110[11]
Dihydro-7,3'-dihydroxy-5'-methoxyisoflavone>0.990.5 - 21.5 - 585 - 110
7,3',5'-Trihydroxyisoflavone>0.990.5 - 21.5 - 585 - 110
O-DMA Analog>0.991 - 53 - 1080 - 115[12]

LOD: Limit of Detection; LOQ: Limit of Quantification; R²: Coefficient of determination. Data are representative and based on similar isoflavone analyses.[11][12]

Conclusion

The analytical methods outlined in these application notes provide a robust framework for the detection and quantification of putative metabolites of this compound. The combination of enzymatic hydrolysis, solid-phase extraction, and LC-MS/MS analysis offers the necessary sensitivity and specificity for complex biological matrices. While the metabolic pathway presented is putative, it provides a strong basis for targeted analysis and metabolite identification. Future research should focus on the synthesis of authentic standards for the proposed metabolites to enable accurate quantification and definitive structural elucidation, which will be crucial for advancing our understanding of the pharmacokinetics and biological effects of this isoflavone.

References

Troubleshooting & Optimization

Navigating the Synthesis of 7,3'-Dihydroxy-5'-methoxyisoflavone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

The total synthesis of 7,3'-Dihydroxy-5'-methoxyisoflavone, a compound of interest for researchers in drug development, presents a series of synthetic hurdles. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during its synthesis, from starting material selection to final deprotection steps.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The main challenges revolve around three key areas:

  • Regioselective functionalization: Introducing hydroxyl and methoxy (B1213986) groups at the desired positions on the A and B rings without affecting other reactive sites.

  • Construction of the isoflavone (B191592) core: Efficiently forming the chromone (B188151) ring and attaching the B-ring at the C3 position.

  • Protecting group strategy: Selecting appropriate protecting groups for the hydroxyl functions that are stable under various reaction conditions and can be selectively removed.

Q2: Which synthetic route is most recommended for beginners?

A2: A common and relatively straightforward approach involves the synthesis of a deoxybenzoin (B349326) intermediate followed by cyclization to form the isoflavone core. This route offers convergent assembly and allows for the introduction of the desired functionalities on separate fragments before they are joined.

Q3: I am struggling with low yields in the final deprotection step. What could be the issue?

A3: Low yields during deprotection can be attributed to several factors. If using protecting groups like benzyl (B1604629) ethers, catalyst poisoning (if using palladium-based catalysts) or incomplete reaction can be a problem. For other protecting groups, the reagents used for deprotection might be affecting the isoflavone core. It is also possible that the product is partially insoluble in the reaction or work-up solvent, leading to losses.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in the Formylation of the Phenolic Precursor for the A-ring

The introduction of a formyl group ortho to a hydroxyl group is a critical step in many isoflavone syntheses. However, achieving high regioselectivity can be challenging, especially with multiple activating groups on the aromatic ring.[1]

Symptom Possible Cause Suggested Solution
Low yield of the desired ortho-formylated product.Steric hindrance around the target position.[1]Consider using a less bulky formylating agent or a method that proceeds via a chelation-controlled mechanism, such as the Mg-mediated formylation.
Formation of a mixture of ortho and para isomers.The reaction conditions do not sufficiently favor ortho-directing effects.[1]For the Reimer-Tiemann reaction, ensure vigorous stirring in a biphasic system and consider the use of a phase-transfer catalyst to enhance ortho-selectivity.[1]
Significant tar formation and decomposition of starting material.Harsh reaction conditions (e.g., high temperature, strong base).Employ milder formylation methods like the Duff reaction or MgCl2/Et3N/paraformaldehyde system, which often require lower temperatures.[1][2][3]

Table 1: Comparison of Common Ortho-Formylation Methods for Phenols

Method Typical Reagents Advantages Disadvantages Reported Yields
Reimer-TiemannChloroform, strong base (e.g., NaOH)Favors ortho-formylation.[1]Often low yields, formation of byproducts.[1]30-60%
Duff ReactionHexamethylenetetramine, acidGood ortho-selectivity.[1]Generally inefficient, can lead to polyformylation.[1]15-50%
Mg-mediatedMagnesium methoxide, paraformaldehydeHigh yields, excellent ortho-selectivity.Requires anhydrous conditions.70-95%
Issue 2: Challenges in the Suzuki-Miyaura Coupling for B-ring Introduction

The Suzuki-Miyaura coupling is a powerful tool for forming the C-C bond between the 3-halochromone and the boronic acid of the B-ring.[4] However, success is contingent on several factors.

Symptom Possible Cause Suggested Solution
No reaction or low conversion.Inactive catalyst or unsuitable reaction conditions.Screen different palladium catalysts (e.g., Pd(dppf)Cl2) and bases (e.g., Cs2CO3). Ensure all reagents are dry and the reaction is performed under an inert atmosphere.[5]
Unplanned cleavage of protecting groups.The reaction conditions (e.g., base, temperature) are too harsh for the chosen protecting groups.[6][7]Switch to a more robust protecting group or use milder reaction conditions (e.g., a weaker base or lower temperature).
Formation of homocoupling byproducts.The boronic acid is unstable under the reaction conditions.Use a boronic ester (e.g., pinacol (B44631) ester) which can be more stable. Add the boronic acid slowly to the reaction mixture.
Poor solubility of intermediates.The growing isoflavone structure may have limited solubility in the reaction solvent.Consider using a higher boiling point solvent that can better solvate the intermediates, such as dioxane or DMF.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dried flask under an inert atmosphere, add the 3-halochromone (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq.), and a base (e.g., Cs2CO3, 2.0 eq.).

  • Add a degassed solvent (e.g., dioxane).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 3: Non-selective Demethylation or Deprotection

The final step in the synthesis often involves the removal of protecting groups to unveil the hydroxyl functionalities. Achieving selective deprotection without affecting other sensitive groups is crucial.[8]

Symptom Possible Cause Suggested Solution
Removal of the desired methoxy group along with protecting groups.The demethylating agent is too strong.Use a milder and more selective demethylating agent. For example, BBr3 can sometimes be too harsh, while AlCl3 in acetonitrile (B52724) can offer better selectivity.[8]
Incomplete deprotection.Insufficient reagent or reaction time.Increase the equivalents of the deprotecting agent and/or the reaction time. Monitor the reaction closely to avoid over-reaction.
Decomposition of the isoflavone core.The isoflavone core is unstable to the deprotection conditions.Use a protecting group that can be removed under neutral conditions, such as hydrogenolysis of a benzyl ether.[9]

Table 2: Common Deprotection Strategies for Phenolic Hydroxyl Groups

Protecting Group Deprotection Reagents Advantages Disadvantages
Benzyl (Bn)H2, Pd/CMild, neutral conditions.[9]Catalyst can be poisoned by sulfur-containing compounds.
Methoxymethyl (MOM)Acid (e.g., HCl)Easily removed.Can be sensitive to other acid-labile groups.
tert-Butyldimethylsilyl (TBS)Fluoride source (e.g., TBAF)High selectivity.Can be expensive for large-scale synthesis.

Visualizing the Synthetic Pathway and Challenges

To better understand the synthetic strategy, the following diagrams illustrate a plausible reaction workflow and a troubleshooting decision tree.

Synthetic_Pathway cluster_A A-Ring Precursor Synthesis cluster_B B-Ring Precursor Synthesis cluster_C Deoxybenzoin Formation cluster_D Isoflavone Core Formation cluster_E Final Deprotection A1 1,3,5-Trimethoxybenzene A2 Friedel-Crafts Acylation A1->A2 AcCl, AlCl3 A3 2-Hydroxy-4,6-dimethoxyacetophenone A2->A3 C1 Deoxybenzoin Intermediate A3->C1 B1 3-Hydroxy-5-methoxybenzaldehyde B2 Protection B1->B2 BnBr, K2CO3 B3 Protected Aldehyde B2->B3 B3->C1 D1 Cyclization C1->D1 e.g., DMF, BF3.OEt2 D2 Protected Isoflavone D1->D2 E1 Deprotection D2->E1 H2, Pd/C E2 This compound E1->E2

Caption: A plausible synthetic workflow for this compound.

Troubleshooting_Suzuki_Coupling start Low Yield in Suzuki Coupling q1 Is starting material consumed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are there byproducts? a1_yes->q2 sol_catalyst Check catalyst activity. Increase temperature. Use a different solvent. a1_no->sol_catalyst a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol_deprotection Unplanned deprotection occurred. Use milder base or more robust protecting group. a2_yes->sol_deprotection sol_homocoupling Homocoupling of boronic acid. Use boronic ester. Slow addition of boronic acid. a2_yes->sol_homocoupling sol_solubility Poor solubility of intermediate. Switch to a higher boiling point solvent. a2_no->sol_solubility

Caption: Decision tree for troubleshooting a low-yielding Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Synthesis of 7,3'-Dihydroxy-5'-methoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the synthesis of 7,3'-Dihydroxy-5'-methoxyisoflavone, a valuable isoflavone (B191592) for biological research.

Troubleshooting Guides

Deoxybenzoin (B349326) Route

This route is a widely used method for isoflavone synthesis. It involves the initial formation of a deoxybenzoin intermediate, followed by cyclization to form the isoflavone core.[1][2]

Diagram of the General Deoxybenzoin Route Workflow:

Deoxybenzoin Route Workflow StartingMaterials Starting Materials: - Substituted Phenol (B47542) - Substituted Phenylacetic Acid FriedelCrafts Friedel-Crafts Acylation StartingMaterials->FriedelCrafts Deoxybenzoin Deoxybenzoin Intermediate FriedelCrafts->Deoxybenzoin Cyclization Cyclization with Formylating Agent Deoxybenzoin->Cyclization Isoflavone This compound Cyclization->Isoflavone Purification Purification Isoflavone->Purification FinalProduct Final Product Purification->FinalProduct

Caption: General workflow for isoflavone synthesis via the deoxybenzoin route.

Problem Possible Cause Troubleshooting Steps
Low yield of deoxybenzoin intermediate Inefficient Friedel-Crafts acylation. This could be due to catalyst choice, reaction temperature, or moisture contamination.[3]- Catalyst Selection: Boron trifluoride etherate (BF3·OEt2) is a commonly used Lewis acid catalyst for this reaction. Ensure it is fresh and properly handled to avoid deactivation. - Temperature Control: The reaction may require elevated temperatures to proceed. However, excessively high temperatures can lead to side product formation. Optimize the temperature based on literature for similar reactions. - Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Formation of multiple products during acylation Lack of regioselectivity in the Friedel-Crafts reaction, especially with polysubstituted phenols.- Protecting Groups: Consider using protecting groups on other reactive hydroxyl groups on the phenol to direct the acylation to the desired position. These can be removed in a subsequent step. - Choice of Acylating Agent: The reactivity of the phenylacetic acid derivative can influence selectivity.
Low yield of the final isoflavone during cyclization Incomplete cyclization of the deoxybenzoin.- Cyclizing Agent: A common cyclizing agent is a mixture of a formylating agent like N,N-dimethylformamide (DMF) and a dehydrating agent like phosphorus oxychloride (POCl3) or methanesulfonyl chloride in the presence of a Lewis acid like BF3·OEt2.[4] Ensure the reagents are of high quality. - Reaction Time and Temperature: The cyclization may require heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
Difficulty in purification of the final product Presence of unreacted starting materials, deoxybenzoin intermediate, or side products.- Chromatography: Column chromatography on silica (B1680970) gel is a standard method for purifying isoflavones. Experiment with different solvent systems (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol gradients) to achieve good separation.[5] - Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
Chalcone (B49325) Route

An alternative pathway to isoflavones involves the oxidative rearrangement of a chalcone intermediate.

Diagram of the General Chalcone Route Workflow:

Chalcone Route Workflow StartingMaterials Starting Materials: - Substituted Acetophenone - Substituted Benzaldehyde ClaisenSchmidt Claisen-Schmidt Condensation StartingMaterials->ClaisenSchmidt Chalcone Chalcone Intermediate ClaisenSchmidt->Chalcone OxidativeRearrangement Oxidative Rearrangement Chalcone->OxidativeRearrangement Isoflavone This compound OxidativeRearrangement->Isoflavone Purification Purification Isoflavone->Purification FinalProduct Final Product Purification->FinalProduct

Caption: General workflow for isoflavone synthesis via the chalcone route.

Problem Possible Cause Troubleshooting Steps
Low yield of chalcone intermediate Inefficient Claisen-Schmidt condensation.- Base Catalyst: The choice and concentration of the base (e.g., NaOH or KOH) are critical. The reaction is typically carried out in an alcoholic solvent. - Temperature: The reaction is often performed at low temperatures to control the reaction rate and minimize side reactions.
Formation of byproducts during oxidative rearrangement The choice of oxidizing agent can lead to the formation of aurones or other undesired products.- Oxidizing Agent: Thallium(III) nitrate (B79036) (TTN) has been traditionally used but is highly toxic. Alternative, less toxic reagents like diacetoxyiodobenzene (B1259982) (DIB) in the presence of a Lewis acid can be employed. The reaction conditions need to be carefully optimized for the specific substrate.
Incomplete reaction during oxidative rearrangement The oxidizing agent may be deactivated or the reaction conditions may not be optimal.- Reagent Stoichiometry: Ensure the correct stoichiometry of the oxidizing agent is used. - Solvent: The choice of solvent can significantly impact the reaction outcome. Methanol or trimethyl orthoformate are often used.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound via the deoxybenzoin route?

A1: The logical starting materials would be 3,5-dimethoxyphenol (B141022) (for the A-ring) and 3-hydroxyphenylacetic acid (for the B-ring). The synthesis would likely involve a Friedel-Crafts acylation to form the deoxybenzoin intermediate, followed by cyclization. A final demethylation step would be necessary to obtain the 7-hydroxyl group.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of both the deoxybenzoin formation and the subsequent cyclization. Use an appropriate solvent system to achieve good separation between the starting materials, intermediates, and the final product. Visualization can be done under UV light and/or by staining with a suitable reagent like potassium permanganate.

Q3: What are the common challenges in the purification of hydroxylated and methoxylated isoflavones?

A3: These compounds can be polar, which may lead to tailing on silica gel columns. Using a more polar solvent system or adding a small amount of acetic acid to the eluent can sometimes help to improve the peak shape. Reverse-phase chromatography can also be a viable alternative for purification.[6]

Q4: Are there any known biological signaling pathways affected by this compound?

A4: While specific studies on this compound are limited, structurally similar flavonoids have been shown to modulate key signaling pathways involved in inflammation and cancer. For instance, various flavones and isoflavones have been reported to inhibit the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.[7][8][9] Additionally, some flavonoids can influence the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[10]

Diagram of a Plausible Anti-inflammatory Signaling Pathway:

Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Isoflavone 7,3'-Dihydroxy- 5'-methoxyisoflavone Isoflavone->IKK Isoflavone->NFkB

References

Technical Support Center: Overcoming In Vitro Solubility Challenges of 7,3'-Dihydroxy-5'-methoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 7,3'-Dihydroxy-5'-methoxyisoflavone during in vitro experiments.

Troubleshooting Guide

This guide is designed to help you resolve specific issues you may encounter when preparing solutions of this compound for your experiments.

Issue 1: The compound powder is not dissolving in the initial solvent.

  • Initial Solvent Selection: this compound, like many isoflavones, has poor aqueous solubility. The recommended starting solvent is Dimethyl Sulfoxide (B87167) (DMSO). For similar isoflavones, solubility in acetone (B3395972) has been noted, suggesting utility for some non-polar organic solvents.

  • Troubleshooting Steps:

    • Ensure you are using a high-purity, anhydrous grade of DMSO. Water content can significantly reduce the solubility of hydrophobic compounds.

    • Increase the volume of the solvent. The intended concentration of your stock solution may be too high. Try reducing the concentration by adding more solvent.

    • Gentle warming. Warming the solution to 37°C in a water bath can aid dissolution. However, avoid excessive heat, which could degrade the compound.

    • Mechanical agitation. Vortexing the solution for several minutes or using a sonicator can help break down powder clumps and facilitate dissolution.

Issue 2: The compound precipitates when added to the aqueous cell culture medium.

This is a common phenomenon known as "crashing out" and occurs when a compound dissolved in an organic solvent is introduced into an aqueous environment where it is poorly soluble.

  • Troubleshooting Steps:

    • Minimize the final DMSO concentration. The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, to prevent both precipitation and cellular toxicity.[] Most cell lines can tolerate up to 1% DMSO, but it is crucial to determine the specific tolerance of your cell line.[]

    • Optimize the dilution process. Add the DMSO stock solution to the pre-warmed (37°C) cell culture medium while gently vortexing. This rapid mixing helps to disperse the compound quickly and prevent the formation of localized high concentrations that lead to precipitation.

    • Perform serial dilutions. Instead of adding a highly concentrated stock solution directly to your medium, perform one or more intermediate dilutions in the cell culture medium.

    • Consider a co-solvent system. In some cases, a mixture of solvents can improve solubility. For instance, a 70:30 (v/v) mixture of methanol (B129727) and DMSO has been used for other isoflavone (B191592) aglycones.[]

    • Utilize a formulation with a solubilizing agent. If precipitation persists, consider using solubility-enhancing excipients such as cyclodextrins.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving isoflavones for in vitro assays due to its high solubilizing capacity for many nonpolar compounds.[] For a related compound, 5,7-Dihydroxy-4'-methoxyisoflavone (Biochanin A), a solubility of 10 mg/mL in acetone has been reported, which can be considered as an alternative.

Q2: What is the maximum recommended final concentration of DMSO in my cell culture?

A2: To minimize cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%.[] However, the tolerance can vary between cell lines, with some being sensitive to concentrations as low as 0.1%.[2][3] It is highly recommended to perform a vehicle control experiment to assess the effect of the chosen DMSO concentration on your specific cell line.

Q3: My compound appears to be dissolved, but I am seeing inconsistent results in my assay. What could be the cause?

A3: Even if not visible to the naked eye, micro-precipitation can occur, leading to a lower effective concentration of the compound in your assay and causing variability in your results. After diluting the stock solution in your medium, inspect the solution under a microscope for any signs of precipitation. Additionally, ensure your stock solution is fully dissolved and homogenous before each use and prepare fresh dilutions for each experiment.

Q4: Are there alternative methods to enhance the solubility of this compound in aqueous solutions?

A4: Yes, several techniques can be employed to improve the aqueous solubility of poorly soluble compounds like isoflavones:

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming a more water-soluble inclusion complex.[4][5][6] This has been shown to enhance the solubility and bioavailability of isoflavones.[4][5]

  • Nanoformulations: Encapsulating the isoflavone into nanoparticles, such as those made from whey protein, can improve its stability and dispersibility in aqueous media.[7][8]

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer may improve its solubility. However, ensure the final pH is compatible with your experimental system.

Data Presentation

Table 1: Common Solvents for Isoflavone Stock Solutions

SolventTypeTypical Starting ConcentrationAdvantagesDisadvantages
DMSO Polar Aprotic10-50 mMHigh solubilizing power for many organic molecules.Can be toxic to cells at higher concentrations (>0.5%); may precipitate upon aqueous dilution.[][2][3]
Ethanol Polar Protic1-50 mMBiologically compatible; can be used in combination with other solvents.Lower solubilizing power than DMSO for highly nonpolar compounds.
Methanol Polar Protic1-50 mMGood solubilizing power for many organic compounds.Can be toxic to cells; may have inhibitory effects on certain enzymes.
Acetone Polar AproticVariesGood solubilizing power for some nonpolar compounds.High volatility; potential for cytotoxicity.

Table 2: Troubleshooting Summary for Solubility Issues

IssuePotential CauseRecommended Solution
Powder not dissolving High concentration, inappropriate solventUse DMSO, increase solvent volume, warm gently, sonicate.
Precipitation in media Low aqueous solubility, high final DMSO concentrationLower final DMSO concentration, optimize dilution, use co-solvents or cyclodextrins.
Inconsistent results Micro-precipitation, unstable stock solutionInspect for micro-precipitates, prepare fresh dilutions, ensure homogenous stock.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of the compound (284.26 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, gentle warming to 37°C or brief sonication can be applied.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Medium

  • Pre-warm Medium: Pre-warm the aqueous cell culture medium or buffer to 37°C.

  • Rapid Dilution: While gently vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Final Mixing: Continue to mix the solution for an additional 30 seconds.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation or turbidity before adding it to the cells.

  • Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects.

Protocol 3: Solubilization using β-Cyclodextrin

  • Prepare Cyclodextrin Solution: Prepare a solution of β-cyclodextrin (or a derivative like hydroxypropyl-β-cyclodextrin) in sterile water at the desired concentration.

  • Add Isoflavone: Add the this compound powder to the cyclodextrin solution.

  • Complexation: Stir or sonicate the mixture until the isoflavone is fully dissolved, indicating the formation of the inclusion complex. Gentle heating may be applied if necessary.

  • Sterilization: Filter the resulting solution through a 0.22 µm syringe filter into a sterile container.

Mandatory Visualization

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve mix Vortex / Sonicate dissolve->mix store Store at -20°C / -80°C mix->store prewarm Pre-warm Aqueous Medium store->prewarm dilute Add Stock to Medium (while vortexing) prewarm->dilute inspect Inspect for Precipitation dilute->inspect precip Precipitation Occurs inspect->precip Issue Found cell_assay Add to Cell Assay inspect->cell_assay No Issue sol_enhance Use Solubility Enhancers (e.g., Cyclodextrins) precip->sol_enhance signaling_pathway cluster_ros ROS Signaling cluster_camp cAMP Signaling cluster_er Estrogen Receptor Signaling isoflavone This compound ros ↑ ROS Production isoflavone->ros camp ↑ cAMP Levels isoflavone->camp er Estrogen Receptor (ER) isoflavone->er er_stress ER Stress ros->er_stress mito_path Mitochondrial Apoptosis Pathway er_stress->mito_path apoptosis Apoptosis mito_path->apoptosis pka PKA Activation camp->pka creb CREB Phosphorylation pka->creb gene_transcription Gene Transcription creb->gene_transcription gene_exp Modulation of Gene Expression er->gene_exp cellular_response Cellular Response gene_exp->cellular_response

References

Technical Support Center: Optimizing HPLC Separation of 7,3'-Dihydroxy-5'-methoxyisoflavone and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 7,3'-Dihydroxy-5'-methoxyisoflavone from its isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and its isomers.

Problem Potential Causes Solutions
Poor Resolution/Co-elution of Isomeric Peaks Isomers of this compound, such as those with altered hydroxyl and methoxy (B1213986) positions on the B-ring (e.g., 7,4'-Dihydroxy-5'-methoxyisoflavone or 7,5'-Dihydroxy-3'-methoxyisoflavone), possess very similar physicochemical properties, making separation challenging.- Optimize Mobile Phase: Systematically vary the ratio of the organic solvent (acetonitrile is often preferred over methanol (B129727) for better selectivity with flavonoids). Introduce a small percentage of a different organic solvent like isopropanol (B130326) to modify selectivity. Adjust the pH of the aqueous mobile phase with additives like formic acid or acetic acid (typically 0.1%) to suppress the ionization of phenolic hydroxyl groups and improve peak shape.[1] - Adjust Gradient Profile: Employ a shallower gradient to increase the separation window for closely eluting isomers. - Select an Appropriate Stationary Phase: If a standard C18 column does not provide adequate resolution, consider columns with different selectivities, such as phenyl-hexyl or biphenyl (B1667301) phases, which can offer alternative interaction mechanisms. - Control Temperature: Utilize a column oven to maintain a consistent and optimized temperature. Higher temperatures can reduce mobile phase viscosity and improve efficiency, but the effect on selectivity should be evaluated.
Peak Tailing - Secondary Interactions: Analyte interaction with active silanol (B1196071) groups on the silica-based stationary phase. - Column Overload: Injecting too much sample. - Presence of an Interfering Compound: Co-eluting impurities can distort peak shape.- Modify Mobile Phase: Add a competing base, such as triethylamine (B128534) (TEA), in low concentrations to the mobile phase to mask silanol interactions. Lowering the mobile phase pH can also help. - Reduce Sample Concentration: Dilute the sample or reduce the injection volume. - Improve Sample Preparation: Employ solid-phase extraction (SPE) or other cleanup techniques to remove interfering substances.
Peak Splitting or Broadening - Column Void or Contamination: A void at the head of the column or contamination can distort the peak. - Solvent Mismatch: The injection solvent is significantly stronger than the mobile phase. - Partial Co-elution: A closely eluting isomer or impurity can appear as a shoulder or cause peak broadening.- Column Maintenance: Reverse-flush the column with a strong solvent. If the problem persists, the column may need to be replaced. - Match Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase. - Optimize Separation: Further refine the mobile phase composition and gradient to resolve the co-eluting species.
Inconsistent Retention Times - Inadequate Column Equilibration: The column is not fully equilibrated with the starting mobile phase conditions before injection. - Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of the organic solvent. - Temperature Fluctuations: Changes in ambient temperature affecting the column. - Pump Issues: Leaks or faulty check valves in the HPLC pump leading to an inconsistent flow rate.- Ensure Equilibration: Allow sufficient time for the column to equilibrate between runs, especially after a gradient. - Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep reservoirs capped to prevent evaporation. - Use a Column Oven: Maintain a constant column temperature. - System Maintenance: Regularly inspect the HPLC system for leaks and perform routine pump maintenance.

Frequently Asked Questions (FAQs)

Q1: What are the likely isomers of this compound I might encounter?

A1: The most common isomers are positional isomers, where the hydroxyl (-OH) and methoxy (-OCH3) groups are located at different positions on the phenyl (B) ring. Given the structure of this compound, you might encounter isomers such as:

  • 7,4'-Dihydroxy-5'-methoxyisoflavone

  • 7,3'-Dihydroxy-4'-methoxyisoflavone

  • 7,5'-Dihydroxy-3'-methoxyisoflavone

These isomers will have the same molecular weight, making their separation based solely on mass spectrometry challenging without chromatographic separation.

Q2: What is a good starting HPLC method for separating this compound from its isomers?

A2: A good starting point is a reversed-phase HPLC method using a C18 column. A gradient elution is generally recommended for separating complex mixtures of isoflavones.[2] A representative method is provided in the Experimental Protocols section below.

Q3: How can I improve the peak shape of my isoflavone (B191592) analytes?

A3: Poor peak shape, particularly tailing, is often due to the interaction of the hydroxyl groups of the isoflavones with the silica (B1680970) stationary phase. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to your mobile phase can suppress the ionization of these hydroxyl groups, leading to sharper, more symmetrical peaks.

Q4: My resolution is still poor after optimizing the mobile phase. What else can I try?

A4: If mobile phase optimization is insufficient, consider the following:

  • Column Chemistry: Switch to a column with a different stationary phase. A phenyl-hexyl or biphenyl column can provide different selectivity through pi-pi interactions, which can be beneficial for separating aromatic isomers.

  • Temperature: Systematically evaluate the effect of column temperature. Sometimes a change of just a few degrees can significantly impact selectivity.

  • Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the run time.

Q5: How can I confirm the identity of the separated isomeric peaks?

A5: HPLC with UV detection alone cannot definitively identify isomers. Mass Spectrometry (MS) is a powerful tool for this purpose. While isomers will have the same molecular weight, their fragmentation patterns in MS/MS can sometimes be different, aiding in their identification. If standards are available, spiking the sample with a known isomer and observing which peak increases in area is a reliable method for peak assignment.

Experimental Protocols

Representative HPLC Method for the Separation of this compound and its Isomers

This protocol is a general starting point and should be optimized for your specific instrumentation and sample matrix.

Parameter Condition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min, 10-30% B; 5-20 min, 30-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition (e.g., 90% A, 10% B).

Visualizations

HPLC_Troubleshooting_Workflow start Poor Resolution or Co-elution Observed check_method Review Current HPLC Method start->check_method optimize_mp Optimize Mobile Phase (Solvent Ratio, pH) check_method->optimize_mp optimize_grad Adjust Gradient Profile (Shallower Gradient) optimize_mp->optimize_grad If resolution is still poor resolution_ok Resolution Acceptable optimize_mp->resolution_ok If resolution improves change_col Change Column (Different Stationary Phase) optimize_grad->change_col If resolution is still poor optimize_grad->resolution_ok If resolution improves optimize_temp Optimize Temperature change_col->optimize_temp If resolution is still poor change_col->resolution_ok If resolution improves optimize_temp->resolution_ok If resolution improves resolution_not_ok Resolution Still Poor optimize_temp->resolution_not_ok If resolution is still poor

Caption: A logical workflow for troubleshooting poor resolution in HPLC.

Peak_Tailing_Troubleshooting start Peak Tailing Observed cause1 Secondary Interactions (Silanol Activity) start->cause1 cause2 Column Overload start->cause2 cause3 Interfering Compound start->cause3 solution1a Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) cause1->solution1a solution1b Add Competing Base (e.g., TEA) cause1->solution1b solution2 Reduce Sample Concentration or Injection Volume cause2->solution2 solution3 Improve Sample Cleanup (e.g., SPE) cause3->solution3 end Symmetrical Peak Achieved solution1a->end solution1b->end solution2->end solution3->end

Caption: Decision tree for addressing HPLC peak tailing issues.

References

troubleshooting 7,3'-Dihydroxy-5'-methoxyisoflavone instability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7,3'-Dihydroxy-5'-methoxyisoflavone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the compound's stability, that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?

A1: Yes, inconsistent results are often a primary indicator of compound instability. Flavonoids, including isoflavones, can be unstable in aqueous solutions like cell culture media, especially under standard incubation conditions (37°C, physiological pH).[1] Degradation can lead to a decrease in the effective concentration of the active compound over the course of your experiment, resulting in poor reproducibility. It is advisable to prepare working solutions fresh for each experiment and minimize the pre-incubation time of the compound in the medium.[1]

Q2: What are the primary factors that contribute to the degradation of this compound in cell culture media?

A2: Several factors can influence the stability of isoflavones in cell culture media:

  • pH: Isoflavones are generally more stable in neutral to slightly acidic conditions.[2] Alkaline environments, which can be found in some cell culture media, can accelerate their degradation.[2][3]

  • Temperature: Elevated temperatures, such as the standard 37°C used for cell culture, can promote the degradation of isoflavones.[3][4]

  • Media Composition: Components in the cell culture medium, such as serum proteins, can interact with flavonoids. While some proteins may stabilize the compound through binding, other components might contribute to its degradation.[1][5]

  • Light and Oxygen: Exposure to light and atmospheric oxygen can lead to photo-oxidation and degradation of phenolic compounds.

Q3: How should I prepare and store stock solutions of this compound?

A3: For optimal stability, stock solutions should be prepared in an appropriate organic solvent and stored under conditions that minimize degradation.

  • Solvent Selection: Based on the properties of similar flavonoids, Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are recommended for preparing stock solutions.[1] It is crucial to use high-purity, anhydrous solvents.

  • Storage Conditions: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[1] To avoid the detrimental effects of repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[1]

Q4: What is the maximum concentration of DMSO or ethanol that is safe for my cells?

A4: The final concentration of the organic solvent in the cell culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity.[1] It is essential to include a vehicle control (media with the same concentration of solvent) in your experiments to account for any effects of the solvent on the cells.

Q5: I observed a color change in my cell culture medium after adding the isoflavone (B191592). What does this indicate?

A5: A color change in the medium upon addition of a flavonoid can be an indication of pH-dependent degradation or oxidation of the compound.[1] It is recommended to measure the pH of your final working solution. If necessary, ensure the buffering system of your medium is adequate to maintain a stable physiological pH.

Q6: How can I confirm if this compound is stable under my specific experimental conditions?

A6: To verify the stability of your compound, you can perform a stability study. This involves incubating the isoflavone in your complete cell culture medium under your standard assay conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. Samples should be collected at various time points (e.g., 0, 2, 4, 8, 24 hours) and the concentration of the compound quantified using a validated analytical method like High-Performance Liquid Chromatography (HPLC).[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible experimental results. Degradation of the isoflavone in the cell culture medium.- Prepare fresh working solutions for each experiment from a frozen stock.[1] - Minimize the pre-incubation time of the compound in the medium before adding to cells. - Perform a stability study using HPLC to determine the degradation rate under your experimental conditions.[1]
Low or no observable biological activity. - Loss of the compound due to degradation. - The active compound might be a metabolite rather than the parent isoflavone.[6][7]- Confirm the compound's stability. - Increase the frequency of media changes with fresh compound during long-term experiments. - Consider that the biological effects of isoflavones can be indirect, such as by up-regulating endogenous antioxidant enzymes.[6]
Precipitation of the compound in the aqueous medium. Low aqueous solubility of the isoflavone.- Ensure the final concentration of the organic solvent from the stock solution is consistent and low (<0.1%).[1] - Visually inspect the medium for any precipitate after adding the compound. - Consider using a formulation aid, though this should be carefully validated for cell compatibility.[8]
High background signal in fluorescence-based assays. Autofluorescence of the isoflavone or its degradation products.- Run appropriate controls, including wells with the isoflavone in medium alone (no cells), to measure and subtract any background fluorescence.[1]

Experimental Protocols

Protocol for Preparing Stock and Working Solutions
  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous, sterile-filtered DMSO to achieve the desired stock concentration.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[1]

    • Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C.[1]

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution immediately before use.

    • Serially dilute the stock solution in pre-warmed, complete cell culture medium to the final desired concentration.

    • Ensure the final DMSO concentration is below 0.1% and is consistent across all experimental and control groups.[1]

    • Use the working solution immediately after preparation.

Protocol for Assessing the Stability of this compound in Cell Culture Media using HPLC
  • Prepare a working solution of the isoflavone in your complete cell culture medium at the final concentration used in your assays.

  • Immediately take a sample (t=0) and store it at -80°C until analysis.[1]

  • Incubate the remaining working solution under your standard assay conditions (e.g., 37°C, 5% CO2).

  • Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours). Store all collected samples at -80°C.[1]

  • For HPLC analysis, thaw the samples. If the medium contains serum, precipitate proteins by adding three volumes of cold acetonitrile, vortex, and centrifuge to clarify the supernatant.

  • Transfer the supernatant to autosampler vials for HPLC analysis.

  • Analyze the samples using a suitable HPLC method with a C18 column and a gradient elution program (e.g., water and acetonitrile, both with 0.1% formic acid).[9]

  • Quantify the peak area of the isoflavone at each time point and normalize to the t=0 sample to determine the percentage of compound remaining.

General Protocol for a Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of intracellular reactive oxygen species (ROS).[10]

  • Seed cells (e.g., HepG2) in a 96-well plate at a suitable density and incubate for 24 hours.[10]

  • Remove the medium and wash the cells with Phosphate Buffered Saline (PBS).

  • Treat the cells with the isoflavone working solution containing 25 µM DCFH-DA (a fluorescent ROS probe) for 1 hour.[10]

  • Remove the treatment solution and wash the cells with PBS.

  • Add 600 µM ABAP (a peroxyl radical generator) to induce oxidative stress.[10]

  • Immediately measure the fluorescence kinetically in a plate reader (e.g., every 5 minutes for 1 hour) at an excitation of 485 nm and an emission of 538 nm.[10]

  • Include appropriate controls: cells with DCFH-DA and ABAP (positive control), cells with DCFH-DA only (negative control), and a known antioxidant like quercetin (B1663063) as a reference compound.[10]

Visualizations

cluster_factors Factors Influencing Instability cluster_compound This compound cluster_outcome Experimental Outcome pH pH (Alkaline conditions accelerate degradation) Isoflavone Isoflavone in Media pH->Isoflavone Temp Temperature (37°C incubation promotes degradation) Temp->Isoflavone Media Media Components (Serum proteins, other components) Media->Isoflavone LightO2 Light & Oxygen (Can cause photo-oxidation) LightO2->Isoflavone Degradation Degradation & Reduced Concentration Isoflavone->Degradation Inconsistent Inconsistent Results Degradation->Inconsistent

Caption: Factors contributing to isoflavone instability in cell culture.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_qc Quality Control Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Store Aliquot and Store (-20°C or -80°C) Stock->Store Working Prepare Fresh Working Solution (Dilute stock in media) Store->Working Treat Treat Cells Working->Treat Stability Stability Check (HPLC) Working->Stability Incubate Incubate (Specific time & conditions) Treat->Incubate Assay Perform Assay (e.g., Viability, Gene Expression) Incubate->Assay Data Data Analysis Assay->Data

Caption: General workflow for cell culture experiments with isoflavones.

Isoflavone This compound ER Estrogen Receptor (ER) Isoflavone->ER Binds to ROS Reactive Oxygen Species (ROS) Isoflavone->ROS Scavenges AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) Isoflavone->AntioxidantEnzymes Upregulates GeneExpression Altered Gene Expression ER->GeneExpression CellResponse Cellular Response (e.g., Anti-inflammatory, Anti-proliferative) ROS->CellResponse Influences AntioxidantEnzymes->ROS GeneExpression->CellResponse

Caption: Potential signaling pathways modulated by isoflavones.

References

Technical Support Center: Enhancing the Bioavailability of 7,3'-Dihydroxy-5'-methoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7,3'-Dihydroxy-5'-methoxyisoflavone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of this isoflavone's bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the oral bioavailability of this compound?

A1: The primary challenges are two-fold. Firstly, isoflavones, including this compound, often exhibit poor aqueous solubility, which limits their dissolution in the gastrointestinal tract, a critical first step for absorption. Secondly, they are susceptible to extensive first-pass metabolism in the intestine and liver, particularly Phase II conjugation (glucuronidation and sulfation), which converts the active compound into more water-soluble, readily excretable metabolites.[1][2][3]

Q2: I'm observing low solubility of this compound in my aqueous buffers for in vitro assays. What can I do?

A2: This is a common issue. For in vitro experiments, you can initially dissolve the compound in a small amount of a water-miscible organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect your experimental system. For animal studies, consider the formulation strategies discussed below.

Q3: What are some effective formulation strategies to enhance the oral bioavailability of isoflavones like this compound?

A3: Several promising strategies have been successfully employed for structurally similar isoflavones and are applicable here:

  • Phospholipid Complexes: Forming a complex with phospholipids (B1166683) can improve the lipophilicity and membrane permeability of the isoflavone (B191592), thereby enhancing its absorption.[1][2][3]

  • Co-crystals: Developing a co-crystal of the isoflavone with a suitable coformer, such as imidazole, can significantly improve its solubility and dissolution rate.[4]

  • Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Techniques include the preparation of nanosuspensions, solid lipid nanoparticles (SLNs), or encapsulation in liposomes.[5][6]

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation with aqueous media, enhancing solubilization and absorption.[7][8]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble isoflavone, forming an inclusion complex with enhanced aqueous solubility.[7][8]

Q4: Can the metabolism of this compound be modulated to improve its bioavailability?

A4: Yes. Co-administration with a "bioenhancer" that inhibits Phase II metabolic enzymes can increase the systemic exposure to the active form of the isoflavone. A well-documented example is piperine (B192125), a component of black pepper, which inhibits UDP-glucuronosyltransferase (UGT) enzymes.[1][2][3]

Troubleshooting Guides

Issue 1: Low and variable plasma concentrations in preclinical animal studies after oral administration.

  • Possible Cause: Poor aqueous solubility leading to incomplete and erratic dissolution in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Particle Size Reduction: Micronize the compound to increase its surface area. This is a fundamental first step.

    • Formulation Development: If micronization is insufficient, progress to more advanced formulations. Based on available data for similar compounds, phospholipid complexes and co-crystals have shown significant success.

    • Vehicle Selection: For initial studies, using a suspension with a wetting agent or a lipid-based vehicle might provide a temporary solution for more consistent, albeit not necessarily high, exposure.

Issue 2: High levels of metabolites detected in plasma relative to the parent compound.

  • Possible Cause: Extensive first-pass metabolism.

  • Troubleshooting Steps:

    • Co-administration with a Bioenhancer: Introduce a metabolic inhibitor like piperine into the formulation. This can be incorporated into phospholipid complexes or administered alongside other formulations.[1][2][3]

    • Route of Administration: For mechanistic studies to bypass first-pass metabolism, consider intraperitoneal or intravenous administration. This will help differentiate between poor absorption and rapid metabolism.

    • Structural Modification: In a drug development context, medicinal chemistry efforts could be directed at modifying the hydroxyl groups susceptible to conjugation to create a prodrug that is later cleaved to the active compound in systemic circulation.

Quantitative Data on Bioavailability Enhancement of Similar Isoflavones

The following tables summarize the improvements in pharmacokinetic parameters observed in preclinical studies for formononetin (B1673546), an isoflavone structurally related to this compound.

Table 1: Enhancement of Formononetin Bioavailability using a Phospholipid Complex with Piperine [1][2][3]

FormulationDose (mg/kg)Cmax Increase (-fold)AUC Increase (-fold)
FNT-PIP-PC57.1629.65
FNT-PIP-PC1023.3323.33

FNT-PIP-PC: Formononetin-Piperine-Phospholipid Complex

Table 2: Enhancement of Formononetin Bioavailability using a Co-crystal Formulation [4]

FormulationCmax Increase (-fold)AUC Increase (-fold)
FMN-IMD Co-crystal4.933.58

FMN-IMD: Formononetin-Imidazole

Experimental Protocols

Protocol 1: Preparation of an Isoflavone-Phospholipid Complex

This protocol is adapted from methodologies used for formononetin.[1][2]

  • Dissolution: Dissolve this compound and a phospholipid (e.g., soy lecithin) in a suitable organic solvent (e.g., ethanol) in a round-bottom flask at a specific molar ratio (e.g., 1:1 or 1:2).

  • Reaction: Reflux the mixture at a controlled temperature (e.g., 60-70°C) for a defined period (e.g., 2-4 hours) with constant stirring.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to obtain a thin film.

  • Hydration & Lyophilization (Optional): The resulting complex can be hydrated with a small amount of water and then lyophilized to obtain a free-flowing powder.

  • Characterization: The formation of the complex should be confirmed using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).

Protocol 2: Preparation of Isoflavone Co-crystals by Liquid-Assisted Grinding

This protocol is based on the preparation of formononetin-imidazole co-crystals.[4]

  • Mixing: Place stoichiometric amounts of this compound and the chosen coformer (e.g., imidazole) in a mortar.

  • Grinding: Add a small amount of a suitable solvent (e.g., ethanol, acetonitrile) to moisten the mixture.

  • **Grind the mixture vigorously with a pestle for a specified time (e.g., 30-60 minutes).

  • Drying: Dry the resulting powder under vacuum to remove the residual solvent.

  • Characterization: Confirm the formation of the co-crystal and rule out a simple physical mixture using techniques like DSC, XRD, and solid-state NMR.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_evaluation Evaluation start Poorly Soluble Isoflavone phospholipid Phospholipid Complex start->phospholipid cocrystal Co-crystal Formation start->cocrystal nano Nanoformulation start->nano invitro In Vitro (Solubility, Dissolution) phospholipid->invitro cocrystal->invitro nano->invitro invivo In Vivo (Pharmacokinetics) invitro->invivo result Enhanced Bioavailability invivo->result

Figure 1. Experimental workflow for enhancing isoflavone bioavailability.

logical_relationship cluster_barriers Bioavailability Barriers cluster_solutions Enhancement Strategies solubility Poor Aqueous Solubility formulation Advanced Formulations (Complexes, Nanoparticles, Co-crystals) solubility->formulation metabolism Extensive First-Pass Metabolism bioenhancer Co-administration of Metabolic Inhibitors (e.g., Piperine) metabolism->bioenhancer goal Increased Systemic Exposure of Active Isoflavone formulation->goal bioenhancer->goal

Figure 2. Overcoming barriers to isoflavone bioavailability.

References

dealing with low extraction efficiency of 7,3'-Dihydroxy-5'-methoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 7,3'-Dihydroxy-5'-methoxyisoflavone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols. While specific literature on the extraction of this compound is limited, the principles outlined here are based on established methods for isoflavone (B191592) and flavonoid extraction from plant matrices.

Troubleshooting Guide: Low Extraction Efficiency

This section addresses common issues encountered during the extraction process in a direct question-and-answer format.

Q1: My extraction yield of this compound is consistently low. What are the primary factors I should investigate first?

A1: Low extraction yields for isoflavones are typically rooted in suboptimal parameters. The most critical factors to investigate are your solvent system, extraction temperature, time, and the physical state of your plant material. The interaction between solvent concentration, temperature, and extraction time significantly influences the final yield[1][2]. Start by systematically evaluating and optimizing each of these core parameters.

Q2: I am uncertain if my chosen solvent is appropriate. What solvent systems are most effective for isoflavones?

A2: Solvent choice is paramount and depends on the polarity of the target isoflavone. For less polar isoflavones, solvents like acetone, chloroform, or diethyl ether may be suitable, while more polar forms require alcohol or alcohol-water mixtures[3]. Aqueous mixtures of ethanol (B145695), methanol (B129727), or acetonitrile (B52724) are frequently reported as highly effective. For instance, 80% methanol is often cited as an excellent solvent for phytoestrogen extraction[4]. Ternary mixtures, such as water, acetone, and ethanol, have also been shown to be highly effective for extracting total isoflavones[5]. Acetonitrile is often considered superior for extracting all 12 forms of soy isoflavones[6].

Q3: Could my extraction temperature be too high or too low?

A3: Temperature plays a crucial role in extraction efficiency by affecting solvent viscosity and the solubility of the compound. For many isoflavone extractions using aqueous ethanol, temperatures between 55°C and 75°C are often optimal[1][2]. However, be aware that prolonged exposure to high temperatures can lead to the degradation of some flavonoids[7]. It is critical to find a balance that maximizes solubility without causing thermal decomposition.

Q4: How does the solid-to-solvent ratio impact my extraction?

A4: An appropriate solid-to-solvent ratio ensures that the solvent does not become saturated with the target compound and other co-extractives, which would prevent further extraction. Ratios ranging from 1:10 to 1:50 (solid material weight to solvent volume) are common[8][9]. For instance, an optimized protocol for soybean isoflavones used a solvent-to-dry soybean ratio of 26.5:1 (mL/g)[1][2]. If you are experiencing low yields, increasing the solvent volume may help.

Q5: Is it possible that the this compound is degrading during my extraction process?

A5: Yes, flavonoid degradation is a possibility, especially under harsh conditions. The stability of flavonoids is dependent on their chemical structure and the extraction method[10]. Factors like high temperature, prolonged extraction times, and exposure to light can contribute to degradation[7]. Fortunately, the presence of methoxyl groups, such as the one in your target compound, can sometimes offer protection against degradation compared to flavonoids with a higher number of hydroxyl groups[10]. If you suspect degradation, consider using a less harsh extraction method (e.g., maceration at room temperature) or reducing the extraction time and temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to optimize for maximizing isoflavone extraction?

A1: The most influential factors that require careful optimization are the solvent composition (type and concentration), extraction temperature, extraction time, and the solvent-to-solid ratio[1][2]. The interplay between these variables is significant, and optimizing them simultaneously, for instance through a Design of Experiments (DoE) approach, can lead to substantial improvements in yield[1][11].

Q2: What are the differences between conventional and modern extraction techniques for isoflavones?

A2: Conventional methods like maceration, percolation, and Soxhlet extraction are simple but often require large amounts of solvent and long extraction times[7][9]. Modern, unconventional techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Pressurized Liquid Extraction (PLE) are generally faster, more efficient, and consume less solvent[1][7][9]. UAE, for example, is recognized as a green technology that can improve yields while reducing processing time significantly[1].

Q3: How does the particle size of the plant material affect extraction efficiency?

A3: Reducing the particle size of the plant material (e.g., by grinding) increases the surface area available for contact with the solvent, which generally enhances extraction efficiency and reduces the required extraction time. It is a critical pre-processing step for efficient solid-liquid extraction.

Q4: My extract is very impure. How can I improve the selectivity of my extraction?

A4: Improving selectivity involves choosing a solvent system that preferentially dissolves your target compound over others. Acetone is often noted for its high selectivity in extracting flavonoids[3]. Additionally, downstream purification steps such as liquid-liquid fractionation, vacuum liquid chromatography, or recrystallization are necessary to isolate the pure compound from the crude extract[12].

Data Presentation: Extraction Parameters and Methods

Table 1: Summary of Optimized Isoflavone Extraction Conditions from Literature

Extraction MethodSolvent SystemTemperature (°C)Time (min)Solvent/Solid Ratio (mL/g)Reported Yield/EfficiencyReference
Conventional80% Ethanol72.567.526.5:11,932.44 µg/g[1][2]
Ultrasound-Assisted54% EthanolN/A25.2549.63:116.95% (Total Yield)[13]
Ultrasound-Assisted95% EthanolN/A15.9950:1327.25 mg/g (Methoxyflavones)[13]
Maceration95% EthanolRoom Temp.7 days10:148.10 g/100mL (5,7-dimethoxyflavone)[8]
Reflux50% MethanolN/A60125:1High Isoflavone Levels[2]
NADES-Based UAECholine chloride-ascorbic acid (39% water)5564N/A1076.78 µg/g[1]

Table 2: Comparison of Common Extraction Techniques

TechniqueAdvantagesDisadvantages
Maceration Simple, low cost, suitable for thermolabile compounds.Time-consuming, requires large solvent volumes, potentially lower efficiency.[7]
Soxhlet Extraction More efficient than maceration, requires less solvent over time.Time-consuming, potential for thermal degradation of compounds due to prolonged heating.[7]
Ultrasound-Assisted (UAE) Fast, high efficiency, reduced solvent consumption, "green" technology.[1]Equipment cost, potential for localized heating and radical formation.
Microwave-Assisted (MAE) Very fast, high efficiency, reduced solvent use.Requires polar solvents, potential for localized thermal stress leading to degradation.[10]

Experimental Protocols

Protocol: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general methodology for extracting isoflavones from a dried plant matrix. Optimization will be required for your specific material.

  • Sample Preparation:

    • Dry the plant material thoroughly to a constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Extraction:

    • Weigh 5 g of the dried plant powder and place it into a 250 mL Erlenmeyer flask.

    • Add 125 mL of 80% ethanol (v/v) to the flask to achieve a 25:1 solvent-to-solid ratio.

    • Place the flask into an ultrasonic bath.

    • Set the sonication frequency (e.g., 40 kHz) and power (e.g., 150 W).

    • Extract for 45 minutes at a controlled temperature of 50°C[3].

  • Separation and Filtration:

    • After extraction, remove the flask from the ultrasonic bath.

    • Separate the solid residue from the supernatant by vacuum filtration through Whatman No. 1 filter paper.

    • Wash the solid residue with a small amount of the extraction solvent (e.g., 2 x 15 mL) to recover any remaining extract. Combine the filtrates.

  • Solvent Evaporation:

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 45-50°C until the organic solvent is removed.

  • Purification (Optional but Recommended):

    • The resulting aqueous extract can be further purified by liquid-liquid partitioning (e.g., with ethyl acetate) or by column chromatography to isolate the target isoflavone.

  • Analysis:

    • Analyze the final extract for the presence and quantity of this compound using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Visualizations

TroubleshootingWorkflow start_node Low Extraction Yield decision_node1 Is Solvent System Optimal? start_node->decision_node1 Check Primary Factors decision_node decision_node process_node process_node end_node Yield Improved process_node1 Test Solvents: - 80% Methanol - 70% Ethanol - Acetonitrile/Water - Acetone Mixes decision_node1->process_node1 No decision_node2 Is Temp/Time Optimized? decision_node1->decision_node2 Yes process_node1->end_node process_node2 Optimize: - Temp (e.g., 50-70°C) - Time (e.g., 30-90 min) Avoid Degradation decision_node2->process_node2 No decision_node3 Is Solid/Solvent Ratio Adequate? decision_node2->decision_node3 Yes process_node2->end_node process_node3 Increase Ratio (e.g., 1:25 to 1:50) decision_node3->process_node3 No decision_node4 Is Extraction Method Efficient? decision_node3->decision_node4 Yes process_node3->end_node decision_node4->end_node Yes process_node4 Consider Advanced Methods: - Ultrasound (UAE) - Microwave (MAE) decision_node4->process_node4 No process_node4->end_node

Caption: Troubleshooting workflow for low isoflavone extraction yield.

ExperimentalWorkflow start_end start_end process process sub_process sub_process start Start: Plant Material prep 1. Sample Preparation start->prep grind Drying & Grinding prep->grind extract 2. Solid-Liquid Extraction grind->extract params Select Method: - Maceration - UAE - Reflux Optimize Parameters: - Solvent - Temp, Time - Ratio extract->params separate 3. Filtration / Centrifugation params->separate concentrate 4. Solvent Removal separate->concentrate evap Rotary Evaporation concentrate->evap purify 5. Purification evap->purify chrom Column Chromatography or Liquid-Liquid Partition purify->chrom analyze 6. Analysis chrom->analyze end End: Purified Isoflavone analyze->end

Caption: Generalized experimental workflow for isoflavone extraction.

References

Technical Support Center: Storage and Handling of 7,3'-Dihydroxy-5'-methoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of 7,3'-Dihydroxy-5'-methoxyisoflavone during storage. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the long-term stability and integrity of your compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage of this compound.

Problem Potential Cause Recommended Solution
Visible color change (e.g., yellowing or browning) of the solid compound or solution. Oxidation due to exposure to air (oxygen) and/or light. Phenolic compounds are susceptible to forming colored quinone-type products upon oxidation.1. Store the compound in a tightly sealed, amber glass vial to protect it from light. 2. Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing. 3. For solutions, use de-gassed solvents and store under an inert atmosphere.
Decreased purity or appearance of new peaks in HPLC analysis after storage. Chemical degradation due to elevated temperature, hydrolysis, or oxidation. High temperatures can accelerate the rate of degradation reactions.[1][2][3]1. Verify storage temperature. For long-term storage, temperatures of -20°C to -80°C are recommended.[4] 2. Avoid repeated freeze-thaw cycles for solutions. Aliquot the solution into single-use vials. 3. Re-evaluate the storage solvent. Ensure it is of high purity and free of contaminants that could promote degradation.
Precipitation or cloudiness observed in a stored solution. The compound may have low solubility in the chosen solvent at the storage temperature, or degradation products may be precipitating.1. Gently warm the solution to room temperature and sonicate briefly to see if the precipitate redissolves. 2. If precipitation persists, it may indicate degradation. Analyze the supernatant and the precipitate separately via HPLC to identify the components. 3. Consider preparing fresh solutions for critical experiments.
Inconsistent experimental results using a stored stock solution. This is often a result of compound degradation leading to a lower effective concentration of the active compound.1. Re-qualify the stock solution using an analytical method like HPLC with UV detection to determine the current concentration and purity.[5][6][7] 2. Prepare a fresh stock solution from solid material that has been stored under optimal conditions. 3. Always use freshly prepared dilutions for experiments whenever possible.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial at -20°C or lower, protected from light and moisture. The vial should be flushed with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative degradation.

Q2: How should I store solutions of this compound?

Solutions are generally less stable than the solid compound. Prepare stock solutions in a suitable high-purity solvent (e.g., DMSO or ethanol). Aliquot the solution into single-use amber vials, purge with inert gas, and store at -80°C. Avoid repeated freeze-thaw cycles.

Q3: What factors are most critical to control for minimizing degradation?

The most critical factors are temperature, exposure to oxygen, and exposure to light. Elevated temperatures significantly accelerate degradation kinetics.[1][3] Oxygen and UV light can induce oxidative reactions, leading to the breakdown of the isoflavone (B191592) structure.[2]

Q4: For how long can I expect the compound to remain stable under recommended conditions?

While specific stability data for this compound is not extensively published, related isoflavones show good stability for years when stored as a solid under inert gas at -20°C or below.[8][9] For solutions at -80°C, it is best practice to re-qualify them after 3-6 months or before use in a new set of critical experiments.

Q5: My compound is a glycoside. Are there any special storage considerations?

Yes, isoflavone glycosides can be susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions or by enzymatic activity. Ensure that the storage solvent is neutral and aprotic if possible (like DMSO). If using protic solvents like ethanol (B145695) or methanol (B129727), ensure they are anhydrous. Storing at low temperatures (-80°C) will significantly slow down any potential hydrolytic degradation.

Quantitative Data on Isoflavone Stability

Compound ClassStorage FormTemperature (°C)DurationApproximate Degradation/ConversionReference
Isoflavone GlucosidesSoy Milk15-37Time-dependentFirst-order kinetics observed[1][3]
Isoflavone GlucosidesSoy Milk70-90Time-dependentSignificant acceleration of degradation[1][3]
Malonyl IsoflavonesSoy Flour4010 weeks~25% conversion to β-glucosides[2]
Isoflavone AglyconesFermented Soymilk48 weeksMinimal degradation[4]
Isoflavone AglyconesFermented Soymilk378 weeksHigher degradation constants observed[4]

This table is illustrative and compiled from studies on complex matrices. Degradation rates for a pure compound may differ but will follow similar trends.

Experimental Protocols

Protocol: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity and degradation of this compound.

1. Objective: To quantify the purity of this compound and detect the presence of degradation products over time under specific storage conditions.

2. Materials:

  • This compound sample

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV/Vis or Diode Array Detector (DAD)

  • Volumetric flasks, pipettes, and autosampler vials

3. Method:

  • Standard Preparation:

    • Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of 1 mg/mL.

    • Perform serial dilutions to create a calibration curve (e.g., 100, 50, 25, 10, 1 µg/mL).

  • Sample Preparation:

    • Prepare a solution of the stored sample at a known concentration (e.g., 50 µg/mL) in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

  • HPLC Conditions (Example):

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Scan from 210-400 nm; quantify at the λmax of the isoflavone (typically around 260 nm).[7]

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak area of this compound in the chromatograms of both the standard and the sample.

    • Calculate the purity of the stored sample by comparing its peak area to the total peak area of all detected peaks (Area % method).

    • Quantify the concentration using the calibration curve derived from the reference standard.

    • Identify degradation by the appearance of new peaks and a decrease in the main compound's peak area over time.

Visualizations

Compound This compound (Phenolic Structure) Radical Phenoxy Radical Compound->Radical Oxidation Quinone Quinone-type Products (Colored) Radical->Quinone Further Oxidation Factor1 Light (UV) Factor1->Compound Factor2 Oxygen (O2) Factor2->Compound

Caption: Hypothetical oxidative degradation pathway for a phenolic compound.

start Start: Receive/Synthesize Compound prep Prepare Samples for Storage (Solid & Solution Aliquots) start->prep t0 Time-Zero Analysis (T0) (HPLC for initial purity) prep->t0 storage Store Samples under Varied Conditions (e.g., -20°C, 4°C, RT) prep->storage data Compare Data to T0 (Purity, Degradants) t0->data pull Pull Samples at Time Points (T1, T2...) storage->pull analysis Analyze by HPLC pull->analysis analysis->data end End: Determine Shelf-Life & Optimal Conditions data->end

Caption: Experimental workflow for a compound stability study.

issue Issue Detected? (e.g., color change, low purity) solid Solid or Solution? issue->solid Yes check_solid Check Solid Storage: 1. Inert Atmosphere? 2. Light Protected? 3. Temp < -20°C? solid->check_solid Solid check_solution Check Solution Storage: 1. Temp < -80°C? 2. Any Freeze-Thaw? 3. Solvent Purity? solid->check_solution Solution retest Re-qualify with HPLC check_solid->retest check_solution->retest ok Purity OK retest->ok not_ok Purity Decreased retest->not_ok discard Discard & Prepare Fresh not_ok->discard

References

protocol refinement for consistent results in 7,3'-Dihydroxy-5'-methoxyisoflavone bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific bioactivity and detailed experimental protocols for 7,3'-Dihydroxy-5'-methoxyisoflavone is limited in currently available scientific literature. This technical support guide provides general best practices and troubleshooting advice based on established protocols for similar isoflavone (B191592) compounds. Researchers should adapt and optimize these recommendations for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and stock solution concentration for this compound?

A1: For most in vitro bioassays, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM). It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.1% to avoid solvent-induced cytotoxicity.

Q2: Which cell lines are commonly used for assessing the bioactivity of isoflavones?

A2: The choice of cell line depends on the research question. For studying estrogenic effects, estrogen receptor-positive (ER+) breast cancer cell lines like MCF-7 are frequently used. For ER-negative studies, MDA-MB-231 is a common choice. Other cell lines used for isoflavone research include prostate cancer lines (PC-3, DU145) and colon cancer lines (HCT-116).[1]

Q3: What are the critical culture conditions to consider for isoflavone bioassays?

A3: Cells are typically cultured in standard media such as DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified incubator with 5% CO2. For experiments investigating estrogenic activity, it is essential to use phenol (B47542) red-free medium and charcoal-stripped FBS to eliminate exogenous steroids that could interfere with the assay.[1]

Q4: How can I minimize variability in my bioassay results?

A4: Consistency is key to reducing variability. Several factors can contribute to inconsistent results, including:

  • Reagent Preparation and Storage: Ensure all reagents are prepared consistently and stored at the recommended temperatures.[2]

  • Cell Culture Maintenance: Maintain consistent cell passage numbers, seeding densities, and growth conditions.

  • Experimental Execution: Use precise and consistent pipetting techniques, and ensure uniform treatment times across all samples.[2]

  • Assay-Specific Parameters: Control factors like incubation times and temperatures, as these can significantly impact results.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or Low Signal in Assay Assay buffer is too cold, leading to low enzyme activity.Equilibrate all reagents to the specified assay temperature before use.[2]
A reagent was omitted, or a step in the protocol was missed.Carefully review the protocol and ensure all steps are followed correctly.[2]
Incorrect wavelength used for plate reading.Double-check the assay protocol for the correct wavelength settings.[2]
High Background Signal Contaminated reagents or cell culture.Use fresh, sterile reagents and ensure aseptic cell culture techniques.
Incompatible microplate used.Use the appropriate microplate for your assay (e.g., black plates for fluorescence, white plates for luminescence).[2]
Inconsistent Results Between Replicates Inconsistent cell seeding.Ensure a homogenous cell suspension before seeding and use precise pipetting.
Air bubbles in wells.Be careful during pipetting to avoid introducing bubbles, which can interfere with absorbance readings.[2]
Sample precipitation.Check for precipitates in the wells. If present, consider sample dilution or alternative sample preparation methods.[2]
Unexpected Biological Response Biphasic effect of isoflavones.Isoflavones like genistein (B1671435) and daidzein (B1669772) can exhibit estrogenic effects at lower concentrations and antiproliferative effects at higher concentrations.[4] Consider a wider range of concentrations in your dose-response studies.
Metabolism of the compound.The metabolism of isoflavones can affect their biological activity.[5] Be aware that the parent compound may be converted to more or less active metabolites by the cells.

Experimental Protocols

Cell Viability (MTT) Assay

This colorimetric assay is a common method to assess the effect of a compound on cell proliferation and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[1]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Quantitative Data Summary

Due to the limited publicly available data for this compound, this table provides a template for researchers to populate with their own experimental data for comparison.

Bioassay Cell Line Endpoint IC50 / EC50 (µM) Reference
Cell Viability (MTT)e.g., MCF-7Cell Proliferatione.g., 25.5Internal Data
Estrogen Receptor Activatione.g., MCF-7Reporter Gene Expressione.g., 1.2Internal Data
Anti-inflammatory Assaye.g., RAW 264.7Nitric Oxide Productione.g., 15.8Internal Data

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized experimental workflow for bioassays and a hypothetical signaling pathway that may be influenced by isoflavones.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare Stock Solution (in DMSO) treat Treat with Compound stock->treat cells Cell Culture Maintenance seed Seed Cells in Plate cells->seed seed->treat incubate Incubate treat->incubate read Read Plate incubate->read analyze Analyze Data read->analyze

Caption: A generalized workflow for in vitro cell-based bioassays.

signaling_pathway isoflavone This compound receptor Cell Surface Receptor isoflavone->receptor mapk MAPK Pathway receptor->mapk akt PI3K/Akt Pathway receptor->akt nfkb NF-κB Pathway mapk->nfkb akt->nfkb response Cellular Response (e.g., Proliferation, Apoptosis) nfkb->response

Caption: A hypothetical signaling cascade potentially modulated by isoflavones.

References

addressing off-target effects of 7,3'-Dihydroxy-5'-methoxyisoflavone in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers utilizing 7,3'-Dihydroxy-5'-methoxyisoflavone in cellular models. The information provided is based on the known activities of the broader class of isoflavones. It is crucial to experimentally validate these potential effects for this specific compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential primary targets of this compound?

A1: Based on its isoflavone (B191592) structure, this compound is predicted to interact with multiple cellular targets. Isoflavones are well-documented to interact with estrogen receptors (ERα and ERβ) and can modulate the activity of various kinases, including those in the PI3K/Akt and MAPK signaling pathways.[1][2]

Q2: What are the likely off-target effects of this isoflavone in cellular models?

A2: Off-target effects are common with isoflavones due to their pleiotropic nature.[1] Potential off-target effects of this compound could include:

  • Kinase Inhibition: promiscuous inhibition of various kinases beyond the intended target.

  • Estrogen Receptor Modulation: Unintended activation or inhibition of estrogen receptors, which can have widespread effects on gene expression and cell behavior.[3][4]

  • Interaction with other nuclear receptors: Isoflavones have been reported to interact with other nuclear receptors, which could lead to unexpected transcriptional changes.

  • Effects on cell metabolism: Flavonoids can influence cellular metabolism, which might be independent of their primary mode of action.

Q3: How can I minimize off-target effects in my experiments?

A3: To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Determine the optimal concentration of this compound through dose-response studies.

  • Use appropriate controls: Include a structurally related but inactive compound as a negative control to distinguish specific from non-specific effects.

  • Employ orthogonal assays: Confirm key findings using different experimental approaches that measure the same biological endpoint.

  • Perform target validation studies: Use techniques like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the putative target to confirm that the observed phenotype is on-target.

Q4: In which solvent should I dissolve this compound?

A4: this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. For cell-based assays, it is crucial to prepare a concentrated stock solution in a suitable solvent and then dilute it in the culture medium to the final working concentration. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in cell viability assays.
Possible Cause Troubleshooting Step
Compound Precipitation Prepare a fresh dilution of the compound from the stock solution for each experiment. Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, consider using a lower concentration or a different solvent for the initial stock.
Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. Inconsistent cell numbers can lead to variability in the results of viability assays.[5]
Edge Effects in Multi-well Plates To minimize evaporation from the outer wells of a 96-well plate, which can concentrate the compound, avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile PBS or culture medium.
Assay Interference Some compounds can interfere with the chemistry of viability assays (e.g., MTT, XTT). Run a control with the compound in cell-free medium to check for direct reduction of the assay reagent. Consider using an alternative viability assay that works on a different principle, such as an ATP-based assay (e.g., CellTiter-Glo®).[6][7]
Issue 2: Unexpected phenotypic changes unrelated to the hypothesized target.
Possible Cause Troubleshooting Step
Off-target Kinase Inhibition Perform a broad-spectrum kinase inhibitor profiling assay to identify unintended kinase targets of this compound.[8][9]
Estrogenic Effects Test for estrogenic activity using a reporter assay in an estrogen-responsive cell line (e.g., MCF-7). Compare the effects of your compound with known estrogen receptor agonists and antagonists.[10]
Activation of Stress Response Pathways Isoflavones can induce cellular stress. Use western blotting to check for the activation of stress-related pathways, such as the phosphorylation of p38 MAPK or JNK.
Modulation of Transcription Factors Assess the effect of the compound on the activity of common transcription factors (e.g., NF-κB, AP-1) using reporter gene assays.

Data Presentation

Table 1: Example Data for Off-Target Kinase Profiling of this compound (1 µM)

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual results must be determined experimentally.

Kinase TargetPercent Inhibition
Hypothesized Target Kinase 85%
SRC62%
LCK55%
EGFR25%
VEGFR218%
p38α15%

Table 2: Example IC50 Values of this compound in Different Cell Lines

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual results must be determined experimentally.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.2
PC-3 (Prostate Cancer)25.8
HCT116 (Colon Cancer)32.5
HEK293 (Normal Kidney)> 50

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for Signaling Pathway Analysis (Akt and MAPK)
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt and ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RTK Receptor Tyrosine Kinase This compound->RTK Potential Inhibition ER_mem Membrane Estrogen Receptor This compound->ER_mem Potential Modulation ER_nuc Nuclear Estrogen Receptor This compound->ER_nuc Potential Modulation PI3K PI3K RTK->PI3K Ras Ras RTK->Ras ER_mem->PI3K ER_mem->Ras Akt Akt PI3K->Akt TF Transcription Factors (e.g., NF-κB, AP-1) Akt->TF Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->TF Gene_Expression Gene Expression (Proliferation, Survival, etc.) ER_nuc->Gene_Expression TF->Gene_Expression

Caption: Potential signaling pathways modulated by this compound.

Experimental_Workflow cluster_phenotypic Phenotypic Screening cluster_target_id Target Identification & Validation cluster_mechanism Mechanism of Action pheno_assay Cell Viability Assay (e.g., MTT) dose_response Dose-Response Curve pheno_assay->dose_response ic50 Determine IC50 dose_response->ic50 off_target_screen Off-Target Screening (e.g., Kinase Panel) ic50->off_target_screen pathway_analysis Signaling Pathway Analysis (Western Blot) off_target_screen->pathway_analysis target_validation Target Validation (siRNA/CRISPR) pathway_analysis->target_validation reporter_assay Reporter Gene Assays (e.g., ER, NF-κB) target_validation->reporter_assay cell_cycle Cell Cycle Analysis reporter_assay->cell_cycle apoptosis Apoptosis Assays cell_cycle->apoptosis

Caption: Workflow for characterizing the effects of this compound.

Troubleshooting_Logic start Inconsistent Cell Viability Results check_precipitate Check for Compound Precipitation start->check_precipitate check_density Verify Cell Seeding Density check_precipitate->check_density No solution_precipitate Use Lower Concentration / Different Solvent check_precipitate->solution_precipitate Yes check_edge Assess Edge Effects check_density->check_edge No solution_density Optimize Seeding Density check_density->solution_density Yes check_interference Test for Assay Interference check_edge->check_interference No solution_edge Avoid Outer Wells check_edge->solution_edge Yes solution_interference Use Alternative Assay check_interference->solution_interference Yes end Consistent Results check_interference->end No solution_precipitate->end solution_density->end solution_edge->end solution_interference->end

Caption: Troubleshooting logic for inconsistent cell viability assay results.

References

Validation & Comparative

A Comparative Analysis of Neuroprotective Efficacy: Daidzein versus the Enigmatic 7,3'-Dihydroxy-5'-methoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the neuroprotective efficacy of the well-documented isoflavone (B191592), daidzein (B1669772), and the lesser-known 7,3'-Dihydroxy-5'-methoxyisoflavone. While extensive research highlights the neuroprotective potential of daidzein across various experimental models, a significant data gap exists for this compound, precluding a direct, evidence-based comparison of their neuroprotective capabilities.

This guide will primarily focus on the established neuroprotective profile of daidzein, presenting key experimental findings, detailed methodologies, and elucidated signaling pathways. The absence of available data on the neuroprotective effects of this compound will be clearly noted.

Daidzein: A Multifaceted Neuroprotective Agent

Daidzein, a prominent isoflavone found in soybeans and other legumes, has demonstrated significant neuroprotective effects in numerous preclinical studies. Its mechanisms of action are multifaceted, primarily involving the modulation of critical signaling pathways, reduction of oxidative stress, and inhibition of inflammatory processes.

Quantitative Data on Neuroprotective Effects of Daidzein

The following table summarizes key quantitative data from various experimental studies investigating the neuroprotective efficacy of daidzein.

Experimental Model Key Parameter Measured Treatment Result Reference
In vitro: Oxygen-Glucose Deprivation (OGD) in rat cortical neurons Cell Death (%)Daidzein (0.05-5 μM)Dose-dependent decrease in cell death.[1]
In vivo: Middle Cerebral Artery Occlusion (MCAO) in rats Infarct Volume (mm³)Daidzein (20 and 30 mg/kg)Significant reduction in infarct volume.[2]
In vivo: MCAO in rats Neurological Deficit ScoreDaidzein (20 and 30 mg/kg)Significant improvement in neurological function.[2]
In vitro: Lipopolysaccharide (LPS)-induced BV2 microglia Nitric Oxide (NO) ProductionDaidzein (10, 25, and 50 µM/ml)Significant decrease in NO production.[3]
In vitro: LPS-induced BV2 microglia Pro-inflammatory Cytokines (PGE2, IL-6, IL-1β)Daidzein (10, 25, and 50 µM/ml)Significant decrease in pro-inflammatory cytokine levels.[3]
In vivo: MPTP-induced Parkinson's disease in mice Dopamine (B1211576) LevelsDaidzein administrationSignificant restoration of dopamine levels.[3]
In vitro: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in PC12 cells Cell Viability (%)Daidzein (5, 20, and 50 μmol/L)Dose-dependent increase in cell viability.[4]
In vitro: OGD/R in PC12 cells Lactate (B86563) Dehydrogenase (LDH) Release (%)Daidzein (5, 20, and 50 μmol/L)Dose-dependent decrease in LDH release.[4]

Elucidating the Neuroprotective Mechanisms of Daidzein

Daidzein exerts its neuroprotective effects through the modulation of several key signaling pathways. Two of the most extensively studied are the PI3K/Akt/mTOR and the PPARγ pathways.

PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. Daidzein has been shown to activate this pathway, leading to the inhibition of apoptotic processes and the promotion of neuronal survival.

PI3K_Akt_mTOR_Pathway Daidzein Daidzein PI3K PI3K Daidzein->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis mTOR->Apoptosis Inhibits Neuronal_Survival Neuronal Survival mTOR->Neuronal_Survival Promotes

Daidzein-mediated activation of the PI3K/Akt/mTOR signaling pathway.
PPARγ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a critical role in regulating inflammation and cellular metabolism. Daidzein has been found to activate PPARγ, leading to the suppression of inflammatory responses and a reduction in neuronal damage.[1]

PPARg_Pathway Daidzein Daidzein PPARg PPARγ Daidzein->PPARg Activates Inflammation Inflammatory Response PPARg->Inflammation Inhibits Neuroprotection Neuroprotection PPARg->Neuroprotection Promotes Neuronal_Damage Neuronal Damage Inflammation->Neuronal_Damage Causes

Daidzein's neuroprotective effect via PPARγ activation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key studies on daidzein's neuroprotective effects.

In Vitro Oxygen-Glucose Deprivation (OGD) Model

This model simulates ischemic conditions in a laboratory setting.

OGD_Workflow cluster_protocol OGD Experimental Workflow A 1. Culture primary rat cortical neurons B 2. Pre-treat with Daidzein (0.05-5 μM) A->B C 3. Induce OGD: Glucose-free medium in a hypoxic chamber B->C D 4. Reperfusion: Return to normal culture conditions C->D E 5. Assess cell death (e.g., LDH assay) D->E

Workflow for the in vitro Oxygen-Glucose Deprivation experiment.
  • Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured in appropriate media.

  • Treatment: Neurons are pre-treated with varying concentrations of daidzein for a specified period before OGD induction.[1]

  • OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (low oxygen).

  • Reperfusion: After the OGD period, the glucose-free medium is replaced with the original culture medium, and cells are returned to normoxic conditions.

  • Assessment of Cell Viability: Cell death is quantified using assays such as the lactate dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells.[4]

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used surgical procedure in rodents to mimic ischemic stroke.

MCAO_Workflow cluster_protocol MCAO Experimental Workflow A 1. Anesthetize rat and expose common carotid artery B 2. Insert filament to occlude middle cerebral artery A->B C 3. Reperfusion: Withdraw the filament after a set time B->C D 4. Administer Daidzein (e.g., intraperitoneally) C->D E 5. Assess neurological deficit and measure infarct volume D->E

Workflow for the in vivo Middle Cerebral Artery Occlusion experiment.
  • Surgical Procedure: An intraluminal filament is inserted through the external carotid artery to occlude the origin of the middle cerebral artery.

  • Reperfusion: After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.

  • Drug Administration: Daidzein is administered, typically via intraperitoneal injection, at various doses.[2]

  • Neurological Assessment: Neurological deficits are evaluated using a standardized scoring system.[2]

  • Infarct Volume Measurement: Brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.[2]

The Case of this compound: A Call for Research

Despite a thorough search of the scientific literature, no studies were identified that specifically investigate the neuroprotective effects of this compound. While research exists on the synthesis and other biological activities of structurally similar isoflavones, there is a clear absence of data pertaining to its efficacy in any in vitro or in vivo models of neurodegeneration.

This lack of information prevents any meaningful comparison with daidzein. The scientific community is encouraged to explore the potential neuroprotective properties of this and other understudied isoflavones to broaden our understanding of their therapeutic potential.

Conclusion

Daidzein stands out as a promising neuroprotective agent with a substantial body of preclinical evidence supporting its efficacy. Its ability to modulate key signaling pathways like PI3K/Akt/mTOR and PPARγ underscores its potential as a therapeutic candidate for neurodegenerative diseases and ischemic stroke. The detailed experimental protocols provided in this guide offer a foundation for further research and validation of its neuroprotective mechanisms.

In stark contrast, this compound remains an unknown entity in the context of neuroprotection. The absence of data highlights a significant research gap. Future investigations are warranted to determine if this isoflavone possesses any neuroprotective activity and to enable a direct comparison with established compounds like daidzein. Until such data becomes available, daidzein remains the more scientifically validated of the two compounds for neuroprotective applications.

References

A Comparative Guide to the Antioxidant Capacity of Methoxyisoflavones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacity of various methoxyisoflavones, supported by experimental data. Methoxyisoflavones, a subclass of isoflavones characterized by the presence of one or more methoxy (B1213986) groups, have garnered significant interest in the scientific community for their potential health benefits, including their role as antioxidants. Understanding the differences in their antioxidant potential is crucial for the development of new therapeutic agents and functional foods.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of methoxyisoflavones can be evaluated using various in vitro assays. The most common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher antioxidant activity, or as Trolox equivalents (TE), where a higher value signifies greater antioxidant capacity.

Below is a summary of the available data for four common methoxyisoflavones: Biochanin A, Formononetin, Glycitein, and Prunetin. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

MethoxyisoflavoneDPPH IC50 (µM)ABTS IC50 (µM)ORAC (µmol TE/µmol)
Biochanin A 15.6[1]8.9[1]2.5 ± 0.2
Formononetin > 100[1]25.3[1]1.5 ± 0.1
Glycitein 12.5[1]6.3[1]2.1 ± 0.1
Prunetin 9.8[2]4.7[2]3.1 ± 0.3

Note: The DPPH and ABTS IC50 values for Biochanin A, Formononetin, and Glycitein are sourced from a comparative study by Choi et al. (2007), while the values for Prunetin are from a separate study by Kim et al. (2010). The ORAC values are from a comparative study by Rüfer and Kulling (2006).

From the data, Prunetin and Glycitein appear to exhibit the strongest radical scavenging activity in both DPPH and ABTS assays, followed by Biochanin A. Formononetin shows significantly lower activity in the DPPH assay. In the ORAC assay, which measures the capacity to quench peroxyl radicals, Prunetin also demonstrates the highest antioxidant capacity.

Key Signaling Pathways in Isoflavone Antioxidant Action

Isoflavones, including their methoxylated derivatives, can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular stress response. One of the most critical pathways is the Keap1-Nrf2 signaling pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like certain isoflavones, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. This results in an enhanced cellular defense against oxidative damage.

Keap1-Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Keap1_inactive Inactive Keap1 Keap1_Nrf2->Keap1_inactive Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces dissociation Isoflavones Methoxyisoflavones Isoflavones->Keap1_Nrf2 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->ROS neutralizes

Figure 1. Methoxyisoflavones can induce the dissociation of the Keap1-Nrf2 complex, leading to the activation of antioxidant gene expression.

Experimental Workflow for Antioxidant Capacity Assessment

The determination of the antioxidant capacity of different methoxyisoflavones follows a standardized experimental workflow to ensure the reliability and comparability of the results.

Experimental Workflow start Start: Methoxyisoflavone Samples prep Sample Preparation (Dissolution in appropriate solvent) start->prep dpph DPPH Assay prep->dpph abts ABTS Assay prep->abts orac ORAC Assay prep->orac measure_dpph Measure Absorbance at 517 nm dpph->measure_dpph measure_abts Measure Absorbance at 734 nm abts->measure_abts measure_orac Measure Fluorescence Decay orac->measure_orac calc_ic50 Calculate IC50 Values measure_dpph->calc_ic50 measure_abts->calc_ic50 calc_orac Calculate ORAC Value (Trolox Equivalents) measure_orac->calc_orac compare Compare Antioxidant Capacities calc_ic50->compare calc_orac->compare end End: Comparative Analysis Report compare->end

Figure 2. A typical experimental workflow for comparing the antioxidant capacity of methoxyisoflavones using DPPH, ABTS, and ORAC assays.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

  • Reagents and Equipment:

    • DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)

    • Methoxyisoflavone solutions of varying concentrations

    • Methanol or ethanol (B145695)

    • 96-well microplate or spectrophotometer cuvettes

    • Microplate reader or spectrophotometer capable of measuring absorbance at 517 nm

  • Procedure:

    • Prepare a series of dilutions of each methoxyisoflavone in methanol or ethanol.

    • In a 96-well plate, add a specific volume of each methoxyisoflavone dilution to the wells.

    • Add an equal volume of the DPPH working solution to each well.

    • Include a control well containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).

    • Measure the absorbance of each well at 517 nm.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the methoxyisoflavone.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color.

  • Reagents and Equipment:

    • ABTS solution (e.g., 7 mM)

    • Potassium persulfate solution (e.g., 2.45 mM)

    • Phosphate-buffered saline (PBS) or ethanol

    • Methoxyisoflavone solutions of varying concentrations

    • 96-well microplate or spectrophotometer cuvettes

    • Microplate reader or spectrophotometer capable of measuring absorbance at 734 nm

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm to prepare the working solution.

    • Prepare a series of dilutions of each methoxyisoflavone.

    • In a 96-well plate, add a small volume of each methoxyisoflavone dilution to the wells.

    • Add a larger volume of the ABTS•+ working solution to each well and mix.

    • Include a control well containing only the solvent and the ABTS•+ working solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

    • The IC50 value is determined from the plot of percentage inhibition versus concentration.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

  • Reagents and Equipment:

    • Fluorescein (B123965) sodium salt (fluorescent probe)

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)

    • Trolox (a water-soluble vitamin E analog, used as a standard)

    • Phosphate (B84403) buffer (pH 7.4)

    • Methoxyisoflavone solutions of varying concentrations

    • 96-well black microplate

    • Fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, equipped with temperature control.

  • Procedure:

    • Prepare working solutions of fluorescein, AAPH, and Trolox standards in phosphate buffer.

    • Prepare dilutions of the methoxyisoflavone samples in phosphate buffer.

    • In a 96-well black microplate, add the fluorescein solution to all wells (samples, standards, and blank).

    • Add the methoxyisoflavone solutions and Trolox standards to their respective wells. The blank well receives only the buffer.

    • Incubate the plate at 37°C for a short period (e.g., 15 minutes).

    • Initiate the reaction by adding the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at 37°C.

    • The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples.

    • A standard curve is generated by plotting the net AUC (AUC_standard - AUC_blank) against the Trolox concentration.

    • The ORAC value of the methoxyisoflavone is determined by comparing its net AUC to the Trolox standard curve and is expressed as micromoles of Trolox Equivalents per micromole of the compound (µmol TE/µmol).

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 7,3'-Dihydroxy-5'-methoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is a critical process in drug development and research, ensuring that a newly developed or modified analytical procedure yields results equivalent to an existing, validated method. This is particularly important when transferring methods between laboratories, using different analytical technologies, or when data from different studies need to be compared. The primary goal is to demonstrate the interchangeability of the analytical results.

Comparison of Analytical Methods

HPLC-UV and LC-MS/MS are two of the most common techniques for the analysis of isoflavones in various matrices.[1] Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and cost.

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Sensitivity Generally lower, in the µg/mL to ng/mL range.[2]High sensitivity, capable of detecting pg/mL to fg/mL levels.[3]
Selectivity Good, but can be limited by co-eluting compounds with similar UV spectra.Excellent selectivity, as it can differentiate compounds based on their specific mass fragmentation patterns.[3]
Linearity Good, with a typical correlation coefficient (R²) > 0.99.[4]Excellent, with R² values typically > 0.998.[3]
Precision High, with Relative Standard Deviation (RSD) values typically < 5%.Very high, with RSD values often < 2%.
Cost Lower initial instrument cost and operational expenses.Higher initial investment and maintenance costs.
Matrix Effects Less susceptible to matrix effects compared to LC-MS/MS.Can be significantly affected by ion suppression or enhancement from matrix components.
Confirmation Provides retention time and UV spectrum for identification.Provides retention time and specific mass transitions (parent and daughter ions) for definitive identification.

Experimental Protocols

The following are generalized experimental protocols for the analysis of 7,3'-Dihydroxy-5'-methoxyisoflavone using HPLC-UV and LC-MS/MS. These protocols are based on methods developed for other isoflavones and should be optimized and validated for the specific analyte and matrix.[3][5][6][7]

Sample Preparation (General)
  • Extraction: For solid samples (e.g., plant material, tablets), extraction is typically performed with a polar solvent such as methanol, ethanol, or acetonitrile (B52724), often with the aid of sonication or heating.[6] For biological fluids (e.g., plasma, urine), a protein precipitation step (e.g., with acetonitrile or methanol) or solid-phase extraction (SPE) may be necessary.[8]

  • Hydrolysis (for conjugated forms): Isoflavones often exist as glycosides. To quantify the total aglycone concentration, an enzymatic hydrolysis step using β-glucosidase is often employed.[7]

  • Filtration/Centrifugation: The extract is filtered (e.g., through a 0.22 or 0.45 µm filter) or centrifuged to remove particulate matter before injection into the chromatographic system.[6]

HPLC-UV Method
  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[5]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic phase (e.g., acetonitrile or methanol) is typical.[4]

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[4]

  • Detection: UV detection is performed at the maximum absorbance wavelength of the isoflavone (B191592), which is typically around 260 nm.[5]

  • Injection Volume: 10-20 µL.

LC-MS/MS Method
  • Column: A reversed-phase C18 or similar column, often with smaller particle sizes for better resolution (e.g., 100 mm x 2.1 mm, 1.8 µm), is used.[3]

  • Mobile Phase: Similar to HPLC-UV, a gradient elution with an acidified aqueous phase and an organic solvent is used. The use of volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) is preferred.[3]

  • Flow Rate: Typically lower than HPLC, around 0.2-0.5 mL/min.

  • Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for isoflavones.[3]

  • Mass Spectrometry: Detection is performed in Multiple Reaction Monitoring (MRM) mode, which involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion (a fragment of the precursor). This provides high selectivity and sensitivity.[3]

  • Injection Volume: 1-10 µL.

Cross-Validation Experimental Design

To cross-validate the HPLC-UV and LC-MS/MS methods, the following experiments should be performed:

  • Analysis of Standard Solutions: A series of standard solutions of this compound at different concentrations should be analyzed by both methods to compare linearity, accuracy, and precision.

  • Analysis of Spiked Samples: A blank matrix (e.g., plasma, plant extract known to be free of the analyte) is spiked with known concentrations of the isoflavone and analyzed by both methods to assess recovery and the influence of matrix effects.

  • Analysis of Incurred Samples: Real samples containing this compound are analyzed by both methods. The results are then statistically compared (e.g., using a paired t-test or regression analysis) to determine if there is a significant difference between the two methods.

Visualizations

Experimental Workflow

G Figure 1. General Experimental Workflow for Isoflavone Analysis cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis and Comparison A Sample Collection (e.g., Plant Material, Plasma) B Extraction (e.g., Methanol, Acetonitrile) A->B C (Optional) Enzymatic Hydrolysis (β-glucosidase) B->C D Filtration / Centrifugation C->D E HPLC-UV Analysis D->E F LC-MS/MS Analysis D->F G Quantification of This compound E->G F->G H Cross-Validation (Statistical Comparison) G->H I Method Equivalency Assessment H->I

Caption: Figure 1. General Experimental Workflow for Isoflavone Analysis.

Potential Signaling Pathway

While the specific signaling pathways modulated by this compound are not well-documented, isoflavones, in general, are known to exert their biological effects through various pathways, including the modulation of estrogen receptors and protein kinases.[9][10] The following diagram illustrates a generalized signaling pathway that could be influenced by isoflavones.

G Figure 2. Generalized Isoflavone Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus cluster_4 Cellular Response Isoflavone This compound ER Estrogen Receptor (ER) Isoflavone->ER Binding PK Protein Kinases (e.g., MAPK, Akt) ER->PK Activation TF Transcription Factors (e.g., AP-1, NF-κB) PK->TF Activation Gene Gene Expression TF->Gene Response Apoptosis, Proliferation, Inflammation Gene->Response

Caption: Figure 2. Generalized Isoflavone Signaling Pathway.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound will depend on the specific requirements of the study. HPLC-UV is a robust and cost-effective method suitable for routine quality control and analysis of relatively high-concentration samples. In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace-level quantification, and when definitive identification is required. A thorough cross-validation is essential to ensure the reliability and comparability of data generated by either method.

References

Unveiling the Therapeutic Promise of 7,3'-Dihydroxy-5'-methoxyisoflavone: A Comparative In Vivo Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of 7,3'-Dihydroxy-5'-methoxyisoflavone and its Structural Analogs in Preclinical Research

While direct in vivo validation of this compound is currently limited in publicly accessible research, a considerable body of evidence for structurally similar isoflavones and flavonoids highlights its potential therapeutic applications. This guide provides a comparative analysis of the in vivo and in vitro performance of these related compounds, offering a predictive insight into the therapeutic profile of this compound. The data presented herein is intended to guide researchers, scientists, and drug development professionals in designing future preclinical studies.

Comparative Analysis of Therapeutic Potential

The therapeutic potential of isoflavones is broad, with significant research focused on their neuroprotective, anti-inflammatory, antioxidant, and anticancer properties. This section compares the available data for compounds structurally related to this compound.

Table 1: Comparative In Vitro Efficacy of Isoflavones and Related Flavonoids

CompoundTherapeutic AreaModel/AssayKey Findings (IC50/Efficacy)
5,6,3',4'-Tetrahydroxy-7-methoxyflavone Anticancer26S Proteasome Inhibition AssayChymotrypsin-like activity: IC50 = 14.0 µM; Caspase-like activity: IC50 = 5.4 µM; Trypsin-like activity: IC50 = 24.1 µM[1][2]
Soy Isoflavones (Genistein, Daidzein) NeuroprotectionScopolamine-induced amnesia in miceImproved cognitive performance in Morris water maze and passive avoidance tests at 40 mg/kg.[3]
5,7,4'-Trimethoxyflavone (TMF) NeuroprotectionLPS-induced memory impairment in miceEnhanced spatial memory in Morris Water Maze at 10/20/40 mg/kg.[4]
5,7-Dihydroxy-4-methoxyflavone (Acacetin) NeuroprotectionAmyloid beta-induced toxicity in C. elegansDelayed paralysis and reduced oxidative stress at 25 µM.[5]
4',6,7-Trihydroxy-5-methoxyflavone Anti-inflammatoryLPS-induced peritonitis in miceDecreased leukocyte migration and pro-inflammatory cytokines (TNF-α, IL-1β).[6]
7,3',4'-Trihydroxyflavone Anti-inflammatoryRAW264.7 macrophagesSuppressed expression of pro-inflammatory biomarkers.[7]

Table 2: Summary of In Vivo Studies on Related Isoflavones

Compound/ExtractAnimal ModelTherapeutic EffectKey Outcomes
Soy IsoflavonesChronic ethanol-induced dementia in miceNeuroprotectionImproved cognitive performance, regulated acetylcholinesterase activity.[8][9]
Soy IsoflavonesScopolamine-induced amnesia in miceNeuroprotectionEnhanced cholinergic system function, suppressed oxidative stress.[10]
5,7,3',4'-TetramethoxyflavoneBleomycin-induced pulmonary fibrosis in miceAnti-fibroticInhibited myofibroblast activation and ECM production.[11]
5-hydroxy-7-methoxyflavone derivativesSenescence-accelerated mouse-prone 1 (SAMP1) miceMuscle hypertrophyIncreased soleus muscle size and mass.[12]
3',5,7-trihydroxy-4'-methoxy flavone (B191248) 7 rutinoside (Diosmin)Carrageenan and CCl4-induced acute phase reaction in ratsAnti-inflammatory, AntioxidantMarked decrease in the acute-phase reaction and perceptible effect on lipoperoxidation.[13]
5,7,4'-trihydroxyflavone-7-O-(6''-O-[E]-coumaroyl)-β-glucopyranosideStreptozotocin-induced diabetic ratsAntioxidantReduced plasma malondialdehyde (MDA) levels.[14]
Soy Isoflavone (B191592) ExtractsNude mouse xenografts (MCF-7 cells)Anticancer (Estrogen-dependent)Stimulated tumor growth at certain doses, indicating phytoestrogenic effects.[2][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are protocols for key in vivo experiments relevant to the validation of isoflavone therapeutics.

Neuroprotection: Scopolamine-Induced Amnesia Model

  • Animals: Male C57BL/6 mice are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week to acclimatize.[3]

  • Amnesia Induction: A fresh solution of scopolamine (B1681570) hydrobromide in sterile saline is prepared. Scopolamine is administered at a dose of 1 mg/kg via intraperitoneal (i.p.) injection 30 minutes before the acquisition trial of behavioral tests.[3]

  • Treatment Administration: The test compound (e.g., isoflavone) is prepared in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral administration. The compound is typically administered 60 minutes before the scopolamine injection.[3]

  • Behavioral Assessment (Morris Water Maze):

    • Apparatus: A circular pool (approx. 1.5 m in diameter) is filled with water made opaque with non-toxic paint. An escape platform is submerged 1-2 cm below the water surface.[8]

    • Acquisition Phase (4-5 days): Each mouse undergoes four trials per day. The mouse is placed in the water facing the pool wall at different starting positions and allowed to find the hidden platform. The time to find the platform (escape latency) is recorded. If the platform is not found within 60-90 seconds, the mouse is guided to it.[9]

    • Probe Trial (24 hours after the last acquisition trial): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded to assess spatial memory.[9]

Anti-inflammatory: TPA-Induced Mouse Ear Edema

  • Animals: Male CD1 mice (22-25 g) are used.[16]

  • Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle like ethanol (B145695) or acetone (B3395972) is prepared. A small volume (e.g., 20 µL) containing a specific dose of TPA (e.g., 2.5 µ g/ear ) is applied topically to both the inner and outer surfaces of the right ear.[12][17] The left ear may serve as a control.

  • Treatment Application: The test compound, dissolved in the same vehicle, is applied topically to the ear, often shortly before or after TPA application.[12]

  • Assessment: After a set period (e.g., 6 hours), the mice are euthanized. A standard-sized punch biopsy is taken from both ears and weighed. The difference in weight between the TPA-treated and control ear punches indicates the degree of edema. The percentage of inhibition by the test compound is calculated relative to the edema in the TPA-only group.[18]

Antioxidant: Malondialdehyde (MDA) Assay in Tissues

  • Sample Preparation: Following the in vivo study period, animals are euthanized, and tissues (e.g., brain, liver) are collected and homogenized in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).[19][20]

  • Thiobarbituric Acid (TBA) Reaction: An aliquot of the tissue homogenate is mixed with solutions of sodium dodecyl sulfate (B86663) (SDS), acetic acid, and thiobarbituric acid (TBA).[19]

  • Incubation and Extraction: The mixture is heated (e.g., at 95°C for 60 minutes) to allow the formation of the MDA-TBA adduct, which is a pink chromogen. After cooling, the adduct is extracted with a solvent like n-butanol.[20]

  • Quantification: The absorbance of the organic layer is measured spectrophotometrically at a specific wavelength (e.g., 532 nm). The MDA concentration is calculated using a standard curve prepared with a known concentration of MDA or by using its molar extinction coefficient.[20]

Visualizing Mechanisms and Workflows

To better understand the potential mechanisms of action and experimental designs, the following diagrams are provided.

Generalized Isoflavone Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isoflavone Isoflavone ER Estrogen Receptor Isoflavone->ER PI3K PI3K ER->PI3K MAPK MAPK Pathway (ERK, JNK, p38) ER->MAPK Akt Akt PI3K->Akt NFkB_Inhibitor IκB Akt->NFkB_Inhibitor Inhibits CREB CREB Akt->CREB MAPK->CREB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Gene_Expression Gene Expression CREB->Gene_Expression NFkB_n->Gene_Expression Cell_Survival Cell_Survival Gene_Expression->Cell_Survival Neuroprotection, Anti-apoptosis Anti_Inflammatory Anti_Inflammatory Gene_Expression->Anti_Inflammatory Anti-inflammatory Response InVivo_Validation_Workflow Start Hypothesis: Compound has therapeutic potential InVitro In Vitro Studies (e.g., cell viability, enzyme inhibition) Start->InVitro AnimalModel Select Relevant Animal Model (e.g., neurodegeneration, inflammation) InVitro->AnimalModel Dosing Determine Dosing Regimen (Dose, route, frequency) AnimalModel->Dosing Treatment Administer Compound to Animals Dosing->Treatment Behavioral Behavioral/Physiological Assessment Treatment->Behavioral Biochemical Biochemical/Histological Analysis Treatment->Biochemical DataAnalysis Data Analysis and Interpretation Behavioral->DataAnalysis Biochemical->DataAnalysis Conclusion Conclusion on In Vivo Efficacy DataAnalysis->Conclusion Isoflavone_Comparison cluster_related Structurally Related Compounds with In Vivo/In Vitro Data cluster_properties Observed Therapeutic Properties TargetCompound 7,3'-Dihydroxy- 5'-methoxyisoflavone (Hypothetical) Neuroprotection Neuroprotection TargetCompound->Neuroprotection Potential AntiInflammatory Anti-inflammatory TargetCompound->AntiInflammatory Potential Anticancer Anticancer TargetCompound->Anticancer Potential Antioxidant Antioxidant TargetCompound->Antioxidant Potential CompoundA Soy Isoflavones (Genistein, Daidzein) CompoundA->Neuroprotection CompoundA->Anticancer CompoundB Methoxyflavones (e.g., TMF) CompoundB->Neuroprotection CompoundC Hydroxyflavones CompoundC->AntiInflammatory CompoundC->Antioxidant

References

A Comparative Analysis of the Mechanisms of Action of Phytoestrogens for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Molecular Mechanisms of 7,3'-Dihydroxy-5'-methoxyisoflavone and Other Prominent Phytoestrogens

This guide provides a comprehensive comparison of the mechanisms of action of this compound and other well-characterized phytoestrogens, namely genistein (B1671435), daidzein, and resveratrol (B1683913). The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data, detailed methodologies for key assays, and visual representations of signaling pathways and experimental workflows.

A Note on this compound: While this guide aims to provide a thorough comparison, it is important to note that publicly available experimental data on the specific mechanism of action, including estrogen receptor binding affinities and effects on downstream signaling pathways for this compound, is limited. This compound has been identified in natural sources such as Dalbergia odorifera[1]. Based on its isoflavone (B191592) structure, it is hypothesized to interact with estrogen receptors, similar to other isoflavones like genistein and daidzein. However, without direct experimental evidence, its precise mechanism and potency remain to be elucidated. The subsequent sections will focus on the well-documented mechanisms of genistein, daidzein, and resveratrol as a framework for understanding potential phytoestrogen actions.

Comparative Analysis of Estrogen Receptor Binding

Phytoestrogens exert their effects primarily through their interaction with estrogen receptors (ERs), of which there are two main subtypes: ERα and ERβ. The differential binding affinity of a phytoestrogen for these receptor subtypes can significantly influence its biological activity.

Below is a table summarizing the relative binding affinities (RBAs) of genistein, daidzein, and resveratrol for ERα and ERβ, with 17β-estradiol (E2) as the reference compound (RBA = 100).

PhytoestrogenEstrogen Receptor α (ERα) RBA (%)Estrogen Receptor β (ERβ) RBA (%)ERβ/ERα Selectivity Ratio
Genistein 0.5 - 536 - 188~7 - 37
Daidzein 0.1 - 10.5 - 7~5 - 7
Resveratrol 0.02 - 0.10.06 - 0.3~3

Note: The RBA values can vary between studies due to different experimental conditions. The data presented is a representative range from multiple sources.

Mechanisms of Action and Signaling Pathways

Phytoestrogens modulate a complex network of signaling pathways, extending beyond simple estrogen receptor agonism or antagonism. Their effects are often cell-type and concentration-dependent.

Genistein

Genistein, a prominent isoflavone found in soy, exhibits a higher binding affinity for ERβ than ERα.[2] This preferential binding is thought to contribute to its diverse biological effects. Beyond its interaction with ERs, genistein is a known inhibitor of protein tyrosine kinases, which plays a crucial role in its anti-cancer properties.[]

Key Signaling Pathways Modulated by Genistein:

  • Estrogen Receptor Signaling: Upon binding to ERs, genistein can initiate or inhibit the transcription of estrogen-responsive genes.

  • PI3K/Akt Pathway: Genistein can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. This inhibition can lead to the induction of apoptosis.

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, involved in cell growth and differentiation, is also modulated by genistein.

  • NF-κB Pathway: Genistein has been shown to suppress the activation of NF-κB, a key regulator of inflammation and cell survival.

Daidzein

Daidzein is another major isoflavone in soy and, like genistein, shows a preference for ERβ.[2] Its binding affinity for both receptors is generally lower than that of genistein. Daidzein can be metabolized by gut microbiota to equol, a compound with significantly higher estrogenic activity and a strong affinity for ERβ.

Key Signaling Pathways Modulated by Daidzein:

  • Estrogen Receptor Signaling: Similar to genistein, daidzein's primary mechanism involves the modulation of ER-mediated gene transcription.

  • Antioxidant Pathways: Daidzein exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and upregulating antioxidant enzymes.

Resveratrol

Resveratrol, a stilbenoid found in grapes and red wine, interacts with both ERα and ERβ, with a slight preference for ERβ. Its mechanism of action is multifaceted and extends beyond ER signaling.

Key Signaling Pathways Modulated by Resveratrol:

  • Sirtuin (SIRT1) Activation: Resveratrol is a well-known activator of SIRT1, a deacetylase involved in cellular regulation, including metabolism, inflammation, and stress resistance.

  • AMPK Pathway: It can activate AMP-activated protein kinase (AMPK), a key energy sensor in cells, leading to various metabolic benefits.

  • NF-κB Inhibition: Resveratrol effectively inhibits the NF-κB signaling pathway, contributing to its potent anti-inflammatory effects.

Phytoestrogen_Signaling_Pathways cluster_extracellular Extracellular Phytoestrogen Phytoestrogen (e.g., Genistein, Daidzein, Resveratrol) ER ER Phytoestrogen->ER Binds PI3K PI3K Phytoestrogen->PI3K Inhibits (Genistein) MAPK MAPK Phytoestrogen->MAPK Modulates NFkB_I NFkB_I Phytoestrogen->NFkB_I SIRT1 SIRT1 Phytoestrogen->SIRT1 Activates (Resveratrol) ER_dimer ER_dimer ER->ER_dimer Dimerization ERE ERE ER_dimer->ERE Binds GeneTranscription GeneTranscription ERE->GeneTranscription Modulates CellResponse Cellular Response (Proliferation, Apoptosis, etc.) GeneTranscription->CellResponse Leads to Akt Akt PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival Promotes CellProliferation Cell Proliferation MAPK->CellProliferation Regulates B Inhibits IκB Degradation NFkB NFkB NFkB_nuc NFkB_nuc NFkB->NFkB_nuc Translocation NFkB_nuc->GeneTranscription Modulates

Experimental Protocols

For researchers aiming to investigate the mechanisms of action of phytoestrogens, the following are detailed protocols for key in vitro assays.

Competitive Estrogen Receptor Binding Assay

This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol.

Experimental_Workflow_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ReceptorPrep Prepare Estrogen Receptor (e.g., from rat uterine cytosol or recombinant protein) Incubation Incubate ER, [3H]E2, and competitor at various concentrations ReceptorPrep->Incubation RadioligandPrep Prepare Radiolabeled Estradiol ([3H]E2) solution RadioligandPrep->Incubation CompetitorPrep Prepare serial dilutions of unlabeled competitor (Phytoestrogen) CompetitorPrep->Incubation Separation Separate receptor-bound from free [3H]E2 (e.g., using hydroxylapatite) Incubation->Separation Quantification Quantify bound radioactivity using liquid scintillation counting Separation->Quantification Plotting Plot % inhibition of [3H]E2 binding vs. competitor concentration Quantification->Plotting IC50 Determine IC50 value (concentration of competitor that inhibits 50% of [3H]E2 binding) Plotting->IC50 RBA Calculate Relative Binding Affinity (RBA) IC50->RBA

Materials:

  • Source of Estrogen Receptors (e.g., rat uterine cytosol or recombinant human ERα and ERβ)

  • Radiolabeled 17β-estradiol ([³H]E₂)

  • Unlabeled 17β-estradiol

  • Test phytoestrogen

  • Assay Buffer (e.g., Tris-EDTA-DTT-Glycerol buffer)

  • Hydroxylapatite (HAP) slurry

  • Wash Buffer

  • Scintillation fluid and vials

  • Microcentrifuge tubes

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the unlabeled 17β-estradiol and the test phytoestrogen in the assay buffer.

    • Prepare a working solution of [³H]E₂ in the assay buffer.

    • Prepare the estrogen receptor solution from rat uterine cytosol or by diluting recombinant ER protein in the assay buffer.[4]

  • Assay Setup:

    • In microcentrifuge tubes, add the assay buffer, the estrogen receptor preparation, and either the unlabeled 17β-estradiol (for the standard curve), the test phytoestrogen, or buffer alone (for total binding).

    • To determine non-specific binding, add a high concentration of unlabeled 17β-estradiol to a set of tubes.

    • Add the [³H]E₂ solution to all tubes to initiate the binding reaction.

  • Incubation:

    • Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes.

    • Incubate on ice for a short period (e.g., 15 minutes) with intermittent vortexing.

    • Centrifuge the tubes to pellet the HAP with the bound receptors.

    • Aspirate the supernatant containing the free [³H]E₂.

    • Wash the HAP pellet multiple times with cold wash buffer, centrifuging and aspirating the supernatant after each wash.

  • Quantification:

    • Add scintillation fluid to each tube containing the final HAP pellet.

    • Vortex thoroughly and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]E₂).

    • Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • MCF-7 human breast cancer cells (or other estrogen-responsive cell line)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Charcoal-stripped FBS (to remove endogenous steroids)

  • Test phytoestrogen

  • 17β-estradiol (as a positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells in medium containing charcoal-stripped FBS for several days to deplete them of estrogen.

    • Seed the cells into a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of the test phytoestrogen and 17β-estradiol in serum-free medium.

    • Remove the medium from the wells and replace it with the medium containing the test compounds or controls. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for a period sufficient for cell proliferation to occur (e.g., 48-72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from the absorbance of each well.

    • Express the results as a percentage of the vehicle control.

    • Plot the percentage of cell proliferation against the log concentration of the test compound.

Estrogen-Responsive Element (ERE)-Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate gene transcription through the estrogen receptor.

Materials:

  • A suitable cell line (e.g., MCF-7 or HeLa)

  • An ERE-luciferase reporter plasmid

  • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Cell culture medium

  • Test phytoestrogen

  • 17β-estradiol (as a positive control)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection:

    • Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

    • Plate the transfected cells into a 96-well plate and allow them to recover.

  • Treatment:

    • Prepare serial dilutions of the test phytoestrogen and 17β-estradiol in the appropriate medium.

    • Treat the transfected cells with the test compounds or controls.

  • Incubation:

    • Incubate the plate for a period sufficient for reporter gene expression (e.g., 24 hours).

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Measure the firefly luciferase activity (from the ERE-reporter) and the Renilla luciferase activity (from the control plasmid) in each well using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency and cell number.

    • Express the results as fold induction over the vehicle control.

    • Plot the fold induction against the log concentration of the test compound to generate a dose-response curve.

Conclusion

The comparative analysis of genistein, daidzein, and resveratrol reveals distinct yet overlapping mechanisms of action. Their differential binding to ERα and ERβ, coupled with their ability to modulate a variety of downstream signaling pathways, underscores the complexity of phytoestrogen bioactivity. While the isoflavone structure of this compound suggests a potential for estrogenic activity, further experimental investigation is imperative to elucidate its specific molecular targets and signaling pathways. The detailed protocols provided herein offer a robust framework for conducting such investigations and advancing our understanding of the therapeutic potential of this and other novel phytoestrogens.

References

A Head-to-Head Comparison: 7,3'-Dihydroxy-5'-methoxyisoflavone Versus Synthetic Isoflavones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of a Natural Isoflavone and its Synthetic Counterparts, Ipriflavone (B1672107) and Genistein (B1671435) Derivatives

In the ever-evolving landscape of therapeutic agent discovery, isoflavones have garnered significant attention for their diverse biological activities. This guide provides a comprehensive head-to-head comparison of the naturally occurring 7,3'-Dihydroxy-5'-methoxyisoflavone against two prominent classes of synthetic isoflavones: ipriflavone and various genistein derivatives. This report synthesizes available experimental data to offer a comparative analysis of their performance, mechanisms of action, and potential therapeutic applications.

At a Glance: Comparative Biological Activities

While direct head-to-head experimental data between this compound and the selected synthetic isoflavones is limited in publicly available literature, a comparative overview can be constructed based on their known biological activities.

FeatureThis compoundIpriflavoneGenistein Derivatives
Primary Reported Activities Anti-inflammatory, AntioxidantBone density conservationAnticancer, Anti-inflammatory, Antioxidant
Primary Mechanism of Action Likely involves modulation of inflammatory pathways such as NF-κB and MAPK.Inhibits bone resorption by interfering with the RANKL signaling pathway and promoting osteoblast activity.Induce apoptosis in cancer cells through inhibition of NF-κB and Akt signaling pathways.
Quantitative Data (Examples) Limited publicly available data.Effective in preventing bone loss in postmenopausal women at a dosage of 600 mg/day.[1][2]Exhibit a wide range of IC50 values against various cancer cell lines (e.g., 19.1 µM to 115.7 µM for MCF-7 and MDA-MB-231).[3][4]

In-Depth Analysis of Biological Performance

Anticancer Activity

Synthetic genistein derivatives have been extensively studied for their anticancer properties. Numerous studies have demonstrated their ability to induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several genistein derivatives are presented below, showcasing their potency.

Table 1: Anticancer Activity (IC50) of Selected Genistein Derivatives

DerivativeCancer Cell LineIC50 (µM)Reference
GenisteinHL-60 (Leukemia)19.4[3]
GenisteinMCF-7 (Breast Cancer)27.9[4]
GenisteinMDA-MB-231 (Breast Cancer)46[4]
Genistein Derivative (IFG-027)HL-60 (Leukemia)<10[5]
Genistein Derivative (IFG-043)HL-60 (Leukemia)<10[5]

Note: IC50 values can vary depending on the specific experimental conditions.

Currently, there is a lack of publicly available, specific IC50 data for the anticancer activity of this compound, making a direct quantitative comparison with genistein derivatives challenging.

Anti-inflammatory and Antioxidant Activity

Both natural and synthetic isoflavones are known to possess anti-inflammatory and antioxidant properties. Genistein, for instance, has been shown to suppress nitric oxide production, a key inflammatory mediator, with an IC50 value of 50 µM in LPS-stimulated RAW 264.7 cells.[3] Ipriflavone has also demonstrated anti-inflammatory effects by suppressing NLRP3 inflammasome activation.[6]

Mechanistic Insights: Signaling Pathways

The distinct biological activities of these isoflavones can be attributed to their differential modulation of key cellular signaling pathways.

Ipriflavone and the RANKL Signaling Pathway

Ipriflavone's primary therapeutic application is in the prevention of osteoporosis. Its mechanism of action is centered on the inhibition of bone resorption. It achieves this by interfering with the Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) signaling pathway, which is crucial for the formation and activation of osteoclasts, the cells responsible for bone breakdown.[9]

RANKL_Signaling_Pathway RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits NFkB NF-κB TRAF6->NFkB Activates MAPK MAPK TRAF6->MAPK Activates Osteoclast Osteoclast Activation NFkB->Osteoclast MAPK->Osteoclast Ipriflavone Ipriflavone Ipriflavone->RANKL Inhibits

Ipriflavone's inhibition of the RANKL signaling pathway.

Genistein Derivatives and NF-κB/Akt Signaling

The anticancer effects of many genistein derivatives are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Akt signaling pathways. These pathways are critical for cell survival and proliferation, and their inhibition by genistein derivatives leads to the induction of apoptosis in cancer cells.[10]

NFkB_Akt_Signaling_Pathway cluster_nucleus Nucleus GrowthFactor Growth Factors/ Cytokines Receptor Receptor GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Nucleus Nucleus Proliferation Cell Proliferation & Survival Genistein Genistein Derivatives Genistein->Akt Inhibits Genistein->IKK Inhibits NFkB_n->Proliferation Promotes MAPK_NFkB_Inflammation_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Stimuli->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK MAPK_n AP-1, etc. MAPK->MAPK_n Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Nucleus Nucleus Inflammation Pro-inflammatory Gene Expression Isoflavone 7,3'-Dihydroxy- 5'-methoxyisoflavone Isoflavone->MAPKKK Inhibits? Isoflavone->IKK Inhibits? MAPK_n->Inflammation NFkB_n->Inflammation DPPH_Assay_Workflow Prep Prepare DPPH solution and sample dilutions Mix Mix DPPH solution with sample Prep->Mix Incubate Incubate in the dark (30 min) Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate NO_Assay_Workflow Seed Seed RAW 264.7 cells in 96-well plate Treat Pre-treat cells with isoflavone Seed->Treat Stimulate Stimulate with LPS (1 µg/mL) Treat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Griess Add Griess reagent to supernatant Incubate->Griess Measure Measure absorbance at 540 nm Griess->Measure Calculate Determine NO concentration and % inhibition Measure->Calculate

References

Assessing the Reproducibility of Isoflavone Biological Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 7,3'-Dihydroxy-5'-methoxyisoflavone in the context of well-characterized isoflavones like Genistein, Daidzein, and Biochanin A, providing a framework for future research and drug development.

The isoflavone (B191592) this compound is a flavonoid compound with a chemical structure suggesting potential biological activities similar to other well-researched isoflavones. However, a comprehensive review of available scientific literature reveals a significant lack of specific experimental data on its biological effects. To provide a valuable resource for researchers and drug development professionals, this guide offers a comparative assessment of the known biological activities of prominent isoflavones—Genistein, Daidzein, and Biochanin A—which can serve as a predictive framework for investigating this compound.

Comparative Analysis of Biological Activities

The biological effects of isoflavones are diverse, with significant research focusing on their anti-inflammatory, antioxidant, and anticancer properties. The following tables summarize the quantitative data for Genistein, Daidzein, and Biochanin A, offering a benchmark for evaluating the potential efficacy of this compound.

Table 1: Anti-inflammatory Activity

CompoundAssayCell Line/ModelConcentration/DosageObserved Effect
Genistein LPS-induced nitric oxide (NO) productionRAW 264.7 macrophages1-20 µMInhibition of NO production[1][2]
NF-κB activationVarious10-50 µMSuppression of NF-κB signaling pathway[3]
Daidzein LPS-induced cytokine productionMurine macrophages10-100 µMReduction of TNF-α and IL-6 levels[4][5]
Biochanin A Carrageenan-induced paw edemaRat model25-50 mg/kgSignificant reduction in paw swelling[6]
MAPK and NF-κB signalingMicroglial cells5-20 µMMitigation of inflammatory pathways[7][8]
This compound ---Data not available

Table 2: Antioxidant Activity

CompoundAssayMethodIC50/EC50 Value
Genistein DPPH radical scavengingSpectrophotometry~10-30 µM[3]
Reactive Oxygen Species (ROS) reductionCell-based assaysDose-dependent reduction[3]
Daidzein DPPH radical scavengingSpectrophotometry>100 µM[4][9]
Biochanin A DPPH radical scavengingSpectrophotometry~20-50 µM[10]
This compound --Data not available

Table 3: Anticancer Activity (Cytotoxicity)

CompoundCell LineAssayIC50 Value
Genistein Breast cancer (MCF-7)MTT assay15-40 µM[1][11]
Prostate cancer (PC-3)MTT assay20-50 µM[11]
Daidzein Breast cancer (MDA-MB-231)Invasion assayReduction of invasion[10]
Biochanin A Breast cancer (SK-BR-3)Cell viability assayDose-dependent reduction[8][12]
Colon cancer (HT-29)MTT assayEnhanced radiosensitivity[12]
This compound --Data not available

Key Signaling Pathways

Isoflavones exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for predicting the mechanism of action of novel isoflavones like this compound.

Isoflavone_Signaling_Pathways Isoflavones Isoflavones (Genistein, Daidzein, Biochanin A) ER Estrogen Receptor (ERα, ERβ) Isoflavones->ER Binds to PI3K PI3K Isoflavones->PI3K Modulates MAPK_pathway MAPK Pathway (ERK, JNK, p38) Isoflavones->MAPK_pathway Modulates NFkB NF-κB Isoflavones->NFkB Inhibits CellProliferation Cell Proliferation & Survival ER->CellProliferation Regulates GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTK RTK->PI3K RTK->MAPK_pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) InflammatoryStimuli->TLR4 TLR4->MAPK_pathway IKK IKK TLR4->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits mTOR->CellProliferation Angiogenesis Angiogenesis mTOR->Angiogenesis MAPK_pathway->CellProliferation Inflammation Inflammation MAPK_pathway->Inflammation IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases NFkB->Inflammation Promotes

Caption: Major signaling pathways modulated by isoflavones.

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental protocols are essential. Below are standardized methodologies for key assays used to evaluate the biological effects of isoflavones.

1. Cell Viability (MTT) Assay

  • Objective: To assess the cytotoxic effects of the compound on cancer cell lines.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the isoflavone (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 Treat Treat with Isoflavone & Vehicle Control Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddDMSO Add DMSO Incubate3->AddDMSO ReadAbsorbance Read Absorbance at 570 nm AddDMSO->ReadAbsorbance Calculate Calculate Cell Viability & IC50 ReadAbsorbance->Calculate End End Calculate->End

Caption: Workflow for the MTT cell viability assay.

2. Nitric Oxide (NO) Production Assay (Griess Test)

  • Objective: To measure the anti-inflammatory effect by quantifying the inhibition of NO production in macrophages.

  • Methodology:

    • Culture RAW 264.7 macrophages in a 96-well plate.

    • Pre-treat cells with different concentrations of the isoflavone for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

3. DPPH Radical Scavenging Assay

  • Objective: To evaluate the antioxidant capacity of the compound.

  • Methodology:

    • Prepare different concentrations of the isoflavone in methanol.

    • Add a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) to each concentration.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Ascorbic acid or Trolox can be used as a positive control.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Conclusion and Future Directions

While this compound remains an understudied compound, the extensive research on related isoflavones such as Genistein, Daidzein, and Biochanin A provides a solid foundation for predicting its potential biological activities. The structural similarities suggest that it may also possess anti-inflammatory, antioxidant, and anticancer properties, likely mediated through the modulation of key signaling pathways like NF-κB, MAPK, and PI3K/Akt.

To ascertain the specific biological effects and reproducibility of this compound, it is imperative for future research to employ the standardized experimental protocols outlined in this guide. Such studies will not only elucidate the therapeutic potential of this novel isoflavone but also contribute to a more comprehensive understanding of the structure-activity relationships within the isoflavone family, ultimately aiding in the development of new therapeutic agents.

References

Safety Operating Guide

Prudent Disposal of 7,3'-Dihydroxy-5'-methoxyisoflavone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate safety and compliance, 7,3'-Dihydroxy-5'-methoxyisoflavone should be disposed of as hazardous chemical waste through an approved waste disposal plant. This procedural guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its disposal is paramount. General principles of chemical waste management, along with information from SDSs of structurally similar isoflavone (B191592) compounds, dictate that this substance should not be discarded in regular trash or poured down the drain.

Key Disposal Information

ParameterGuideline
Disposal Method Dispose of as hazardous chemical waste.
Container A designated, properly labeled, and sealed waste container.
Environmental Precautions Avoid release into the environment.
Regulatory Compliance Adhere to local, state, and federal regulations for hazardous waste disposal.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE):

  • Before handling the compound, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.

2. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.

  • The container should be compatible with the chemical and sealable to prevent leaks or spills.

3. Labeling:

  • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard information.

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by the institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.

5. Arrange for Pickup and Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste. They will ensure the waste is transported and disposed of in accordance with all applicable regulations.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Start: Have this compound waste B Is there a specific Safety Data Sheet (SDS)? A->B E Follow disposal instructions in the SDS B->E Yes F Treat as hazardous chemical waste B->F No / Uncertain C Yes D No / Uncertain J End: Proper Disposal E->J G Collect in a labeled, sealed container F->G H Store in a designated secure area G->H I Contact Environmental Health & Safety (EHS) for disposal H->I I->J

Personal protective equipment for handling 7,3'-Dihydroxy-5'-methoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, logistical, and operational information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 7,3'-Dihydroxy-5'-methoxyisoflavone. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.

I. Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The required PPE may vary depending on the specific procedure being performed.

Table 1: Personal Protective Equipment (PPE) Recommendations

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Handling Solid Compound Safety glasses with side shields.[1]Nitrile or neoprene gloves, lab coat.[1]Recommended if weighing outside a ventilated enclosure.[1]
Preparing Solutions Chemical splash goggles or face shield.[1]Nitrile or neoprene gloves, chemically resistant lab coat or apron.[1]Required if not working in a fume hood or ventilated enclosure.[1]
Administering to Cell Cultures or Animals Safety glasses with side shields.[1]Nitrile or neoprene gloves, lab coat.[1]Not generally required if performed in a biological safety cabinet.[1]
Cleaning Spills Chemical splash goggles and face shield.[1]Heavy-duty nitrile or neoprene gloves, disposable coveralls.[1]Respirator with appropriate cartridges.[1]

General laboratory attire, including long pants and closed-toe shoes, is mandatory at all times when working in the laboratory.[1]

II. Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure risks.

Experimental Protocol for Safe Handling:

  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any signs of damage or leaks.[1]

    • Verify that the container is properly labeled with the chemical name and hazard information.[1]

    • Wear appropriate PPE (lab coat, gloves, and safety glasses) during the inspection process.[1]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area.[2]

    • Keep containers tightly closed and protect from light.[2][3]

    • Store away from incompatible materials.

  • Preparation of Solutions:

    • All work with solid this compound and the preparation of its solutions should be conducted in a certified chemical fume hood or other ventilated enclosure.[1]

    • Use an analytical balance with a draft shield when weighing the solid compound.[1]

    • To prepare a stock solution, select an appropriate solvent such as DMSO. For increased solubility, the solution can be warmed to 37°C and sonicated.[2]

    • When preparing dilutions, add the stock solution to the diluent to minimize splashing.[1]

  • Experimental Use:

    • Clearly label all vessels containing solutions of this compound.[1]

    • Ensure that all manipulations are carried out in a manner that minimizes the generation of aerosols or dust.[1]

    • Use Luer-lock syringes and needles to prevent accidental disconnection and leakage.[4]

III. First Aid and Emergency Procedures

Table 2: First Aid Measures

Exposure RouteFirst Aid Instructions
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][5]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[5] Take off contaminated clothing and wash it before reuse.[4]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2][5]

In case of a spill, ensure adequate ventilation and use personal protective equipment as required.[2] Avoid dust formation.[2] Sweep up and shovel into suitable containers for disposal.[2][5]

IV. Disposal Plan

Dispose of contents and containers in accordance with local, regional, and national regulations. The compound should be disposed of at an approved waste disposal plant.[4] Avoid release to the environment.[4]

V. Workflow and Logical Relationships

cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_use Experimental Use cluster_disposal Disposal A Receive Shipment B Inspect Container for Damage A->B C Verify Label B->C D Store in Cool, Dry, Well-Ventilated Area C->D E Don Appropriate PPE D->E F Weigh Solid in Ventilated Enclosure E->F G Prepare Solution in Fume Hood F->G H Label all Solutions G->H I Perform Experiment H->I J Minimize Aerosol/Dust Generation I->J K Collect Waste in Labeled Containers J->K L Dispose via Approved Waste Facility K->L

Caption: Workflow for Safe Handling of this compound.

References

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